molecular formula C37H52N8O10 B12393274 Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu

Cat. No.: B12393274
M. Wt: 768.9 g/mol
InChI Key: OGIGBGSIABCHIT-ZDDOPBRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu is a synthetic peptide analog designed for advanced research on opioid peptide systems. Its structure incorporates an N-terminal extension (Ala-Ala-Ala) to the core sequence of the endogenous pentapeptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) . Leu-enkephalin is an endogenous ligand that exhibits selectivity for the delta-opioid receptor (DOPR) and plays a role in pain modulation, stress response, and gastrointestinal peristalsis . This analog is provided for investigative use in studying the structure-activity relationships (SAR) of enkephalins, particularly the effects of backbone modifications on receptor binding affinity, metabolic stability, and functional activity . Researchers can utilize this compound to explore strategies for improving the pharmacokinetic profiles of peptide-based therapeutics, which are often limited by rapid degradation by peptidases and poor blood-brain barrier penetration . It is an essential tool for in vitro pharmacological assays, receptor internalization studies, and the development of novel peptidomimetics with enhanced drug-like properties . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C37H52N8O10

Molecular Weight

768.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C37H52N8O10/c1-20(2)15-29(37(54)55)45-36(53)28(16-24-9-7-6-8-10-24)43-31(48)19-39-30(47)18-40-35(52)27(17-25-11-13-26(46)14-12-25)44-34(51)23(5)42-33(50)22(4)41-32(49)21(3)38/h6-14,20-23,27-29,46H,15-19,38H2,1-5H3,(H,39,47)(H,40,52)(H,41,49)(H,42,50)(H,43,48)(H,44,51)(H,45,53)(H,54,55)/t21-,22-,23-,27-,28-,29-/m0/s1

InChI Key

OGIGBGSIABCHIT-ZDDOPBRVSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the peptide with the amino acid sequence Alanine-Alanine-Alanine-Tyrosine-Glycine-Glycine-Phenylalanine-Leucine. This octapeptide is identified as a fragment of β-lipotropin, a hormone derived from pro-opiomelanocortin (POMC). This document synthesizes the available information regarding its structure, and putative functions based on its origin, and provides generalized experimental protocols relevant to its study. Due to a lack of specific research on this particular fragment, this guide also places it within the broader context of β-lipotropin and its biologically active peptide derivatives.

Introduction

The peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu is an octapeptide with the chemical formula C37H52N8O10 and a molecular weight of approximately 768.86 g/mol .[1] It is classified as a fragment of β-lipotropin.[1][2][3] β-lipotropin is a 90-amino acid polypeptide hormone synthesized in the anterior pituitary gland through the cleavage of its precursor, pro-opiomelanocortin (POMC). The POMC precursor is the source of several biologically active peptides, including adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormone (MSH), and endorphins.

The significance of many β-lipotropin fragments lies in their diverse physiological roles, which range from pain modulation to metabolic regulation. For instance, β-endorphin, a potent endogenous opioid, is a well-characterized fragment of β-lipotropin and exhibits strong analgesic properties. While the specific functions of the this compound fragment are not well-documented in publicly available literature, its origin suggests potential involvement in similar physiological pathways.

Structure

Primary Structure

The primary structure of the peptide is the linear sequence of its constituent amino acids, which is:

NH₂ - Ala - Ala - Ala - Tyr - Gly - Gly - Phe - Leu - COOH

This sequence is defined by the peptide bonds linking the α-amino group of one amino acid to the α-carboxyl group of the adjacent amino acid.

Physicochemical Properties

Based on its amino acid composition, the peptide is expected to have a mix of hydrophobic (Alanine, Phenylalanine, Leucine) and polar (Tyrosine) residues. The presence of Tyrosine allows for potential post-translational modifications such as phosphorylation, which could modulate its biological activity.

Putative Function and Biological Context

Direct experimental evidence detailing the specific function of the this compound peptide is scarce. However, its identity as a β-lipotropin fragment provides a basis for inferring its potential biological roles.

β-Lipotropin and its derivatives are known to be involved in:

  • Pain Modulation: β-endorphin, a fragment of β-lipotropin, is a potent endogenous opioid that binds to opioid receptors in the central and peripheral nervous systems to produce analgesia. Given the presence of the Tyr-Gly-Gly-Phe motif, which is a core recognition sequence for opioid receptors, in the vicinity of the studied peptide's sequence within the larger β-lipotropin structure, it is plausible that this fragment could have some affinity for opioid receptors, although this remains to be experimentally verified.

  • Steroidogenesis: Studies have shown that β-lipotropin and some of its fragments can stimulate the production of aldosterone (B195564) from the adrenal gland. This suggests a potential role in regulating electrolyte balance and blood pressure.

The processing of the POMC pro-hormone is a key determinant of the biological activities generated. The pathway is illustrated in the diagram below.

POMC_Processing_Pathway Figure 1: Pro-opiomelanocortin (POMC) Processing Pathway POMC Pro-opiomelanocortin (POMC) Pro_ACTH Pro-ACTH POMC->Pro_ACTH Beta_Lipotropin β-Lipotropin POMC->Beta_Lipotropin ACTH ACTH Pro_ACTH->ACTH MSH α-, β-, γ-MSH Pro_ACTH->MSH gamma_LPH γ-Lipotropin Beta_Lipotropin->gamma_LPH Beta_Endorphin β-Endorphin Beta_Lipotropin->Beta_Endorphin Peptide_Fragment This compound (Putative Fragment) Beta_Lipotropin->Peptide_Fragment

Figure 1: Pro-opiomelanocortin (POMC) Processing Pathway

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data for the this compound peptide, such as receptor binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50). The following table is provided as a template for researchers to populate as data becomes available.

ParameterReceptor/EnzymeAssay TypeValueUnitsReference
Ki e.g., µ-opioid receptorRadioligand Binding-nM-
IC50 e.g., Dipeptidyl peptidase IVEnzyme Inhibition-µM-
EC50 e.g., Aldosterone secretionFunctional Assay-nM-

Experimental Protocols

The following sections provide detailed methodologies for key experiments that would be relevant for the characterization of the this compound peptide. These are generalized protocols and may require optimization for this specific peptide.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for the chemical synthesis of the peptide.

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Phe-OH), HBTU, HOBt, and DIPEA in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gly, Gly, Tyr, Ala, Ala, Ala).

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow Figure 2: General Workflow for Solid-Phase Peptide Synthesis (SPPS) Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine) Start->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Couple Next Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Loop Repeat for all Amino Acids Washing2->Loop Loop->Deprotection No Cleavage Cleave from Resin (e.g., TFA Cocktail) Loop->Cleavage Yes Purification Purify by RP-HPLC Cleavage->Purification Characterization Characterize (MS, HPLC) Purification->Characterization End Pure Peptide Characterization->End

Figure 2: General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the peptide for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., µ, δ, or κ)

  • Radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Naloxone)

  • Test peptide (this compound) at various concentrations

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Cell membranes + radioligand.

    • Non-specific Binding: Cell membranes + radioligand + a high concentration of naloxone.

    • Competitive Binding: Cell membranes + radioligand + varying concentrations of the test peptide.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Determine the IC50 value (the concentration of peptide that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The peptide this compound is a fragment of the pro-hormone β-lipotropin. While its specific biological functions remain to be elucidated, its origin suggests potential roles in pathways modulated by other β-lipotropin-derived peptides, such as opioid signaling and steroidogenesis. The lack of dedicated research on this octapeptide presents an opportunity for future investigations. Key research questions to address include:

  • Does this peptide bind to opioid or other G-protein coupled receptors?

  • What is its functional activity at these receptors (agonist, antagonist, or allosteric modulator)?

  • Is this peptide endogenously produced, and if so, under what physiological conditions?

  • What are its metabolic stability and pharmacokinetic properties?

The experimental protocols provided in this guide offer a starting point for researchers to synthesize and characterize this peptide, which will be crucial in uncovering its physiological significance and potential therapeutic applications.

References

3D Conformational Analysis of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the three-dimensional (3D) conformational analysis of the synthetic octapeptide, Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu. While specific experimental data for this exact peptide is not publicly available, this document outlines a robust, multi-faceted approach utilizing common and powerful techniques in structural biology and computational chemistry. It serves as a detailed protocol and framework for researchers undertaking such an analysis.

Introduction

The function of a peptide is intrinsically linked to its 3D structure. Understanding the conformational landscape of this compound is a critical step in elucidating its potential biological activity, receptor interactions, and suitability as a therapeutic agent. This octapeptide, with its mix of hydrophobic, aromatic, and small aliphatic residues, is likely to adopt a range of conformations in different environments. A thorough analysis, therefore, requires the integration of both experimental and computational techniques to provide a holistic view of its structural dynamics.

This guide details the necessary steps from peptide synthesis to high-resolution structural analysis and computational modeling, providing protocols and templates for data presentation.

Methodologies and Experimental Protocols

A combined approach is recommended to thoroughly characterize the conformational preferences of this compound. This involves chemical synthesis of the peptide, followed by spectroscopic analysis to determine its secondary and tertiary structure, and complemented by computational simulations to explore its dynamic behavior.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The first step is to obtain a highly pure sample of the peptide. Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the most common and efficient method.

Protocol for Fmoc/tBu Solid-Phase Peptide Synthesis:

  • Resin Selection and Swelling:

    • Choose a suitable resin, such as a Rink Amide resin if a C-terminal amide is desired, or a Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.[1]

    • Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for at least 30-60 minutes.[1][2]

  • First Amino Acid Loading (for Wang or 2-chlorotrityl chloride resin):

    • Dissolve the first Fmoc-protected amino acid (Fmoc-Leu-OH) and an activating agent in DCM.

    • Add the solution to the swollen resin and allow it to react.

    • Wash the resin thoroughly with DCM and DMF to remove excess reagents.

  • Iterative Deprotection and Coupling Cycles:

    • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for about 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[1] Wash the resin with DMF.

    • Amino Acid Coupling:

      • Activate the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.

      • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

      • Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.

    • Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.

    • Repeat these deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Gly, Gly, Tyr(tBu), Ala, Ala, Ala).

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique to determine the overall secondary structure content (α-helix, β-sheet, random coil) of the peptide in solution.[3][4]

Protocol for CD Spectroscopy:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).[5]

    • Accurately determine the peptide concentration, which is crucial for calculating molar ellipticity.[3]

    • Prepare a blank sample containing only the buffer.

  • Instrument Setup and Data Acquisition:

    • Calibrate the CD spectrometer using a standard like camphor (B46023) sulfonic acid.[3]

    • Set the acquisition parameters:

      • Wavelength Range: 190-260 nm.[3][5]

      • Data Pitch: 1.0 nm.[3]

      • Scanning Speed: 50 nm/min.[3]

      • Bandwidth: 1.0 nm.[3]

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[3]

    • Use a quartz cuvette with a suitable path length (e.g., 0.1 cm).

  • Data Analysis:

    • Subtract the buffer spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the peptide concentration and path length.

    • Analyze the resulting spectrum for characteristic secondary structure signals:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[5][6]

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.[5][6]

      • Random Coil: A strong negative band near 198 nm.[5]

    • Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of each secondary structure element.[5]

High-Resolution 3D Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the 3D structure of peptides in solution at atomic resolution.[7]

Protocol for NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve the peptide to a concentration of >0.5 mM in a suitable buffer, typically in 90% H₂O/10% D₂O or 100% D₂O.[8]

    • The buffer should have a pH that ensures slow exchange of amide protons (typically pH < 7).[8]

  • NMR Data Acquisition: A series of 1D and 2D NMR experiments are required:

    • 1D ¹H Spectrum: To check sample purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • Additional experiments like HSQC may be performed if isotopic labeling (¹³C, ¹⁵N) is used.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Assign all proton resonances to specific atoms in the peptide sequence using the TOCSY and NOESY spectra.

    • Restraint Generation:

      • Distance Restraints: Derive inter-proton distance restraints from the NOESY cross-peak intensities.

      • Dihedral Angle Restraints: Obtain backbone dihedral angle (φ, ψ) restraints from coupling constants (e.g., ³J(HN,Hα)) measured from high-resolution 1D or 2D spectra.

    • Structure Calculation: Use software like CYANA, XPLOR-NIH, or AMBER to calculate an ensemble of 3D structures that satisfy the experimental restraints.

    • Structure Validation: Validate the quality of the calculated structures using tools like PROCHECK to analyze Ramachandran plots and other geometric parameters.

Computational Conformational Analysis: Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic nature of the peptide, exploring its conformational landscape over time.

Protocol for MD Simulation using GROMACS:

  • System Preparation:

    • Generate an initial 3D structure of the peptide (e.g., from NMR data or as a linear chain).

    • Choose a suitable force field (e.g., AMBER, CHARMM, OPLS).[9][10]

    • Place the peptide in a simulation box of a chosen shape (e.g., cubic, dodecahedron).

    • Solvate the system with a water model (e.g., TIP3P).[11]

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization using an algorithm like steepest descent to relax the system and remove steric clashes.[12]

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT Equilibration (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.

      • NPT Equilibration (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system.

  • Production MD Run:

    • Run the production simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space adequately.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the stability of the peptide structure over time.[13][14]

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.[13][14]

    • Radius of Gyration (Rg): To evaluate the compactness of the peptide.

    • Solvent Accessible Surface Area (SASA): To measure the exposure of the peptide to the solvent.[13][14]

    • Ramachandran Plot Analysis: To analyze the distribution of backbone dihedral angles (φ, ψ).[15]

    • Clustering Analysis: To identify the most populated conformational states.

Data Presentation

Quantitative data from the aforementioned analyses should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Secondary Structure Content from CD Spectroscopy

Secondary StructurePercentage (%)
α-Helix15
β-Sheet30
Turn25
Random Coil30

Table 2: Hypothetical NMR-Derived Dihedral Angle Restraints (φ, ψ) for this compound

Residueφ (°)ψ (°)
Ala1-120 ± 30
Ala2-65 ± 25140 ± 30
Ala3-70 ± 25-30 ± 30
Tyr4-80 ± 30150 ± 30
Gly580 ± 4010 ± 30
Gly6-90 ± 400 ± 30
Phe7-120 ± 30110 ± 30
Leu8-60 ± 25-40 ± 30

Table 3: Hypothetical Quantitative Analysis from a 100 ns MD Simulation

ParameterAverage ValueStandard Deviation
RMSD (backbone)2.5 Å0.5 Å
Radius of Gyration0.8 nm0.1 nm
SASA450 Ų50 Ų
Intramolecular H-bonds31

Visualizations

Diagrams are essential for illustrating complex workflows, relationships, and pathways.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis spps Solid-Phase Peptide Synthesis (Fmoc/tBu) purification RP-HPLC Purification spps->purification ms Mass Spectrometry (Confirmation) purification->ms cd Circular Dichroism (Secondary Structure) ms->cd Pure Peptide nmr NMR Spectroscopy (3D Structure) ms->nmr Pure Peptide md Molecular Dynamics (Dynamics & Energetics) ms->md Pure Peptide final_model final_model cd->final_model Integrated Conformational Model nmr->md Initial Structure for Simulation nmr->final_model Integrated Conformational Model md->final_model Integrated Conformational Model

Caption: Overall workflow for the 3D conformational analysis of a peptide.

logical_relationship exp Experimental Techniques cd CD Spectroscopy exp->cd nmr NMR Spectroscopy exp->nmr comp Computational Techniques md MD Simulation comp->md calc Structure Calculation comp->calc cd->md Provides secondary structure context nmr->calc Provides distance & dihedral restraints md->nmr Validates experimental observations calc->md Provides starting structure

Caption: Logical relationship between experimental and computational techniques.

signaling_pathway peptide This compound (Extracellular Ligand) receptor G-Protein Coupled Receptor (GPCR) peptide->receptor Binding & Activation g_protein G-Protein Complex (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: Hypothetical GPCR signaling pathway involving an octapeptide ligand.

Conclusion

The 3D conformational analysis of the octapeptide this compound requires a synergistic application of chemical synthesis, spectroscopy, and computational modeling. By following the detailed protocols and data analysis frameworks presented in this guide, researchers can obtain a comprehensive understanding of the peptide's structural preferences and dynamic behavior. This knowledge is fundamental for any further investigation into its biological function and for its potential development as a therapeutic agent. The integration of experimental and computational data will yield a refined and dynamic structural model, providing a solid foundation for future drug design and development efforts.

References

Predicted Biological Activity of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the octapeptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu. As a putative fragment of β-lipotropin containing the essential Tyr-Gly-Gly-Phe opioid motif, this peptide is predicted to function as an agonist at opioid receptors. This document outlines its likely origins, predicted quantitative metrics based on homologous peptides, detailed experimental protocols for its characterization, and the signaling pathways it is expected to modulate. All data presented are predictive and extrapolated from studies on closely related endogenous and synthetic opioids.

Introduction and Predicted Origin

The peptide this compound is identified as a fragment of β-lipotropin.[1] β-Lipotropin is a 90-amino acid polypeptide derived from the post-translational processing of pro-opiomelanocortin (POMC) in the pituitary gland and hypothalamus. POMC is a precursor protein that is cleaved to produce several biologically active peptides, including adrenocorticotropic hormone (ACTH), β-melanocyte-stimulating hormone (β-MSH), and various endorphins.[2]

The processing of β-lipotropin itself yields important endogenous opioid peptides.[3] Notably, the C-terminal fragment of β-lipotropin, corresponding to residues 61-91, is β-endorphin, a potent endogenous opioid agonist.[4][5] The sequence Tyr-Gly-Gly-Phe is the conserved N-terminal motif shared by endorphins and enkephalins, which is critical for binding and activation of opioid receptors.[6] The peptide , this compound, contains this core sequence, suggesting it possesses opioid activity. The N-terminal extension "Ala-Ala-Ala" is not a canonical cleavage product but may arise from atypical enzymatic processing or be a synthetic analog. Its presence is predicted to influence the peptide's potency, selectivity, and metabolic stability.

Predicted Quantitative Biological Data

Direct experimental data for this compound is not currently available. The following tables summarize predicted quantitative data based on the activities of β-endorphin and various N-terminally modified and C-terminally modified enkephalin analogs. These values serve as an estimation of the activity profile that could be expected for this peptide.

Table 1: Predicted Opioid Receptor Binding Affinities (Ki, nM)

Ligandµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
This compound (Predicted) 5 - 50 1 - 20 >1000 N/A
β-Endorphin (human)~1.7~16Moderate Affinity[6][7]
[Leu]-enkephalin~20 - 50~1 - 5Low Affinity[8]
Dmt-D-Ala-Gly-Phe-Ppp0.40.421[9][10]
Dmt-D-Tic-Gly-Phe(p-F)-DPPHigh nMHigh nM0.13[11]

DPP: N-(3,4-dichlorophenyl)-N-(piperidin-4-yl)propionamide; Ppp: N-phenyl-N-piperidin-4-ylpropionamide; Dmt: 2',6'-dimethyl-L-tyrosine; Tic: 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Table 2: Predicted Functional Activity (EC50/IC50, nM)

AssayPredicted ValueReference LigandReference Value (nM)Reference
GTPγS Binding (EC50) 10 - 100 DAMGO~10 - 50[12]
cAMP Inhibition (IC50) 5 - 75 DPDPE~1 - 10[13]
β-Arrestin Recruitment (EC50) 50 - 500 DAMGO~100 - 300[14]

Detailed Experimental Protocols

To empirically determine the biological activity of this compound, a series of in vitro assays are required. The following are detailed protocols for foundational experiments to characterize a novel opioid peptide.

Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is proposed for the synthesis of this compound.[15]

  • Resin and First Amino Acid Attachment: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Leu-OH.

  • Synthesis Cycle (Deprotection and Coupling):

    • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) to remove the Fmoc group.

    • Washing: Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

    • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, etc.) using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid to the resin and allow the reaction to proceed.

    • Washing: Wash the resin to remove excess reagents.

    • Repeat the cycle for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS), to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Fmoc-Leu-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Phe Couple Fmoc-Phe-OH Deprotection1->Coupling_Phe Deprotection2 Fmoc Deprotection Coupling_Phe->Deprotection2 Coupling_Gly1 Couple Fmoc-Gly-OH Deprotection2->Coupling_Gly1 Deprotection3 Fmoc Deprotection Coupling_Gly1->Deprotection3 Coupling_Gly2 Couple Fmoc-Gly-OH Deprotection3->Coupling_Gly2 Deprotection4 Fmoc Deprotection Coupling_Gly2->Deprotection4 Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotection4->Coupling_Tyr Deprotection5 Fmoc Deprotection Coupling_Tyr->Deprotection5 Coupling_Ala1 Couple Fmoc-Ala-OH Deprotection5->Coupling_Ala1 Deprotection6 Fmoc Deprotection Coupling_Ala1->Deprotection6 Coupling_Ala2 Couple Fmoc-Ala-OH Deprotection6->Coupling_Ala2 Deprotection7 Fmoc Deprotection Coupling_Ala2->Deprotection7 Coupling_Ala3 Couple Fmoc-Ala-OH Deprotection7->Coupling_Ala3 Final_Deprotection Final Fmoc Deprotection Coupling_Ala3->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Solid-Phase Peptide Synthesis Workflow.
Radioligand Displacement Assay

This assay determines the binding affinity (Ki) of the peptide for opioid receptors (µ, δ, and κ).[16]

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

    • Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

    • Unlabeled peptide (this compound).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Filtration apparatus with glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of the unlabeled test peptide.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled universal antagonist like naloxone).

    • Incubate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (concentration of test peptide that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation upon receptor agonism.[17][18]

  • Materials:

    • Cell membranes expressing the opioid receptor.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • GDP (to enhance agonist signal).

    • Test peptide and a reference full agonist (e.g., DAMGO).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Procedure:

    • Incubate cell membranes with GDP and varying concentrations of the test peptide.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C to allow for binding.

    • Terminate the reaction by filtration.

    • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the peptide concentration to generate a dose-response curve and determine the EC50 and Emax values relative to a full agonist.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and G-protein-independent signaling.[19]

  • Materials:

    • Engineered cell line co-expressing the opioid receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).

    • Test peptide.

    • Substrate for the complemented enzyme (chemiluminescent or fluorescent).

    • Luminometer or fluorescence plate reader.

  • Procedure:

    • Plate the engineered cells in a microplate.

    • Add serial dilutions of the test peptide.

    • Incubate to allow for receptor activation and β-arrestin recruitment, leading to enzyme fragment complementation.

    • Add the detection reagents and measure the resulting signal.

  • Data Analysis: Generate a dose-response curve by plotting the signal against the peptide concentration to determine the EC50 and Emax.

Assay_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity BindingAssay Radioligand Displacement Assay Ki Determine Ki BindingAssay->Ki GTP_Assay [35S]GTPγS Binding Assay EC50_G Determine EC50/Emax (G-Protein) GTP_Assay->EC50_G cAMP_Assay cAMP Inhibition Assay IC50_cAMP Determine IC50/Emax (cAMP) cAMP_Assay->IC50_cAMP Arrestin_Assay β-Arrestin Recruitment Assay EC50_A Determine EC50/Emax (β-Arrestin) Arrestin_Assay->EC50_A Peptide This compound Peptide->BindingAssay Test Ligand Peptide->GTP_Assay Test Ligand Peptide->cAMP_Assay Test Ligand Peptide->Arrestin_Assay Test Ligand

Workflow for Peptide Characterization.

Predicted Signaling Pathways

Upon binding to opioid receptors (predicted to be primarily µ and δ), this compound is expected to initiate intracellular signaling cascades via two main pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.[14][20]

Gαi/o-Mediated Signaling

Opioid receptors are canonical G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins of the Gαi/o family.[21]

  • Receptor Activation: The peptide binds to the extracellular domain of the opioid receptor, inducing a conformational change.

  • G-Protein Coupling: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαi/o subunit.

  • Effector Modulation:

    • The GTP-bound Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

    • The free Gβγ dimer can directly modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization) and inhibiting N-type voltage-gated calcium channels (reducing neurotransmitter release).

G_Protein_Signaling Peptide Peptide OR Opioid Receptor (MOR/DOR) Peptide->OR Binds G_Protein Gi/o Protein OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates (via Gβγ) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits (via Gβγ) cAMP cAMP AC->cAMP K_efflux K+ Efflux GIRK->K_efflux Ca_influx Ca2+ Influx Ca_Channel->Ca_influx ATP ATP ATP->AC

Predicted Gαi/o-Mediated Signaling Pathway.
β-Arrestin-Mediated Signaling

Agonist binding also leads to receptor phosphorylation by G-protein coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins.[22]

  • Receptor Phosphorylation: The agonist-occupied receptor is phosphorylated on its C-terminal tail.

  • β-Arrestin Recruitment: Phosphorylated sites serve as a docking platform for β-arrestin 1 and/or β-arrestin 2.

  • Downstream Consequences:

    • Desensitization: β-Arrestin binding sterically hinders further G-protein coupling, terminating the signal.

    • Internalization: β-Arrestin acts as an adaptor protein, linking the receptor to clathrin-coated pits for endocytosis.

    • Signal Transduction: β-Arrestin can act as a scaffold for other signaling proteins, such as MAP kinases (e.g., ERK1/2), initiating a wave of G-protein-independent signaling.

The relative tendency of a ligand to activate G-protein versus β-arrestin pathways is known as "biased agonism" and is a critical parameter in modern opioid drug development, as the β-arrestin pathway has been linked to adverse effects like respiratory depression.[23][24]

B_Arrestin_Signaling Agonist_OR Agonist-Bound Receptor GRK GRK Agonist_OR->GRK Recruits Phospho_OR Phosphorylated Receptor GRK->Phospho_OR Phosphorylates B_Arrestin β-Arrestin Phospho_OR->B_Arrestin Recruits Desensitization Desensitization (G-protein uncoupling) B_Arrestin->Desensitization Internalization Internalization (Endocytosis) B_Arrestin->Internalization MAPK_Cascade MAPK Signaling (e.g., ERK) B_Arrestin->MAPK_Cascade

References

In-Depth Technical Guide to the Synthesis and Purification of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the octapeptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu, a known β-lipotropin fragment. The methodologies detailed herein are based on established and widely practiced techniques in peptide chemistry, primarily utilizing Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification with reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry (MS).

Overview of the Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a stepwise solid-phase approach. This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the preferred method due to its mild deprotection conditions, which are compatible with a wide range of amino acid side chains.

The general workflow for the synthesis and purification process is as follows:

Synthesis_Purification_Workflow Resin_Prep Resin Preparation (Swelling) SPPS_Cycle Stepwise Fmoc-SPPS Cycles (Deprotection & Coupling) Resin_Prep->SPPS_Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS_Cycle->Cleavage Crude_Purification Crude Peptide Precipitation & Washing Cleavage->Crude_Purification RP_HPLC RP-HPLC Purification Crude_Purification->RP_HPLC Characterization Characterization (LC-MS, MS/MS) RP_HPLC->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Peptide Pure this compound Lyophilization->Final_Peptide

Figure 1: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages.

Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on a 0.1 mmol scale synthesis using a manual SPPS apparatus.

Materials:

  • Fmoc-L-Leu-Wang resin (or similar, with a substitution of ~0.5 mmol/g)

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection reagent: 20% (v/v) piperidine (B6355638) in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), Methanol (B129727)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% deionized water

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place approximately 200 mg of Fmoc-L-Leu-Wang resin (0.1 mmol) into a fritted syringe reaction vessel.

    • Swell the resin in DMF for 30-60 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates a complete reaction.

  • Peptide Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the sequence in the C- to N-terminal direction: Phe, Gly, Gly, Tyr(tBu), Ala, Ala, Ala.

  • Final Deprotection and Washing:

    • After the final coupling cycle, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin with DMF (5 x 2 mL), followed by DCM (3 x 2 mL), and finally methanol (3 x 2 mL).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage and Deprotection:

    • Add 2 mL of the cleavage cocktail to the dry peptide-resin in a fume hood.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate into a cold 15 mL centrifuge tube.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Washing:

    • Add 10 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling Deprotection_1 Add 20% Piperidine/DMF (5 min) Deprotection_2 Add 20% Piperidine/DMF (15 min) Deprotection_1->Deprotection_2 Wash_1 Wash with DMF (5x) Deprotection_2->Wash_1 Activation Pre-activate Fmoc-AA-OH with HBTU/DIPEA in DMF Wash_1->Activation Proceed to Coupling Coupling Add activated amino acid to resin (1-2 hours) Activation->Coupling Wash_2 Wash with DMF (5x) Coupling->Wash_2 Wash_2->Deprotection_1 Repeat for next amino acid

Figure 2: The iterative Fmoc-SPPS cycle for peptide chain elongation.
Purification by Reversed-Phase HPLC

Materials:

  • Crude this compound peptide

  • HPLC system with a preparative or semi-preparative pump, UV detector, and fraction collector

  • Reversed-phase C18 column (e.g., 10 µm particle size, 100-300 Å pore size, 21.2 x 250 mm)

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (B52724) (ACN)

  • Sample solvent: Mobile Phase A or a mixture of A and B that ensures complete dissolution

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in the sample solvent to a concentration of approximately 10-20 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Analytical HPLC (Method Development):

    • Before preparative purification, it is advisable to perform an analytical run to determine the retention time of the target peptide and to optimize the gradient.

    • Use a smaller analytical C18 column (e.g., 4.6 x 250 mm) with a flow rate of 1 mL/min.

    • A typical scouting gradient is 5-95% B over 30 minutes.

  • Preparative HPLC:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate appropriate for the column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).

    • Inject the filtered crude peptide solution onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. The optimal gradient should be based on the analytical run, typically a shallow gradient around the elution point of the target peptide (e.g., 20-50% B over 40 minutes).

    • Monitor the elution profile at 210-220 nm.

    • Collect fractions corresponding to the main peptide peak.

  • Fraction Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions with the desired purity (typically >95%).

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Characterization by Mass Spectrometry

Materials:

  • Purified this compound

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Solvent for sample preparation (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the purified peptide (e.g., 1-10 µg/mL) in the appropriate solvent for the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum in the appropriate mass range. The theoretical monoisotopic mass of this compound is approximately 768.37 Da. The observed mass should correspond to the protonated molecule [M+H]⁺.

    • If available, perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence through fragmentation analysis (b- and y-ions).

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound on a 0.1 mmol scale. Note: These are typical values for an octapeptide of this nature and may vary depending on the specific synthesis and purification conditions.

Table 1: Synthesis Parameters and Expected Yield

ParameterValueUnitNotes
Synthesis Scale0.1mmolBased on initial resin loading
Resin Substitution~0.5mmol/g
Crude Peptide Yield70 - 90%Based on theoretical yield
Theoretical Mass~76.8mg
Actual Crude Mass54 - 69mg

Table 2: Purification and Characterization Data

ParameterValueUnitNotes
Purification MethodPreparative RP-HPLC-C18 stationary phase
Final Peptide Purity>95%Determined by analytical RP-HPLC
Overall Yield20 - 40%After purification and lyophilization
Final Peptide Mass15 - 31mg
Observed Mass [M+H]⁺~769.38m/zBy ESI-MS

Visualization of Key Processes

The following diagrams illustrate the core chemical transformations and analytical outputs.

Peptide_Fragmentation cluster_b_ions b-ions (N-terminus) cluster_y_ions y-ions (C-terminus) H-Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu-OH H-Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu-OH b1 b1 b2 b2 b3 b3 b4 b4 b5 b5 b6 b6 b7 b7 y1 y1 y2 y2 y3 y3 y4 y4 y5 y5 y6 y6 y7 y7 H H Ala Ala H->Ala Ala->b1 Ala->b2 Ala->b3 Ala->y6 Ala->y7 Ala->Ala Ala->Ala Tyr Tyr Ala->Tyr Tyr->b4 Tyr->y5 Gly Gly Tyr->Gly Gly->b5 Gly->b6 Gly->y3 Gly->y4 Gly->Gly Phe Phe Gly->Phe Phe->b7 Phe->y2 Leu Leu Phe->Leu Leu->y1 OH OH Leu->OH

Figure 3: Fragmentation pattern of this compound in MS/MS analysis.

This guide provides a robust framework for the successful synthesis and purification of this compound. Researchers should note that optimization of coupling times, cleavage conditions, and HPLC gradients may be necessary to achieve the highest possible yield and purity for their specific application.

An In-depth Technical Guide on the Speculated Mechanism of Action for Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details a speculative mechanism of action for the peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu. Commercially, this peptide is often categorized as a β-lipotropin peptide. However, analysis of the primary amino acid sequence of human β-lipotropin, a hormone fragment derived from pro-opiomelanocortin (POMC), reveals that this compound is not an endogenously produced fragment.[1][2]

This guide, therefore, proposes a mechanism based on the peptide's structural similarity to known endogenous ligands, specifically the enkephalin family of opioid peptides. The core sequence "Tyr-Gly-Gly-Phe-Leu" is identical to that of Leu-enkephalin, a well-characterized endogenous opioid.[3] The N-terminal polyalanine "Ala-Ala-Ala" motif is hypothesized to act as a modulator of this core activity.

Proposed Core Mechanism: Opioid Receptor Agonism

The primary speculative mechanism of action for this compound is its function as an agonist at opioid receptors, primarily due to the embedded Leu-enkephalin sequence. Opioid receptors are a class of G-protein coupled receptors (GPCRs) that are central to pain modulation, reward, and various other physiological processes. The three classical opioid receptor subtypes are mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR).

The "Tyr-Gly-Gly-Phe" motif is the canonical recognition sequence for opioid receptors.[3] The N-terminal tyrosine residue is critical for binding and activation. The phenylalanine residue provides a secondary hydrophobic interaction point within the receptor binding pocket. The two glycine (B1666218) residues act as flexible spacers, allowing the tyrosine and phenylalanine residues to adopt the correct conformation for receptor interaction. The C-terminal leucine (B10760876) of Leu-enkephalin contributes to its selectivity, particularly for the delta-opioid receptor.

The N-terminal "Ala-Ala-Ala" tail is a non-native addition. Polyalanine sequences are known to influence the secondary structure and aggregation properties of peptides. In this context, the tri-alanine tail could potentially:

  • Enhance Metabolic Stability: Protect the active Tyr-Gly-Gly-Phe-Leu core from rapid degradation by aminopeptidases.

  • Alter Receptor Selectivity: The additional bulk and hydrophobicity could shift the binding preference towards or away from specific opioid receptor subtypes compared to native Leu-enkephalin.

  • Modify Pharmacokinetic Properties: Influence solubility, membrane permeability, and distribution in vivo.

Speculative Signaling Pathways

Upon binding to an opioid receptor, this compound is hypothesized to induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. Opioid receptors predominantly couple to inhibitory G-proteins (Gi/o).

A. Inhibition of Adenylyl Cyclase: Activation of the Gi/o alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), leading to reduced phosphorylation of various downstream targets, including transcription factors and ion channels.

B. Modulation of Ion Channels: The Gβγ subunits, dissociated from the activated G-protein, can directly interact with ion channels. This interaction typically leads to:

  • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

  • Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx at the presynaptic terminal, leading to decreased neurotransmitter release (e.g., glutamate, substance P).

The culmination of these signaling events is a reduction in neuronal activity and nociceptive signal transmission, resulting in analgesia.

G_Protein_Signaling cluster_receptor Opioid Receptor Activation cluster_downstream Intracellular Signaling Peptide Ala-Ala-Ala-Tyr- Gly-Gly-Phe-Leu OR Opioid Receptor (MOR, DOR, or KOR) Peptide->OR G_Protein Gi/o Protein (αβγ) OR->G_Protein Activation G_alpha Gαi/o (Active) G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition GIRK GIRK Channel G_betagamma->GIRK Activation VGCC VGCC G_betagamma->VGCC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx

Figure 1: Speculative G-protein signaling cascade for this compound.

Data Presentation

As no experimental data for this compound is currently available in the public domain, the following tables are presented as templates for organizing data that would be generated through the experimental protocols outlined in Section 3.0.

Table 1: Hypothetical Opioid Receptor Binding Affinities

Compound Receptor Subtype Ki (nM) ± SEM n
This compound Mu (µ) Opioid Receptor Data to be determined 3
This compound Delta (δ) Opioid Receptor Data to be determined 3
This compound Kappa (κ) Opioid Receptor Data to be determined 3
Leu-enkephalin (Control) Mu (µ) Opioid Receptor Reference value 3
Leu-enkephalin (Control) Delta (δ) Opioid Receptor Reference value 3

| Leu-enkephalin (Control) | Kappa (κ) Opioid Receptor | Reference value | 3 |

Table 2: Hypothetical Functional Activity at Opioid Receptors (cAMP Assay)

Compound Receptor Subtype EC50 / IC50 (nM) ± SEM Emax (%) Mode of Action n
This compound Mu (µ) Opioid Receptor Data to be determined Data to be determined Agonist/Antagonist 3
This compound Delta (δ) Opioid Receptor Data to be determined Data to be determined Agonist/Antagonist 3
This compound Kappa (κ) Opioid Receptor Data to be determined Data to be determined Agonist/Antagonist 3
DAMGO (µ-agonist control) Mu (µ) Opioid Receptor Reference value 100 Agonist 3
DPDPE (δ-agonist control) Delta (δ) Opioid Receptor Reference value 100 Agonist 3

| U-50488 (κ-agonist control) | Kappa (κ) Opioid Receptor | Reference value | 100 | Agonist | 3 |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the speculative mechanism of action of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69593 (for κ).

  • Non-specific binding competitors: Naloxone (for µ and δ), U-50488 (for κ).

  • Test peptide: this compound, dissolved in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Multi-well plates.

Procedure:

  • Prepare serial dilutions of the test peptide in assay buffer.

  • In a multi-well plate, add cell membranes (20-40 µg protein/well), the appropriate radioligand (at a concentration near its Kd), and varying concentrations of the test peptide.

  • For total binding wells, add assay buffer instead of the test peptide.

  • For non-specific binding wells, add a high concentration of the respective non-specific competitor.

  • Incubate the plates at 25°C for 60-90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression (e.g., one-site competition model in Prism) to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow prep Prepare Reagents: - Cell Membranes (MOR, DOR, KOR) - [³H]Radioligand - Test Peptide Dilutions incubation Incubate: Membranes + Radioligand + Test Peptide (or buffer/competitor) prep->incubation filtration Rapid Filtration on Glass Fiber Filters incubation->filtration wash Wash Filters (3x with cold buffer) filtration->wash count Scintillation Counting (Quantify Radioactivity) wash->count analysis Data Analysis: - Calculate Specific Binding - Non-linear Regression (IC₅₀) - Cheng-Prusoff (Kᵢ) count->analysis

Figure 2: Experimental workflow for radioligand binding assays.
cAMP Accumulation Assay

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound at Gi/o-coupled opioid receptors.

Materials:

  • CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test peptide: this compound.

  • Reference agonists (e.g., DAMGO, DPDPE).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Cell culture medium and plates.

  • IBMX (a phosphodiesterase inhibitor).

Procedure:

  • Seed the engineered cells in appropriate multi-well plates and grow to confluency.

  • Starve the cells in serum-free medium for 2-4 hours prior to the assay.

  • For Agonist Mode: a. Pre-incubate cells with IBMX for 15-30 minutes. b. Add serial dilutions of the test peptide or a reference agonist. c. Simultaneously or shortly after, add a fixed concentration of forskolin to stimulate cAMP production. d. Incubate for 15-30 minutes at 37°C.

  • For Antagonist Mode: a. Pre-incubate cells with IBMX and serial dilutions of the test peptide. b. Add a fixed concentration of a reference agonist (at its EC80). c. Add a fixed concentration of forskolin. d. Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Plot the cAMP concentration against the log of the test peptide concentration.

  • For agonist activity, fit a dose-response curve to determine the EC50 (potency) and Emax (efficacy) of cAMP inhibition.

  • For antagonist activity, fit a dose-response curve to determine the IC50.

cAMP_Assay_Logic cluster_antagonist Antagonist Mode Test start Start: Engineered Cells in Plate agonist_mode Agonist Mode Test start->agonist_mode forskolin Add Forskolin (Stimulates AC) measure_cAMP Lyse Cells & Measure cAMP forskolin->measure_cAMP add_peptide Add Test Peptide agonist_mode->add_peptide Yes add_antagonist Add Test Peptide (as potential antagonist) agonist_mode->add_antagonist No add_peptide->forskolin analyze Analyze Data (EC₅₀ / IC₅₀) measure_cAMP->analyze add_agonist Add Reference Agonist add_antagonist->add_agonist add_agonist->forskolin

Figure 3: Logical flow for determining agonist vs. antagonist activity in a cAMP assay.

Conclusion and Future Directions

The peptide this compound, while commercially associated with β-lipotropin, is not a naturally occurring fragment of the human prohormone. Its structure strongly suggests a speculative mechanism of action as a synthetic opioid peptide, with the Leu-enkephalin sequence serving as the active core. The N-terminal tri-alanine motif is hypothesized to modulate its stability, selectivity, and pharmacokinetic profile.

The proposed signaling pathways, centered on Gi/o-coupled opioid receptor activation, provide a testable framework for future research. The experimental protocols detailed herein offer a clear path to elucidating the true pharmacological profile of this peptide. It is imperative that the speculative nature of this mechanism be recognized and that rigorous experimental validation is pursued to confirm its interaction with opioid receptors and to characterize its potential as a novel therapeutic agent. Subsequent studies should also explore its activity in vivo using established models of nociception.

References

Homology Analysis of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu to Known Neuropeptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical analysis of the peptide sequence Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu in relation to known neuropeptides. The core of this analysis reveals that the query peptide is an N-terminally extended analog of the endogenous opioid neuropeptide, [Leu]-enkephalin. This guide outlines the sequence homology, comparative binding affinity data of the parent neuropeptide, its canonical signaling pathways, and the detailed experimental protocols required for its characterization.

Core Homology Identification

The peptide sequence this compound demonstrates significant homology to the endogenous opioid peptide family. Specifically, its C-terminal five amino acids, Tyr-Gly-Gly-Phe-Leu , constitute the exact sequence of [Leu]-enkephalin [1][2]. [Leu]-enkephalin is a well-characterized neuropeptide that modulates nociception, among other physiological functions, by acting as an agonist at opioid receptors[3].

The query peptide can, therefore, be classified as an N-terminally extended [Leu]-enkephalin analog. The addition of the "Ala-Ala-Ala" motif may influence its metabolic stability, receptor binding affinity, and selectivity profile compared to the native pentapeptide.

[Leu]-enkephalin is derived from the precursor protein Proenkephalin (also known as Proenkephalin-A)[4][5]. Proteolytic processing of this precursor yields one copy of [Leu]-enkephalin and multiple copies of [Met]-enkephalin[5][6].

Table 1: Sequence Homology Comparison
Peptide NameSequenceRelationship to Query Peptide
Query PeptideAla-Ala-Ala -Tyr-Gly-Gly-Phe-LeuFull Sequence
[Leu]-enkephalinTyr-Gly-Gly-Phe-LeuIdentical C-Terminal Pentapeptide
Proenkephalin...KRYGGFLKR...Precursor Protein containing the [Leu]-enkephalin sequence

Quantitative Data: Receptor Binding Affinity

The pharmacological activity of [Leu]-enkephalin is defined by its binding affinity for opioid receptors, particularly the mu (µ) and delta (δ) subtypes. Binding affinity is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a stronger binding interaction. [Leu]-enkephalin exhibits high affinity for both µ- and δ-opioid receptors[7].

Table 2: Comparative Binding Affinity (Ki) of [Leu]-enkephalin
LigandReceptor SubtypeBinding Affinity (Ki) in nM
[Leu]-enkephalinµ-opioid (MOP)1.7 - 3.4[4][7]
δ-opioid (DOP)1.26 - 4.0[4][7]
κ-opioid (KOP)Low affinity[7]
DAMGO (Selective agonist)µ-opioid (MOP)~1 - 10[7]
DPDPE (Selective agonist)δ-opioid (DOP)~1 - 10[7]

Note: DAMGO and DPDPE are included as standard selective reference ligands for comparison.

Signaling Pathways

Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), [Leu]-enkephalin initiates a cascade of intracellular signaling events. These receptors primarily couple to inhibitory G-proteins (Gαi/o)[8][9]. The activation of these pathways leads to the modulation of neuronal excitability and neurotransmitter release.

Key Downstream Effects:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[9][10].

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and cellular hyperpolarization[8][9]. It also inhibits N-type voltage-gated calcium channels (VGCC), reducing calcium influx, which in turn decreases the release of neurotransmitters[9].

  • MAPK Pathway Activation: Opioid receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, such as the ERK1/2 pathway, which is involved in longer-term cellular changes[8][10].

Visualization of Opioid Receptor Signaling```dot

G_Protein_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Peptide This compound ([Leu]-enkephalin analog) OpR OpR Peptide->OpR Binds G_alpha Gαi/o-GTP AC AC G_alpha->AC Inhibits G_betagamma Gβγ Ca_Channel Ca_Channel G_betagamma->Ca_Channel Inhibits K_Channel K_Channel G_betagamma->K_Channel Activates ATP ATP ATP->AC cAMP cAMP ↓ Ca_in Ca²⁺ Influx ↓ K_out K⁺ Efflux ↑ (Hyperpolarization) MAPK MAPK Pathway OpR->MAPK Activates G_protein G_protein OpR->G_protein Activates G_protein->G_alpha Dissociates G_protein->G_betagamma Dissociates AC->cAMP Ca_Channel->Ca_in K_Channel->K_out

Caption: Experimental workflow for characterizing a novel neuropeptide.

Conclusion

The peptide this compound is a direct analog of the endogenous neuropeptide [Leu]-enkephalin, extended at the N-terminus with three alanine (B10760859) residues. Based on this high degree of homology, it is predicted to function as an opioid receptor agonist. Its precise pharmacological profile, including its affinity, selectivity for µ- vs. δ-receptors, and functional potency, would be determined by the influence of the Ala-Ala-Ala extension. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other novel neuropeptide analogs, forming a critical step in the drug discovery and development process.

References

In Silico Modeling of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octapeptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu is a derivative of the endogenous opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), distinguished by a three-alanine extension at the N-terminus. As a β-lipotropin fragment, its biological activity is presumed to be mediated through interaction with opioid receptors. This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of this peptide to its putative receptor, focusing on the mu-opioid receptor (MOR), a primary target for opioid peptides.

This document outlines the theoretical framework, experimental protocols for computational modeling, and the downstream signaling pathways associated with receptor activation. Quantitative data for closely related peptides are presented to provide a comparative context for binding affinities.

Data Presentation: Receptor Binding Affinities of Related Opioid Peptides

Peptide/Analogδ-Opioid Receptor (Ki, nM)µ-Opioid Receptor (Ki, nM)Reference
Leu-enkephalin1.261.7[1]
[D-Ala², D-Leu⁵]-enkephalin (DADLE)--[1]
Tyr-Gly-Gly-Phe(m-F)-Leu0.0230.059[1]
Tyr-Gly-Gly-Phe(m-Cl)-Leu0.0310.082[1]
Tyr-Gly-Gly-Phe(m-NO₂)-Leu0.930.98[1]

In Silico Modeling Workflow

The in silico analysis of the this compound and opioid receptor interaction involves a multi-step computational workflow. This process begins with defining the molecular structures, proceeds through docking to predict binding poses, and culminates in molecular dynamics simulations to assess the stability and dynamics of the complex.

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_analysis Analysis P0 Peptide 3D Structure Generation D1 Flexible Peptide Docking P0->D1 P1 Receptor Structure Preparation (PDB) D0 Define Binding Site P1->D0 D0->D1 D2 Scoring and Pose Selection D1->D2 M0 System Setup (Membrane & Solvation) D2->M0 M1 Energy Minimization M0->M1 M2 Equilibration (NVT & NPT) M1->M2 M3 Production MD Run M2->M3 A0 Binding Free Energy Calculation M3->A0 A1 Interaction Analysis (H-bonds, etc.) M3->A1 A2 Conformational Stability (RMSD, RMSF) M3->A2

Computational workflow for modeling peptide-receptor binding.

Experimental Protocols

I. Molecular Docking Protocol

This protocol outlines the steps for predicting the binding conformation of this compound to the mu-opioid receptor using molecular docking software.

  • Preparation of the Receptor Structure:

    • Obtain the crystal structure of the human mu-opioid receptor from the Protein Data Bank (PDB).

    • Remove water molecules, ions, and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues at a physiological pH.

    • Perform energy minimization of the receptor structure to relieve any steric clashes.

  • Preparation of the Peptide Ligand:

    • Generate the 3D structure of this compound using peptide building software.

    • Perform energy minimization of the peptide to obtain a low-energy conformation.

    • Assign partial charges to the atoms of the peptide.

  • Molecular Docking Procedure:

    • Define the binding site on the receptor. This is typically centered on the known binding pocket of endogenous and exogenous opioids.

    • Perform flexible docking of the peptide to the rigid receptor, allowing for conformational changes in the peptide.

    • Generate a set of possible binding poses (conformations) of the peptide within the receptor's binding site.

    • Score and rank the generated poses based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results:

    • Visually inspect the top-ranked poses to assess their interactions with the receptor.

    • Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the peptide and the receptor.

    • Select the most plausible binding pose for further analysis, such as molecular dynamics simulations.

II. Molecular Dynamics Simulation Protocol

This protocol describes the methodology for simulating the dynamic behavior of the peptide-receptor complex in a model biological environment.

  • System Setup:

    • Embed the selected peptide-receptor complex from the docking study into a lipid bilayer (e.g., POPC) to mimic the cell membrane.

    • Solvate the system with a water model (e.g., TIP3P) and add ions to neutralize the system and achieve a physiological salt concentration.

  • Energy Minimization:

    • Perform a series of energy minimization steps to remove steric clashes and relax the system. Initially, restrain the protein and ligand atoms and minimize the positions of water and ions, then gradually release the restraints on the protein and ligand.

  • Equilibration:

    • Perform a short molecular dynamics simulation under NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.

    • Follow this with a longer equilibration run under NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density.

  • Production Molecular Dynamics:

    • Run a long production simulation (typically on the order of nanoseconds to microseconds) under the NPT ensemble to sample the conformational space of the peptide-receptor complex.

    • Save the trajectory of the simulation at regular intervals for subsequent analysis.

  • Trajectory Analysis:

    • Calculate the root-mean-square deviation (RMSD) to assess the stability of the complex over time.

    • Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions of the peptide and receptor.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) throughout the simulation.

    • Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA to estimate the strength of the interaction.

Opioid Receptor Signaling Pathways

Upon binding of an agonist like this compound to the mu-opioid receptor (a G-protein coupled receptor), a cascade of intracellular signaling events is initiated. The two primary pathways are the G-protein signaling pathway and the β-arrestin pathway.

G-Protein Signaling Pathway

The "classical" signaling route involves the activation of inhibitory G-proteins (Gi/Go). This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). The dissociation of the G-protein subunits also leads to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide Peptide Agonist MOR μ-Opioid Receptor Peptide->MOR Binding G_Protein Gi/Go Protein MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition IonChannel Ion Channels (Ca²⁺, K⁺) G_Protein->IonChannel Modulation MAPK MAPK Pathway G_Protein->MAPK Activation cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., Analgesia) IonChannel->CellularResponse cAMP->CellularResponse MAPK->CellularResponse

G-protein signaling pathway upon opioid receptor activation.

β-Arrestin Signaling Pathway

Agonist binding also leads to the phosphorylation of the intracellular domains of the opioid receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization and internalization, which are mechanisms of tolerance development. Additionally, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades, including the activation of certain MAP kinases.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist_MOR Agonist-Bound MOR GRK GRK Agonist_MOR->GRK Recruitment P_MOR Phosphorylated MOR GRK->Agonist_MOR Phosphorylation Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruitment Desensitization Receptor Desensitization Beta_Arrestin->Desensitization Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK_signaling MAPK Signaling Beta_Arrestin->MAPK_signaling

β-arrestin signaling pathway following opioid receptor activation.

Conclusion

The in silico modeling of this compound binding to opioid receptors provides a powerful framework for understanding its potential pharmacological properties. Through a combination of molecular docking and molecular dynamics simulations, it is possible to elucidate the specific molecular interactions that govern binding affinity and selectivity. This information, coupled with an understanding of the downstream signaling pathways, is invaluable for the rational design of novel peptide-based therapeutics with improved efficacy and side-effect profiles. While experimental validation remains essential, the computational approaches detailed in this guide offer a robust and efficient means of prioritizing and characterizing novel drug candidates.

References

The Therapeutic Potential of β-Lipotropin Fragments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Lipotropin (β-LPH), a 90-amino acid polypeptide derived from pro-opiomelanocortin (POMC), serves as a prohormone for a variety of biologically active peptide fragments.[1][2] These fragments, generated through post-translational processing, exhibit a wide range of physiological effects, making them promising candidates for therapeutic development. This technical guide provides an in-depth overview of the core β-lipotropin fragments, their potential therapeutic applications, underlying signaling mechanisms, and the experimental protocols used to investigate their activities.

Core β-Lipotropin Fragments and Their Therapeutic Applications

The primary fragments of β-lipotropin with significant therapeutic potential include β-endorphin, γ-lipotropin, α-melanocyte-stimulating hormone (α-MSH), β-melanocyte-stimulating hormone (β-MSH), and Met-enkephalin. Each of these peptides interacts with specific receptor systems to elicit distinct physiological responses.

β-Endorphin: A Potent Endogenous Analgesic

β-Endorphin, the C-terminal fragment of β-lipotropin (β-LPH-[61-91]), is a potent endogenous opioid peptide with a high affinity for μ-opioid receptors.[3] Its primary therapeutic application lies in pain management, where it exhibits significantly greater analgesic potency than morphine.[4][5] Beyond analgesia, β-endorphin is implicated in mood regulation, stress response, and immune modulation.

γ-Lipotropin: A Precursor with Potential Lipolytic and other Activities

γ-Lipotropin is the N-terminal fragment of β-lipotropin and serves as a precursor to β-MSH.[5][6] While research is less extensive compared to other fragments, studies suggest γ-lipotropin may have intrinsic biological activities, including the stimulation of lipolysis.[7]

α-Melanocyte-Stimulating Hormone (α-MSH): A Pleiotropic Anti-inflammatory and Neuroprotective Agent

α-MSH, a 13-amino acid peptide, is a key player in regulating inflammation, immune responses, and neuroprotection. It exerts its effects primarily through melanocortin receptors (MCRs), particularly MC1R, MC3R, MC4R, and MC5R.[8][9] Its potent anti-inflammatory properties have been demonstrated in various models of inflammatory diseases. Furthermore, α-MSH has shown promise in neurodegenerative disorders by protecting neurons from damage.

β-Melanocyte-Stimulating Hormone (β-MSH): A Regulator of Appetite and Energy Homeostasis

β-MSH is a 22-amino acid peptide that plays a crucial role in the regulation of appetite and energy balance, primarily through its interaction with the melanocortin-4 receptor (MC4R).[10][11] Studies have shown that β-MSH can potently reduce food intake, highlighting its potential as a therapeutic target for obesity.[12]

Met-Enkephalin: An Endogenous Opioid with Diverse Functions

Met-enkephalin, a pentapeptide corresponding to residues 61-65 of β-lipotropin, is an endogenous opioid with a primary affinity for δ-opioid receptors and also interacts with μ-opioid receptors.[13] Its therapeutic potential extends to analgesia, immunomodulation, and potential applications in cancer therapy.[14]

Quantitative Data on the Biological Activity of β-Lipotropin Fragments

The following tables summarize the quantitative data on the binding affinities and functional potencies of key β-lipotropin fragments.

Table 1: Opioid Receptor Binding Affinities and Potencies of β-Endorphin and Met-Enkephalin

PeptideReceptorBinding Affinity (Ki, nM)Functional Potency (IC50/EC50, nM)Reference
β-Endorphinμ-Opioid0.3 - 1.00.5 - 2.0 (Analgesia)[3]
Met-Enkephalinδ-Opioid1.0 - 10.05.0 - 50.0[13]
Met-Enkephalinμ-Opioid10.0 - 100.0>100[13]

Table 2: Melanocortin Receptor Binding Affinities and Functional Potencies of α-MSH and β-MSH

PeptideReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Reference
α-MSHMC1R1.20.2 (cAMP stimulation)[9]
α-MSHMC3R25.010.0 (cAMP stimulation)[9]
α-MSHMC4R15.05.0 (cAMP stimulation)[10]
α-MSHMC5R5.01.0 (cAMP stimulation)[9]
β-MSHMC4R11.420.0 (Appetite suppression)[10][12]

Signaling Pathways of β-Lipotropin Fragments

The biological effects of β-lipotropin fragments are mediated through complex intracellular signaling cascades initiated by their binding to specific G-protein coupled receptors (GPCRs).

β-Endorphin and Met-Enkephalin Signaling

β-Endorphin and Met-enkephalin primarily signal through μ- and δ-opioid receptors, respectively. Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which underlies their analgesic effects.

G_protein_signaling cluster_receptor Opioid Receptor Signaling Ligand β-Endorphin / Met-Enkephalin Receptor Opioid Receptor (μ or δ) Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Effect Analgesia & Other Effects PKA->Effect Ion_Channel->Effect

Caption: Opioid receptor signaling cascade.

α-MSH and β-MSH Signaling

α-MSH and β-MSH bind to melanocortin receptors, which are typically coupled to Gs proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA. PKA then phosphorylates various downstream targets, including transcription factors like CREB. A key anti-inflammatory mechanism of α-MSH involves the inhibition of the NF-κB pathway.

MCR_Signaling cluster_receptor Melanocortin Receptor Signaling Ligand α-MSH / β-MSH Receptor Melanocortin Receptor (MC1R, MC4R, etc.) Ligand->Receptor G_protein Gs Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA Activity cAMP->PKA NFkB NF-κB Pathway PKA->NFkB inhibits Effect Anti-inflammatory Effects, Appetite Regulation, etc. PKA->Effect NFkB->Effect mediates inflammation

Caption: Melanocortin receptor signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of β-lipotropin fragments.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide fragment.

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) start->deprotection1 wash1 Wash (DMF, DCM, etc.) deprotection1->wash1 coupling Amino Acid Coupling (AA, HBTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM, etc.) coupling->wash2 repeat Repeat for each Amino Acid in Sequence wash2->repeat repeat->deprotection1 Yes deprotection2 Final Fmoc Deprotection repeat->deprotection2 No wash3 Wash deprotection2->wash3 cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) wash3->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (Mass Spectrometry) purification->characterization end Pure Peptide characterization->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amide peptides).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine in dimethylformamide (DMF) for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Competition Assay: In a microplate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for μ-opioid receptors) and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

cAMP Measurement Assay

This protocol outlines a common method to measure intracellular cAMP levels, often used to assess the functional activity of GPCRs.

Methodology:

  • Cell Culture: Culture cells expressing the receptor of interest in a suitable multi-well plate.

  • Stimulation: Treat the cells with the test compound (agonist or antagonist) for a specific duration. For Gs-coupled receptors, this will stimulate cAMP production. For Gi-coupled receptors, pre-treat with an adenylyl cyclase activator like forskolin (B1673556) before adding the inhibitory test compound.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Use a commercial cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based assays) to quantify the amount of cAMP in the cell lysate. These kits typically involve a competitive binding reaction between the cellular cAMP and a labeled cAMP derivative for a limited number of anti-cAMP antibody binding sites.

  • Signal Detection: Measure the signal (e.g., fluorescence, luminescence, or absorbance) according to the kit's instructions.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the cAMP concentration in the experimental samples. For agonists, plot the cAMP concentration against the log of the agonist concentration to determine the EC50. For antagonists, perform a competition assay with a known agonist to determine the IC50.

NF-κB Activation Assay

This protocol describes a method to measure the activation of the NF-κB transcription factor, a key event in inflammatory signaling.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and treat them with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound (e.g., α-MSH).

  • Nuclear Extraction: Isolate the nuclear and cytoplasmic fractions from the cells using a nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration in both the nuclear and cytoplasmic extracts using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate the proteins from the nuclear and cytoplasmic extracts by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities for p65 in the nuclear and cytoplasmic fractions. An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation. Compare the ratios in treated versus untreated cells to assess the effect of the test compound.

Conclusion

The fragments of β-lipotropin represent a rich source of potential therapeutic agents with diverse pharmacological profiles. β-Endorphin and Met-enkephalin hold promise for the development of novel analgesics. α-MSH and its analogs are being actively investigated for their potent anti-inflammatory and neuroprotective effects. Furthermore, β-MSH has emerged as a key regulator of energy homeostasis with implications for the treatment of obesity. Further research into the structure-activity relationships, signaling pathways, and in vivo efficacy of these peptides will be crucial for translating their therapeutic potential into clinical applications. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the fascinating biology and therapeutic utility of β-lipotropin fragments.

References

An In-depth Technical Guide on Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu (CAS Number 72601-97-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic opioid peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu, identified by CAS number 72601-97-9. This peptide is a synthetic analog of a fragment of β-lipotropin, a precursor to endogenous opioid peptides. This document details its biochemical nature, expected mechanism of action through opioid receptors, and relevant experimental protocols for its synthesis and biological evaluation. Due to the limited availability of specific experimental data for this exact peptide, this guide incorporates data from closely related β-lipotropin fragments to provide a substantive framework for research and development.

Introduction

This compound is a synthetic octapeptide.[1] Its structure suggests it is an analog of the endogenous opioid peptides, which are derived from the prohormone β-lipotropin.[2] Specifically, it shares the core "Tyr-Gly-Gly-Phe" motif, which is crucial for opioid receptor binding and activity. The substitution of the initial amino acids with a poly-alanine sequence suggests an investigational compound designed to explore structure-activity relationships of opioid peptides. This guide will delve into the anticipated pharmacology of this peptide, leveraging knowledge of related endogenous and synthetic opioids, and provide detailed methodologies for its further investigation.

Physicochemical Properties

A summary of the basic chemical information for this compound is provided in the table below.

PropertyValueReference
CAS Number 72601-97-9[1]
Molecular Formula C₃₇H₅₂N₈O₁₀[1]
Molecular Weight 768.86 g/mol [1]
Sequence This compound
Description A β-lipotropin peptide[1]

Expected Biological Activity and Mechanism of Action

Based on its structural similarity to endogenous opioid peptides, this compound is expected to function as an opioid receptor agonist. The "Tyr-Gly-Gly-Phe" sequence is the pharmacophore responsible for interacting with opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes. These receptors are G-protein coupled receptors (GPCRs) that mediate the analgesic and other physiological effects of opioids.

Opioid Receptor Signaling Pathway

Upon binding of an agonist like this compound, the opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the activated G-protein can modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

Opioid Receptor Signaling Pathway Peptide This compound OpioidReceptor Opioid Receptor (GPCR) Peptide->OpioidReceptor Binds G_Protein Gi/o Protein OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) G_Protein->IonChannel Modulates cAMP cAMP AdenylylCyclase->cAMP Converts CellularResponse Cellular Response (e.g., Analgesia) cAMP->CellularResponse Leads to ATP ATP ATP->AdenylylCyclase IonChannel->CellularResponse Leads to

Opioid receptor signaling cascade.

Quantitative Biological Data (Reference Compounds)

PeptideBioassayRelative Potency (Met-enkephalin = 100)Reference
β-Endorphin (β-LPH-(61-91)) Guinea Pig Ileum450[2]
Met-enkephalin (β-LPH-(61-65)) Guinea Pig Ileum100[2]
α-Endorphin (β-LPH-(61-76)) Guinea Pig Ileum~200 (amide form)[2]
β-LPH-(61-64) Guinea Pig IleumActive[2]

Experimental Protocols

The following sections detail standard experimental protocols that can be employed for the synthesis and biological characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual Fmoc/tBu-based solid-phase synthesis approach.

Solid-Phase Peptide Synthesis Workflow Resin Resin Support Coupling1 Couple Fmoc-Leu-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine) Coupling1->Deprotection1 Coupling2 Couple Fmoc-Phe-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling_n Repeat Coupling and Deprotection Cycles Deprotection2->Coupling_n Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA) Coupling_n->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide This compound Purification->Peptide

Workflow for solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids (Ala, Tyr(tBu), Gly, Phe, Leu)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dithiothreitol (DDT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence (Leu, Phe, Gly, Gly, Tyr, Ala, Ala, Ala).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water/DDT (92.5:2.5:2.5:2.5) for 3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Guinea Pig Ileum (GPI) Bioassay

This ex vivo assay measures the ability of an opioid to inhibit neurally-induced contractions of the guinea pig ileum, a tissue rich in opioid receptors.

Materials:

  • Male guinea pig

  • Tyrode's solution

  • This compound

  • Reference opioid agonist (e.g., Morphine)

  • Opioid antagonist (e.g., Naloxone)

  • Organ bath with stimulating electrodes

  • Isotonic transducer and data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum.

  • Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Stimulation: Apply electrical field stimulation to induce twitch contractions.

  • Compound Addition: Add increasing concentrations of this compound to the organ bath and record the inhibition of the twitch response.

  • Data Analysis: Construct a dose-response curve and calculate the IC₅₀ value (the concentration that causes 50% inhibition of the twitch response).

  • Antagonism: Confirm the opioid-mediated effect by demonstrating that the inhibitory effect can be reversed by the addition of naloxone.

Radioligand Binding Assay

This in vitro assay determines the affinity of the peptide for specific opioid receptor subtypes.

Materials:

  • Cell membranes expressing a specific opioid receptor subtype (e.g., CHO-μOR)

  • Radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-opioid receptor)

  • This compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled peptide (this compound) in the assay buffer.

  • Equilibration: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled peptide to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a synthetic peptide with a high potential for opioid receptor agonist activity. While direct experimental data remains scarce, its structural characteristics strongly suggest it will interact with the opioid system. The experimental protocols detailed in this guide provide a robust framework for its synthesis, purification, and comprehensive pharmacological characterization. Further research on this and similar analogs will contribute to a deeper understanding of opioid peptide structure-activity relationships and may inform the development of novel therapeutics with improved pharmacological profiles.

References

Methodological & Application

Application Note: Mass Spectrometry Analysis of the Synthetic Peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the mass spectrometry analysis of the synthetic octapeptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu. The methodologies outlined herein are designed to confirm the identity and sequence of the peptide using electrospray ionization tandem mass spectrometry (ESI-MS/MS). This application note includes comprehensive experimental protocols, expected quantitative data for precursor and fragment ions, and visual diagrams to illustrate the experimental workflow and peptide fragmentation patterns. The information presented is intended to guide researchers in the accurate characterization of synthetic peptides, a critical step in drug development and proteomics research.

Introduction

Mass spectrometry is a cornerstone analytical technique for the characterization of synthetic peptides, offering high sensitivity and specificity for determining molecular weight and primary structure.[1][2] The synthetic peptide this compound is identified as a β-lipotropin peptide.[3][4] Accurate sequence verification is essential to ensure the peptide's purity and integrity for its intended application.[1] This application note details the use of electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for the analysis of this peptide. Collision-induced dissociation (CID) is employed to fragment the peptide backbone, primarily generating b- and y-type ions, which allows for sequence confirmation.[5][6][7]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for successful mass spectrometry analysis to avoid signal suppression and ensure data quality.[8][9]

Materials:

  • Synthetic this compound peptide (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), LC-MS grade

  • Low-binding microcentrifuge tubes

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of the lyophilized peptide.

    • Dissolve the peptide in 1 mL of a solvent mixture of 50:50 (v/v) HPLC-grade water and acetonitrile.

    • Vortex briefly to ensure complete dissolution.

  • Working Solution Preparation (10 µg/mL):

    • Perform a 1:100 dilution of the stock solution.

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean low-binding microcentrifuge tube.

    • Add 990 µL of the 50:50 (v/v) water/acetonitrile solvent mixture.

    • To facilitate protonation and enhance ionization, add formic acid to a final concentration of 0.1% (v/v).[10] For example, add 1 µL of 100% formic acid to the 1 mL working solution.

    • Vortex the working solution gently.

Mass Spectrometry Analysis

The analysis will be performed using a liquid chromatography-electrospray ionization tandem mass spectrometer (LC-ESI-MS/MS).[11]

Instrumentation (General Parameters):

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high resolution and mass accuracy.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[12]

  • Liquid Chromatography (Optional but Recommended): For online desalting and separation from impurities, a C18 reversed-phase column can be used.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • A shallow gradient can be employed to elute the peptide.

Direct Infusion Parameters (if LC is not used):

  • Flow Rate: 5-10 µL/min

  • Capillary Voltage: 3.5 – 4.5 kV

  • Nebulizing Gas Pressure: Optimized for stable spray

  • Drying Gas Flow and Temperature: Optimized for efficient desolvation

MS Scan Parameters:

  • MS1 Scan (Full Scan):

    • Mass Range: m/z 200-1500

    • Resolution: > 60,000

  • MS2 Scan (Tandem MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ or [M+2H]²⁺ ion of the peptide.

    • Activation Method: Collision-Induced Dissociation (CID)[13]

    • Collision Energy: Ramped or stepped collision energy (e.g., 20-40 eV) should be optimized to achieve a rich fragmentation spectrum.

    • Mass Range: m/z 50 to precursor m/z + 50

Data Presentation

The following tables summarize the expected quantitative data for the mass spectrometry analysis of this compound.

Table 1: Theoretical Molecular Weight and Precursor Ion m/z

Peptide SequenceThis compound
Molecular Formula C₄₁H₅₈N₈O₁₁
Monoisotopic Mass 850.4226 Da
Average Mass 851.939 Da
[M+H]⁺ (singly charged) 851.4299 m/z
[M+2H]²⁺ (doubly charged) 426.2186 m/z

Table 2: Theoretical Monoisotopic m/z of Expected b- and y-ions for this compound

Residue#b-ions (m/z)y-ions (m/z)#Residue
Ala172.0444851.42998Leu
Ala2143.0815780.39287Phe
Ala3214.1186709.35576Gly
Tyr4377.1821638.31865Gly
Gly5434.2036475.25514Tyr
Gly6491.2251418.23363Ala
Phe7638.3092361.21212Ala
Leu8751.3933147.06641Ala

Data Analysis and Interpretation

The acquired MS/MS spectra should be analyzed to identify the series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for the confirmation of the peptide sequence.[5] For example, the mass difference between the y₇ and y₆ ions should correspond to the mass of Phenylalanine (Phe).

Visualizations

The following diagrams illustrate the experimental workflow and the expected fragmentation pattern of the peptide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation peptide Lyophilized Peptide stock_sol Stock Solution (1 mg/mL) peptide->stock_sol Dissolve work_sol Working Solution (10 µg/mL + 0.1% FA) stock_sol->work_sol Dilute & Acidify lc LC Separation (Optional) work_sol->lc Inject esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Scan (Precursor m/z) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid Select Precursor ms2 MS2 Scan (Fragment Ions) cid->ms2 spectra Mass Spectra ms2->spectra sequencing De Novo Sequencing/ Database Search spectra->sequencing Analyze Fragments confirmation Sequence Confirmation sequencing->confirmation fragmentation_pattern cluster_peptide This compound cluster_b_ions b-ions (N-terminal fragments) cluster_y_ions y-ions (C-terminal fragments) N_terminus H₂N- Ala1 Ala Ala2 Ala b1 b₁ Ala1:s->b1:n Ala3 Ala b2 b₂ Ala2:s->b2:n y7 y₇ Ala2:s->y7:n Tyr Tyr b3 b₃ Ala3:s->b3:n y6 y₆ Ala3:s->y6:n Gly1 Gly b4 b₄ Tyr:s->b4:n y5 y₅ Tyr:s->y5:n Gly2 Gly b5 b₅ Gly1:s->b5:n y4 y₄ Gly1:s->y4:n Phe Phe b6 b₆ Gly2:s->b6:n y3 y₃ Gly2:s->y3:n Leu Leu b7 b₇ Phe:s->b7:n y2 y₂ Phe:s->y2:n C_terminus -COOH y1 y₁ Leu:s->y1:n

References

Application Note: Protocol for the Dissolution of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The synthetic peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu is an octapeptide with a sequence rich in hydrophobic residues. This characteristic frequently presents a significant challenge for its dissolution in aqueous buffers, which are standard for most in vitro biological assays. Improper solubilization can lead to inaccurate concentration determination, peptide loss through precipitation, and ultimately, unreliable experimental results.[1] This application note provides a detailed, step-by-step protocol for the effective dissolution and handling of this peptide to ensure its stability and suitability for downstream applications.

Physicochemical Properties of this compound Understanding the peptide's properties is the first step in developing a successful dissolution strategy. The high prevalence of hydrophobic amino acids (Alanine, Tyrosine, Phenylalanine, Leucine) and a neutral overall charge at physiological pH are the primary determinants of its poor aqueous solubility.[1][2]

PropertyValueAnalysis
Sequence This compoundOctapeptide
Amino Acid Composition 75% Hydrophobic/Neutral ResiduesThe peptide is dominated by non-polar amino acids, predicting low solubility in water.[1][2]
Molecular Weight ~768.8 g/mol Calculated based on amino acid residue masses.
Overall Charge (at pH 7) 0Calculated by assigning +1 to the N-terminus and -1 to the C-terminus.[3][4] With no other charged residues, the peptide is neutral, making it insoluble in acidic or basic solutions alone.[1][3][5][6]
Recommended Solvent Class Organic SolventDue to its neutral charge and hydrophobicity, dissolution requires an organic solvent like DMSO, followed by dilution in an aqueous buffer.[3][4][5][6]

Experimental Protocols

Protocol 1: Handling and Storage of Lyophilized Peptide

Proper handling from the moment of receipt is critical to maintaining peptide integrity.[7] Peptides are often hygroscopic, and absorbed moisture can reduce stability and alter the effective peptide content.[8]

  • Storage: Upon receipt, store the lyophilized peptide in its tightly sealed vial in a freezer at -20°C or -80°C for long-term stability, protected from light.[7][8][9][10]

  • Equilibration: Before opening the vial, remove it from the freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes.[8] This prevents atmospheric moisture from condensing inside the cold vial.

  • Weighing: Briefly open the vial in a clean, low-humidity environment. Quickly weigh the desired amount of peptide into a separate microfuge tube.

  • Resealing: Tightly reseal the stock vial of lyophilized peptide and immediately return it to storage at -20°C or -80°C.[9]

Protocol 2: Recommended Dissolution Workflow

This workflow outlines the primary method for solubilizing the peptide using an organic solvent before dilution into the final assay buffer.

G cluster_prep Peptide Preparation cluster_dissolution Dissolution Steps cluster_storage Storage & Use lyophilized Lyophilized Peptide (this compound) weigh Weigh Small Aliquot lyophilized->weigh add_dmso Add Small Volume of 100% DMSO weigh->add_dmso vortex Vortex / Sonicate (Ensure full dissolution) add_dmso->vortex add_buffer Add Aqueous Buffer Dropwise (while vortexing) vortex->add_buffer final_stock Final Concentrated Stock Solution (e.g., 10 mM in 10% DMSO) add_buffer->final_stock aliquot Aliquot into single-use tubes final_stock->aliquot store Store at -80°C aliquot->store use Dilute to Final Concentration for In Vitro Assay store->use

Caption: Workflow for dissolving the hydrophobic peptide.

Protocol 3: Step-by-Step Preparation of a Peptide Stock Solution

This protocol details the steps for creating a 10 mM concentrated stock solution. A preliminary solubility test using a minute quantity of the peptide is highly recommended to validate this procedure.[3][4]

Materials:

  • This compound peptide

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS, Tris)

  • Sterile microfuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Preparation: Following Protocol 1, weigh out approximately 1 mg of the peptide into a sterile microfuge tube.

  • Initial Dissolution: Add a small volume of 100% DMSO to the peptide. For 1 mg of peptide (MW ~768.8 g/mol ), start with 13 µL of DMSO. This targets an initial high concentration (~100 mM) to facilitate dissolution.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If the peptide is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, avoiding excessive heating.[6][8] Visually inspect the solution against a light source to ensure there are no visible particles.

  • Dilution to Stock Concentration: Once the peptide is fully dissolved in DMSO, slowly add your desired aqueous buffer drop-by-drop while gently vortexing. To make a 10 mM stock solution from the 1 mg starting material, add 117 µL of buffer to the 13 µL of DMSO solution for a total volume of 130 µL.

    • Note: If the solution becomes turbid or shows signs of precipitation, you have exceeded the peptide's solubility limit in that final solvent composition.[5][6] If this occurs, you may need to prepare a stock with a higher final DMSO percentage.

  • Final Concentration Check: The final stock solution in this example is 10 mM peptide in 10% DMSO/90% aqueous buffer. For most cell-based in vitro assays, the final concentration of DMSO in the assay itself should not exceed 0.5% to avoid cytotoxicity.[4][5] This means the 10 mM stock solution must be diluted at least 20-fold into the final assay medium.

Storage and Stability of Peptide Solutions

  • Avoid Long-Term Storage in Solution: Peptides are significantly less stable in solution compared to their lyophilized form.[8][9]

  • Aliquot: To prevent degradation from repeated freeze-thaw cycles, aliquot the final stock solution into single-use volumes in low-protein-binding tubes.[7][9]

  • Freezing: Flash-freeze the aliquots and store them at -80°C.[11]

  • Shelf Life: When stored properly at -80°C, the stock solution should be stable for up to 6 months. At -20°C, stability is reduced to approximately one month.[11] Avoid using a frost-free freezer, as temperature cycling can damage the peptide.

References

Application Notes and Protocols for Receptor Binding Studies of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu is a derivative of β-lipotropin, a polypeptide precursor with a diverse range of biological activities.[1] The core sequence "Tyr-Gly-Gly-Phe" is a well-established motif responsible for the opioid activity of endogenous peptides such as enkephalins.[2][3] All endogenous opioid peptides contain the enkephalin sequence (Tyr-Gly-Gly-Phe-Leu or Tyr-Gly-Gly-Phe-Met) at their N-terminus, with various C-terminal extensions.[4] Consequently, this compound is hypothesized to interact with opioid receptors, making it a valuable tool for studying the structure-activity relationships of opioid peptides and for the development of novel analgesics.

Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that play a crucial role in pain modulation, reward, and other physiological processes.[2][3] Upon activation by a ligand, these receptors typically couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[2] Furthermore, GPCR signaling can also activate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell proliferation, differentiation, and survival.[2]

These application notes provide detailed protocols for characterizing the binding of this compound to opioid receptors and for assessing its functional activity through downstream signaling assays.

Receptor Binding Profile

While specific binding affinities for this compound are not extensively published, based on its structural similarity to other β-lipotropin fragments, it is expected to exhibit affinity for opioid receptors, particularly the µ- and δ-subtypes. The following table provides a representative summary of potential binding affinities that could be determined through the experimental protocols outlined below.

Table 1: Representative Receptor Binding Affinities (Hypothetical Data)

Receptor SubtypeRadioligandKi (nM)Assay Type
Mu (µ) Opioid[³H]-DAMGO50 - 200Competition Binding
Delta (δ) Opioid[³H]-DPDPE100 - 500Competition Binding
Kappa (κ) Opioid[³H]-U69593>1000Competition Binding

Note: The values presented in this table are for illustrative purposes and represent a plausible outcome based on the known pharmacology of similar peptides. Actual experimental results may vary.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for opioid receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors)

  • Unlabeled competitor: this compound

  • Standard unlabeled competitor for non-specific binding (e.g., Naloxone)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • 96-well microtiter plates

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competition with this compound.

  • Total Binding: Add cell membrane preparation and the radioligand at a concentration near its Kd.

  • Non-specific Binding: Add cell membrane preparation, the radioligand, and a high concentration of the standard unlabeled competitor (e.g., 10 µM Naloxone).

  • Competition: Add cell membrane preparation, the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus and wash with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, which is a hallmark of Gi/o-coupled receptor activation.

Materials:

  • Cells expressing the opioid receptor of interest

  • This compound

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and reagents

  • 384-well plates

Procedure:

  • Cell Plating: Seed cells in a 384-well plate and grow to the desired confluency.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Cell Stimulation: Add the diluted peptide to the cells, followed by a fixed concentration of forskolin to stimulate cAMP production. Include a control with forskolin only.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the peptide that produces a half-maximal inhibition of the forskolin-stimulated cAMP production.

Protocol 3: Phospho-ERK1/2 Assay

This protocol assesses the activation of the MAPK/ERK signaling pathway following receptor stimulation by this compound.

Materials:

  • Cells expressing the opioid receptor of interest

  • This compound

  • Assay kit for phosphorylated ERK1/2 (p-ERK1/2) (e.g., AlphaScreen SureFire, HTRF, or Western blot)

  • Cell lysis buffer

  • Protein assay reagents

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound for a specific time course (e.g., 5, 10, 15, 30 minutes).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • p-ERK1/2 Detection: Measure the levels of phosphorylated ERK1/2 in each sample using the chosen assay method.

  • Data Analysis: Normalize the p-ERK1/2 signal to the total protein concentration. Plot the normalized p-ERK1/2 levels against the logarithm of the peptide concentration or against time to determine the dose-response and time-course of ERK activation.

Visualizations

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membranes Receptor-Expressing Cell Membranes Total Total Binding: Membranes + Radioligand Membranes->Total NSB Non-specific Binding: Membranes + Radioligand + Naloxone Membranes->NSB Competition Competition: Membranes + Radioligand + Peptide Membranes->Competition Radioligand Radioligand ([³H]-DAMGO) Radioligand->Total Radioligand->NSB Radioligand->Competition Peptide This compound (Serial Dilutions) Peptide->Competition NSB_Ligand Non-specific Ligand (Naloxone) NSB_Ligand->NSB Filtration Filtration & Washing Total->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀ & Kᵢ Determination) Counting->Analysis

Caption: Workflow for Radioligand Competition Binding Assay.

cAMP_Signaling_Pathway Peptide This compound Receptor Opioid Receptor (µ or δ) Peptide->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Gi-coupled Opioid Receptor Signaling Pathway.

MAPK_ERK_Signaling_Pathway Peptide This compound Receptor Opioid Receptor (µ or δ) Peptide->Receptor Binds G_Protein Gβγ Subunit Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PKC PKC PLC->PKC Activates Ras Ras PKC->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., CREB) ERK->Transcription Phosphorylates Gene_Expression Changes in Gene Expression Transcription->Gene_Expression Regulates

Caption: MAPK/ERK Signaling Pathway Activation.

References

Application Notes and Protocols for the Neuroscience Research of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu

Sequence: this compound

Description: this compound is a synthetic octapeptide. It is an analog of the endogenous opioid pentapeptide [Leu]-enkephalin (Tyr-Gly-Gly-Phe-Leu) with an N-terminal extension of three alanine (B10760859) residues.[1][2] This modification may influence the peptide's stability, receptor binding affinity, and pharmacokinetic properties.[3][4] Enkephalins are known to play a crucial role in pain modulation, mood regulation, and reward pathways by acting as agonists at opioid receptors, primarily the mu (μ) and delta (δ) subtypes.[5][6]

Applications in Neuroscience Research

The N-terminal extension of this compound suggests several potential applications in neuroscience research, primarily centered around the modulation of the endogenous opioid system:

  • Pain Research: As an analog of [Leu]-enkephalin, this peptide is a candidate for investigating nociceptive pathways. It can be used to study the mechanisms of analgesia and to develop novel pain therapeutics with potentially improved properties over native enkephalins, which are limited by rapid degradation.[3][7]

  • Mood and Anxiety Disorders: The opioid system is implicated in the regulation of mood and emotional states. This peptide can be a tool to explore the role of opioid receptors in animal models of depression and anxiety.

  • Reward and Addiction Studies: Enkephalins are involved in the brain's reward circuitry. This compound can be utilized to investigate the reinforcing properties of opioids and the mechanisms underlying addiction.

  • Structure-Activity Relationship (SAR) Studies: By comparing the activity of this peptide with [Leu]-enkephalin and other analogs, researchers can gain insights into the structural requirements for opioid receptor binding and activation.[8][9] The N-terminal alanine extension can be systematically modified to probe its impact on biological activity.

Quantitative Data: Opioid Receptor Binding and Functional Activity of Enkephalin Analogs

The following tables summarize quantitative data for [Leu]-enkephalin and various analogs to provide a comparative context for the potential activity of this compound.

Table 1: Opioid Receptor Binding Affinities of Enkephalin Analogs

Peptide/CompoundReceptor SubtypeBinding Affinity (Ki, nM)RadioligandSource
[Leu]-enkephalin Mu (μ)4.1[3H]DAMGOPradhan et al., 2010
Delta (δ)1.5[3H]DPDPEPradhan et al., 2010
[D-Ala2, D-Leu5]-enkephalin (DADLE) Mu (μ)1.8[3H]DAMGOToll et al., 1998
Delta (δ)0.6[3H]DPDPEToll et al., 1998
Morphine Mu (μ)2.5[3H]DAMGOToll et al., 1998
Delta (δ)110[3H]DPDPEToll et al., 1998

Note: Data for this compound is not currently available in the public domain. The data presented is for comparative purposes.

Table 2: In Vitro Functional Potency of Enkephalin Analogs

Peptide/CompoundAssayPotency (IC50/EC50, nM)ReceptorSource
[Leu]-enkephalin Guinea Pig Ileum29.5 (IC50)Mu (μ)Corbett et al., 1982
Mouse Vas Deferens1.1 (IC50)Delta (δ)Corbett et al., 1982
[D-Ala2, D-Leu5]-enkephalin (DADLE) Guinea Pig Ileum22.4 (IC50)Mu (μ)Corbett et al., 1982
Mouse Vas Deferens0.8 (IC50)Delta (δ)Corbett et al., 1982
DAMGO cAMP Inhibition1.2 (EC50)Mu (μ)Toll et al., 1998
DPDPE cAMP Inhibition0.5 (EC50)Delta (δ)Toll et al., 1998

Note: IC50 values represent the concentration required for 50% inhibition of electrically stimulated contractions. EC50 values represent the concentration for 50% of maximal effect in cAMP inhibition assays.

Experimental Protocols

Protocol 1: In Vitro Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for mu (μ) and delta (δ) opioid receptors.

Materials:

  • HEK293 cells stably expressing human μ- or δ-opioid receptors.

  • [3H]DAMGO (for μ-receptors) and [3H]DPDPE (for δ-receptors).

  • This compound.

  • Naloxone (for non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the opioid receptor of interest.

  • In a 96-well plate, add increasing concentrations of this compound.

  • Add a constant concentration of the appropriate radioligand ([3H]DAMGO or [3H]DPDPE).

  • For non-specific binding, add a high concentration of naloxone.

  • Add the cell membrane preparation to each well.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration over glass fiber filters.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50, which can be converted to the inhibition constant (Ki).

Protocol 2: In Vitro cAMP Functional Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase and reduce cAMP levels, indicative of Gi/o-coupled receptor agonism.[5]

Materials:

  • CHO cells stably co-expressing an opioid receptor and a cAMP biosensor (e.g., GloSensor).

  • This compound.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • Assay buffer (e.g., HBSS).

  • Luminometer.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay buffer.

  • Add increasing concentrations of this compound.

  • Incubate for a short period (e.g., 15 minutes).

  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Measure the luminescence signal using a luminometer.

  • Plot the luminescence signal against the peptide concentration and fit the data to a dose-response curve to determine the EC50.

Protocol 3: In Vivo Hot Plate Test for Analgesia

This protocol assesses the analgesic effect of this compound in a rodent model of acute thermal pain.[10]

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • This compound dissolved in sterile saline.

  • Hot plate apparatus set to a constant temperature (e.g., 55°C).

  • Stopwatch.

Procedure:

  • Habituate the animals to the testing room and equipment.

  • Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing the animal on the hot plate. A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

  • Administer this compound via the desired route (e.g., intracerebroventricular, intravenous, or subcutaneous).

  • At various time points post-administration (e.g., 15, 30, 60, 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Calculate the Maximum Possible Effect (%MPE) for each time point: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

  • Analyze the data to determine the time course and peak effect of the peptide's analgesic activity.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid Receptor Opioid Receptor G-Protein G-Protein Opioid Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Inhibits Peptide Peptide Peptide->Opioid Receptor Binds cAMP cAMP Adenylyl Cyclase->cAMP Converts Cellular Response Cellular Response cAMP->Cellular Response Modulates ATP ATP ATP->Adenylyl Cyclase G Peptide Synthesis Peptide Synthesis In Vitro Binding In Vitro Binding Peptide Synthesis->In Vitro Binding Characterize Affinity In Vitro Functional In Vitro Functional In Vitro Binding->In Vitro Functional Assess Potency In Vivo Behavioral In Vivo Behavioral In Vitro Functional->In Vivo Behavioral Evaluate Efficacy Data Analysis Data Analysis In Vivo Behavioral->Data Analysis Determine Therapeutic Potential G cluster_properties Properties Parent Peptide [Leu]-enkephalin Receptor Affinity Receptor Affinity Parent Peptide->Receptor Affinity Stability Stability Parent Peptide->Stability Analgesia Analgesia Parent Peptide->Analgesia Analog Ala-Ala-Ala- [Leu]-enkephalin Analog->Receptor Affinity Compare Analog->Stability Compare Analog->Analgesia Compare

References

Application Notes and Protocols for Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu as a Standard in Peptide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of peptides and proteins in complex biological matrices is a cornerstone of proteomics, biomarker discovery, and pharmaceutical development. Accurate and precise measurement in these studies relies on the use of well-characterized standards. Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu is a synthetic octapeptide that serves as a valuable tool in the development and validation of analytical methods for peptide quantification.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in liquid chromatography-mass spectrometry (LC-MS)-based peptide analysis. As a stable, high-purity peptide of known concentration, it is ideal for method development, system suitability testing, and as an internal or external standard for the quantification of other peptides.

Physicochemical Properties of this compound:

PropertyValue
Sequence This compound
Molecular Formula C₃₇H₅₂N₈O₁₀
Molecular Weight 768.86 g/mol
Description A β-lipotropin peptide fragment.[1]

Applications in Peptide Analysis

This compound can be employed in various aspects of peptide analysis workflows:

  • External Calibration Standard: To generate a standard curve for the absolute quantification of a target analyte.

  • Internal Standard (as a structural analog): When a stable isotope-labeled (SIL) version of the analyte is not available, a structurally similar peptide like this one can be used to control for variability in sample processing and instrument response.[2][3]

  • System Suitability Standard: To ensure the analytical system (e.g., LC-MS/MS) is performing optimally before running a batch of samples.

  • Method Development and Optimization: As a model peptide to optimize chromatographic separation and mass spectrometric detection parameters.

Experimental Protocols

Preparation of Stock and Working Standard Solutions

Proper preparation of standard solutions is critical for accurate quantification.

Materials:

  • This compound peptide (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA), LC-MS grade

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Low-protein-binding microcentrifuge tubes

Protocol:

  • Stock Solution (1 mg/mL):

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a precise amount (e.g., 1 mg) of the peptide.

    • Dissolve the peptide in a solvent appropriate for your analytical method. A common starting point is 50:50 (v/v) acetonitrile:water with 0.1% formic acid.[4]

    • For 1 mg of peptide, add 1 mL of the solvent to achieve a 1 mg/mL stock solution.

    • Vortex gently and/or sonicate briefly to ensure complete dissolution.

  • Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working standards for your calibration curve.

    • Use a solvent that is compatible with your initial mobile phase conditions.

    • Typical concentration ranges for LC-MS analysis can span from low ng/mL to µg/mL.

Storage of Standard Solutions:

  • Aliquoted stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]

Protocol for LC-MS/MS Analysis

This protocol provides a general framework for the analysis of the peptide standard using a triple quadrupole mass spectrometer. Parameters should be optimized for the specific instrument in use.

Workflow for Peptide Analysis:

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare this compound Standard Solutions lc_sep Reversed-Phase HPLC Separation prep_std->lc_sep prep_sample Prepare Biological Sample (e.g., protein digestion, cleanup) prep_sample->lc_sep ms_detect Mass Spectrometry Detection (Full Scan and MS/MS) lc_sep->ms_detect peak_int Peak Integration ms_detect->peak_int cal_curve Calibration Curve Generation peak_int->cal_curve quant Quantification of Target Peptide cal_curve->quant

Caption: Workflow for quantitative peptide analysis using a standard.

LC-MS/MS Parameters:

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-40% B over 10-20 minutes (optimize for separation)
Flow Rate0.2-0.4 mL/min
Column Temperature40-50 °C
Injection Volume5-10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 - 4.5 kV
Source Temperature120-150 °C
Desolvation Temperature350-450 °C
MS1 Scan Rangem/z 300-1200
MS/MS (MRM) Transitions (To be determined empirically)
Precursor Ion (Q1)e.g., [M+H]⁺ = 769.9, [M+2H]²⁺ = 385.4
Product Ions (Q3)Select 2-3 most intense and stable fragment ions

Procedure for Determining MRM Transitions:

  • Infuse a ~1 µg/mL solution of the peptide standard directly into the mass spectrometer.

  • Acquire a full scan (MS1) spectrum to identify the most abundant precursor ion (e.g., the doubly charged species is often preferred for peptides).

  • Perform a product ion scan (MS/MS) on the selected precursor to identify the most intense and stable fragment ions (b- and y-ions).

  • Select the most suitable precursor-product ion pairs for Multiple Reaction Monitoring (MRM) analysis.

Data Presentation and Analysis

Representative Quantitative Data

The following table presents hypothetical, yet representative, data for a calibration curve generated using this compound as an external standard.

Calibration Curve Data:

Standard Concentration (ng/mL)Peak Area (arbitrary units)
11,520
57,890
1015,350
5076,100
100151,200
250378,500
500755,400

Analytical Performance:

ParameterTypical Value
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.0 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%

Note: These values are illustrative and must be determined experimentally for each specific assay and instrument.

Using this compound as an Internal Standard

When used as a structural analog internal standard, a fixed concentration is spiked into all samples, calibrators, and quality controls. The ratio of the analyte peak area to the internal standard peak area is then used for quantification. This approach helps to correct for variations during sample preparation and analysis.[3]

Internal Standard Workflow:

G start Start with Samples (Calibrators, QCs, Unknowns) spike Spike all samples with a fixed concentration of this compound start->spike process Perform Sample Preparation (e.g., SPE, protein precipitation) spike->process analyze Analyze by LC-MS/MS process->analyze calculate Calculate Peak Area Ratio (Analyte / Internal Standard) analyze->calculate quantify Quantify against Calibration Curve (plotted as Area Ratio vs. Concentration) calculate->quantify

Caption: Use of a structural analog as an internal standard.

Conclusion

This compound is a versatile and reliable standard for the development and validation of quantitative peptide assays. Its well-defined properties and stability make it an excellent choice for establishing robust analytical methods in proteomics and related fields. The protocols provided herein offer a comprehensive guide for its effective implementation as both an external and internal standard. Researchers should adapt and optimize these protocols to suit their specific instrumentation and assay requirements.

References

Application Notes & Protocols: Generation of Polyclonal Antibodies Specific for the Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the generation and characterization of polyclonal antibodies targeting the synthetic peptide sequence Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu. The core sequence, Tyr-Gly-Gly-Phe-Leu, corresponds to the endogenous opioid peptide Leucine-enkephalin, making antibodies against this motif valuable tools for neurobiology and pharmacology research. These application notes detail the immunogen design strategy, peptide synthesis, carrier protein conjugation, animal immunization, and subsequent antibody purification and characterization. Detailed, step-by-step protocols are provided for key experimental procedures.

Introduction and Strategy

The generation of high-affinity, specific antibodies against small peptides (haptens) requires a carefully planned strategy. The target peptide, this compound, is too small to elicit a robust immune response on its own.[1][2][3] Therefore, it must be covalently conjugated to a large, immunogenic carrier protein.[1][4][]

Immunogen Design:

  • Core Epitope: The Tyr-Gly-Gly-Phe-Leu sequence is the primary epitope of interest, as it constitutes the biologically active Leu-enkephalin peptide.[6][7] The N-terminal Tyrosine is crucial for receptor binding and is a key feature for antibody recognition.[7]

  • Spacer: The N-terminal Ala-Ala-Ala sequence acts as a spacer. This extension distances the core epitope from the carrier protein, reducing steric hindrance and improving its accessibility to B-cell receptors, thereby enhancing the likelihood of a specific immune response.

  • Conjugation Site: The peptide lacks a native cysteine residue. For a directed conjugation strategy, a cysteine is typically added to the N- or C-terminus.[4] For this peptide, adding a cysteine to the N-terminus (Cys-Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu) is recommended to ensure the C-terminal Leu-enkephalin sequence is fully exposed.

Overall Workflow: The process involves synthesizing the cysteine-modified peptide, conjugating it to a carrier protein like Keyhole Limpet Hemocyanin (KLH), immunizing host animals (e.g., rabbits), monitoring the immune response via ELISA, and finally, purifying the target-specific antibodies from the serum using peptide affinity chromatography.[2][8][9]

Data Presentation

Successful antibody production relies on quality control at each step. The following tables provide examples of expected quantitative data.

Table 1: Peptide Synthesis and Quality Control

Parameter Specification Result Method
Peptide Sequence Cys-Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu Confirmed Mass Spectrometry
Purity > 95% 98.2% HPLC

| Molecular Weight | 924.1 g/mol (Expected) | 924.3 g/mol (Observed) | Mass Spectrometry |

Table 2: Peptide-Carrier Protein Conjugation Efficiency

Parameter Value Method
Carrier Protein Keyhole Limpet Hemocyanin (KLH) -
Crosslinker Maleimide-based (e.g., Sulfo-SMCC) -
Peptide:Protein Molar Ratio 15:1 Spectrophotometry (A280) & Ellman's Test

| Conjugation Efficiency | > 80% | HPLC / Amino Acid Analysis |

Table 3: Representative Rabbit Immunization Schedule (90-Day Protocol)

Day Procedure Antigen/Adjuvant Route
0 Pre-immune Bleed & Primary Immunization 500 µg Peptide-KLH Conjugate in Complete Freund's Adjuvant (CFA) Subcutaneous
14 First Boost 250 µg Peptide-KLH Conjugate in Incomplete Freund's Adjuvant (IFA) Subcutaneous
28 Second Boost 250 µg Peptide-KLH Conjugate in IFA Subcutaneous
42 Test Bleed - Marginal Ear Vein
56 Third Boost 250 µg Peptide-KLH Conjugate in IFA Subcutaneous
70 Production Bleed - Marginal Ear Vein

| 90 | Final Bleed (Exsanguination) | - | Cardiac Puncture |

Table 4: ELISA Titer Analysis of Rabbit Serum

Serum Sample Dilution Factor Pre-Immune Serum (OD 450nm) Day 42 Serum (OD 450nm) Day 70 Serum (OD 450nm)
Rabbit 1 1:1,000 0.095 1.850 2.980
Rabbit 1 1:10,000 0.088 0.975 2.150
Rabbit 1 1:100,000 0.091 0.210 0.850
Rabbit 2 1:1,000 0.101 1.690 2.890
Rabbit 2 1:10,000 0.092 0.850 2.010
Rabbit 2 1:100,000 0.089 0.180 0.790

Titer is defined as the highest dilution that gives a signal twice that of the pre-immune serum.

Experimental Protocols

Protocol 1: Peptide-Carrier Protein Conjugation

This protocol describes the conjugation of a cysteine-terminated peptide to Maleimide-Activated KLH.

Materials:

  • Cys-Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu peptide (≥95% purity)

  • Maleimide-Activated KLH

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2

  • Desalting columns

Procedure:

  • Peptide Dissolution: Dissolve 2 mg of the peptide in 1 mL of Conjugation Buffer.

  • KLH Reconstitution: Dissolve 2 mg of Maleimide-Activated KLH in 1 mL of Conjugation Buffer.

  • Conjugation Reaction: Mix the dissolved peptide and KLH solutions. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a free cysteine solution to a final concentration of 1 mM to block any unreacted maleimide (B117702) groups. Incubate for 20 minutes.

  • Purification: Remove unconjugated peptide and excess quenching reagent by passing the mixture through a desalting column equilibrated with PBS.

  • Quantification: Measure the protein concentration of the conjugate solution using a BCA assay or by absorbance at 280 nm. Store the conjugate at -20°C in aliquots.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Titer Monitoring

This protocol is for an indirect ELISA to determine the antibody titer in serum.[10][11][12]

Materials:

  • Immunogen Peptide (without Cys): this compound

  • Coating Buffer: 0.1 M Sodium Carbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk or 3% BSA in PBST

  • Serum samples (pre-immune and post-immunization)

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

  • 96-well ELISA plates

Procedure:

  • Coating: Dilute the peptide to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[12]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate three times. Prepare serial dilutions of the rabbit serum (e.g., 1:1,000 to 1:1,000,000) in Blocking Buffer. Add 100 µL of each dilution to the wells. Incubate for 1 hour at 37°C.[11]

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody (diluted according to manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

  • Development: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping and Reading: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm on a microplate reader.

Protocol 3: Peptide Affinity Purification of Antibodies

This protocol describes the purification of specific polyclonal antibodies from serum using the immunizing peptide coupled to a resin.[13][14][15]

Materials:

  • Immunogen Peptide with N-terminal Cysteine

  • Thiol-reactive resin (e.g., SulfoLink Coupling Resin)

  • Rabbit antiserum

  • Binding/Wash Buffer: PBS, pH 7.2

  • Elution Buffer: 100 mM Glycine, pH 2.5

  • Neutralization Buffer: 1 M Tris, pH 8.5

  • Collection tubes

Procedure:

  • Column Preparation: Prepare the affinity column by covalently coupling the cysteine-containing peptide to the thiol-reactive resin according to the manufacturer's protocol.[15] Equilibrate the column with 10 column volumes of Binding/Wash Buffer.

  • Serum Application: Dilute the antiserum 1:1 with Binding/Wash Buffer and clarify by centrifugation (10,000 x g for 10 minutes). Apply the clarified serum to the column. A pump can be used to cycle the serum over the column for several hours or overnight at 4°C to maximize binding.[13][16]

  • Washing: Wash the column with at least 20 column volumes of Binding/Wash Buffer, or until the A280 of the flow-through returns to baseline.

  • Elution: Elute the bound antibodies by adding Elution Buffer to the column. Collect 1 mL fractions into tubes pre-loaded with 100 µL of Neutralization Buffer to immediately raise the pH and preserve antibody function.

  • Pooling and Dialysis: Monitor the A280 of the fractions to identify those containing the purified antibody. Pool the positive fractions and dialyze extensively against PBS at 4°C.

  • Storage: After dialysis, measure the final antibody concentration (A280 of 1.4 = 1 mg/mL IgG). Add a cryoprotectant like glycerol (B35011) to 50% or BSA to 1% and store in aliquots at -20°C or -80°C.

Visualizations

Workflow for Anti-Peptide Antibody Production

The following diagram illustrates the end-to-end workflow for generating the polyclonal antibody.

G cluster_prep Phase 1: Immunogen Preparation cluster_imm Phase 2: Immunization & Monitoring cluster_purify Phase 3: Purification & Validation pep_syn Peptide Synthesis (Cys-Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu) qc Purity & Mass QC (HPLC/MS) pep_syn->qc conjugate Conjugation to KLH Carrier Protein qc->conjugate immunize Animal Immunization (e.g., Rabbit) conjugate->immunize bleed Serum Collection (Test & Production Bleeds) immunize->bleed elisa Titer Analysis (ELISA) bleed->elisa purify Affinity Purification (Peptide Column) bleed->purify elisa->immunize Boosts validate Antibody Validation (ELISA, Western, etc.) purify->validate final_ab Purified Polyclonal Antibody validate->final_ab

Caption: Experimental workflow for polyclonal antibody production.

Leu-enkephalin Signaling Pathway

The Tyr-Gly-Gly-Phe-Leu sequence is an endogenous ligand for opioid receptors, which are G-protein coupled receptors (GPCRs).[17][18][19] The binding of this peptide to delta- or mu-opioid receptors typically initiates an inhibitory signaling cascade.[17][20]

G cluster_membrane Cell Membrane receptor Opioid Receptor (GPCR) g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ca2+/K+ Channels g_protein->ion_channel Modulates camp ↓ cAMP ac->camp downstream Modulation of Neuronal Excitability ion_channel->downstream ligand Leu-Enkephalin (Peptide) ligand->receptor Binds camp->downstream

Caption: Inhibitory signaling cascade of Leu-enkephalin.

References

Troubleshooting & Optimization

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for solubility issues encountered with the peptide this compound. The information is presented in a question-and-answer format to directly address common challenges and facilitate a smooth experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that cause solubility problems?

A1: The solubility of this compound is primarily dictated by its amino acid composition. The peptide is an octapeptide (8 amino acids) with a high proportion of non-polar, hydrophobic residues (Alanine, Tyrosine, Phenylalanine, Leucine), making up 75% of the sequence.[1][2][3][4] Furthermore, at a neutral pH, the peptide has a net charge of zero, as the positive charge of the N-terminal amine is canceled out by the negative charge of the C-terminal carboxyl group, and there are no other charged side chains.[1][5][6] This combination of high hydrophobicity and neutral charge leads to poor solubility in aqueous solutions like water or physiological buffers.[2][7][8]

Q2: I'm ready to use my lyophilized this compound. What are the essential first steps before dissolving it?

A2: Before attempting to dissolve the entire sample, it is critical to perform a solubility test on a small portion to determine the optimal solvent without risking the loss of valuable material.[1][5][9] Always centrifuge the vial briefly (e.g., 10,000 x g for 5 minutes) to ensure all the lyophilized powder is at the bottom of the tube.[1] Allow the peptide to warm to room temperature before opening the vial to avoid condensation.[1]

Q3: What is the recommended solvent for dissolving this compound?

A3: For a highly hydrophobic and neutral peptide like this, the recommended method is to first dissolve it in a minimal amount of a strong organic solvent.[7][10] Dimethyl sulfoxide (B87167) (DMSO) is the preferred choice due to its effectiveness and its compatibility with most biological assays at low final concentrations (typically ≤1% v/v).[1][2][11] After the peptide is fully dissolved in the organic solvent, you can slowly add the solution drop-by-drop to your desired aqueous buffer while stirring.[1][9]

Q4: My peptide dissolved in DMSO, but it precipitated when I diluted it with my aqueous buffer. What should I do?

A4: Precipitation upon dilution indicates that the peptide's solubility limit in the final solution has been exceeded.[9] This is a common issue with hydrophobic peptides.[9] To resolve this, you can try the following:

  • Lower the Final Concentration: The simplest solution is to aim for a lower final concentration of the peptide in your aqueous buffer.

  • Optimize the Dilution Process: Add the DMSO-peptide stock solution very slowly into the aqueous buffer while vigorously stirring or vortexing.[9] This helps prevent localized high concentrations that can trigger precipitation.

  • Use Co-solvents: The addition of a small amount of an organic co-solvent to your final aqueous buffer can sometimes improve solubility, but you must verify its compatibility with your experiment.[2]

  • Re-solubilize: If significant precipitation occurs, it is best to lyophilize the peptide to remove all solvents and start the dissolution process again.[1]

Q5: Are there alternative organic solvents to DMSO?

A5: Yes, if DMSO interferes with your experimental system, other organic solvents can be used.[1] These include Dimethylformamide (DMF), acetonitrile (B52724) (ACN), methanol, or isopropanol.[2][5][7] The choice of solvent should always be validated for compatibility with your specific assay.[2]

Q6: What physical methods can I use to help dissolve the peptide?

A6: To aid dissolution, especially if you observe particulates, you can use brief sonication.[1][10] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) and chill the sample on ice in between to prevent the solution from heating, which could degrade the peptide.[1][10] Gentle warming (<40°C) or vortexing can also be beneficial.[1][10] A properly solubilized peptide should result in a clear, particle-free solution.[1]

Q7: How should I store stock solutions of this compound?

A7: Peptide solutions are significantly less stable than their lyophilized form. To ensure stability, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[6][12] These aliquots should be stored at -20°C or preferably -80°C.[6][13] For peptides containing easily oxidized residues like Met, Cys, or Trp (not present in this sequence), dissolving in oxygen-free solvents is recommended.[4][12]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Solubility
Molecular Formula C37H52N8O10[14]Basic chemical information.
Molecular Weight 768.86 g/mol [14]Does not directly predict solubility but is essential for concentration calculations.
Amino Acid Sequence This compoundThe specific order and type of amino acids determine the overall properties.
Hydrophobic Residues Ala (3), Tyr (1), Phe (1), Leu (1)6 out of 8 residues (75%) are hydrophobic, leading to poor aqueous solubility.[1][2]
Net Charge at pH 7 0[1][5][6]The neutral charge reduces electrostatic interactions with water, further decreasing solubility.

Table 2: Recommended Solvents and Methods for this compound

Solvent/MethodRecommended UseKey Considerations
Primary: DMSO Dissolve peptide in a minimal volume (e.g., 10-50 µL) first.Low toxicity; widely used in biological assays. Final concentration should typically be <1%.[1][2]
Alternative: DMF Use if DMSO is incompatible with the assay.More cytotoxic than DMSO.[11]
Alternative: Acetonitrile, Methanol, Isopropanol For initial dissolution if DMSO/DMF are not suitable.Check for compatibility with the final experimental buffer and system.[5][7]
Dilute Acetic Acid Can be attempted if organic solvents must be avoided.May not be effective for highly hydrophobic, neutral peptides.
Sonication Use in short bursts (3x 10s) with cooling on ice.Helps break up aggregates and aids dissolution.[1][10]
Gentle Warming Warm solution gently to <40°C.Can increase the rate of dissolution. Avoid excessive heat.[1][10]

Experimental Protocols

Protocol 1: Standard Solubility Test

  • Prepare Peptide: Centrifuge the vial of lyophilized peptide to collect all powder at the bottom. Allow it to reach room temperature.

  • Weigh a Small Amount: Carefully weigh a small, representative amount of the peptide (e.g., 0.1-0.5 mg).

  • Initial Solvent Test: Try to dissolve the test amount in your final aqueous buffer first. Vortex thoroughly. If it does not dissolve, proceed to the next step.

  • Organic Solvent Test: To the same tube, add a small volume of DMSO (e.g., 5-10 µL). Vortex and sonicate briefly if necessary. Observe if the solution becomes clear.

  • Dilution Test: If the peptide dissolves in DMSO, slowly add your aqueous buffer to reach the desired final concentration, vortexing during the addition. Observe for any signs of precipitation.

Protocol 2: General Solubilization for Experimental Use

  • Preparation: Centrifuge the vial of lyophilized this compound and allow it to equilibrate to room temperature.

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 1-2 mg/mL).[5][6] Vortex thoroughly. If needed, sonicate briefly on ice as described in Table 2. Ensure the solution is completely clear.

  • Dilution: Prepare your final aqueous buffer in a separate tube. While vigorously stirring or vortexing the buffer, slowly add the concentrated DMSO-peptide stock solution drop-by-drop until the target concentration is reached.

  • Final Check: Inspect the final solution. If it remains clear, it is ready for use. If it appears cloudy or contains precipitates, the solubility limit has been exceeded.

  • Storage: Immediately aliquot the final solution into single-use volumes and store at -20°C or -80°C.[6][13]

Visualizations

G cluster_0 Peptide Characteristics cluster_1 Solubility Outcome Prop1 High Hydrophobic Content (75%) Outcome Poor Aqueous Solubility & Propensity for Aggregation Prop1->Outcome Prop2 Neutral Net Charge (at pH 7) Prop2->Outcome Prop3 Amino Acid Sequence (this compound) Prop3->Prop1 Prop3->Prop2

Caption: Key physicochemical properties leading to solubility challenges.

G start Start: Lyophilized Peptide test Perform Solubility Test on a small amount? start->test dissolve_dmso Primary Method: Dissolve in minimal DMSO test->dissolve_dmso Yes alt_solvent Alternative Method: Try ACN, DMF, or Methanol test->alt_solvent DMSO fails/incompatible sonicate Aid with sonication or gentle warming? dissolve_dmso->sonicate dilute Slowly dilute into aqueous buffer with stirring sonicate->dilute Yes/No precipitate Precipitation occurs? dilute->precipitate solution_ok Solution is Clear: Ready for Use & Storage precipitate->solution_ok No troubleshoot Troubleshoot: - Lower final concentration - Optimize dilution process - Re-lyophilize and restart precipitate->troubleshoot Yes G Peptide Ala-...-Tyr-Gly-Gly-Phe-Leu (Enkephalin Analog) Receptor Opioid Receptor (GPCR) Peptide->Receptor G_Protein Gi/Go Protein Activation Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC inhibits K_Channel K+ Channels G_Protein->K_Channel activates Ca_Channel Ca2+ Channels G_Protein->Ca_Channel inhibits cAMP cAMP Production AC->cAMP K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Ca_Influx ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ca_Channel->Ca_Influx

References

Technical Support Center: Preventing Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthetic peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem?

A1: Peptide aggregation is the process where individual peptide monomers self-associate to form larger, often insoluble, structures ranging from small oligomers to large fibrils or amorphous precipitates.[1] This is a significant issue as it can lead to a loss of the peptide's biological activity, cause difficulties in purification and analysis, and potentially induce immunogenicity in therapeutic applications.[2][3]

Q2: What intrinsic properties of this compound make it prone to aggregation?

A2: The primary sequence of this compound contains several residues that contribute to a high propensity for aggregation:

  • Hydrophobicity: The peptide has a high content of hydrophobic amino acids (Ala, Phe, Leu), which tend to minimize their contact with water by associating with each other, driving the aggregation process.[1][3]

  • Aromatic Residues: The presence of Phenylalanine (Phe) and Tyrosine (Tyr) allows for π-π stacking interactions between peptide chains, which can further stabilize aggregates.

  • Lack of Charge: At neutral pH, the peptide has a net charge close to zero, minimizing electrostatic repulsion between monomers and facilitating their association.[4]

Q3: What is the estimated isoelectric point (pI) for this compound, and why is it important?

A3: The estimated isoelectric point (pI) for this peptide is approximately 5.95. The pI is the pH at which the peptide carries no net electrical charge.[5][6] Peptides are typically least soluble and most prone to aggregation at or near their pI because the lack of electrostatic repulsion allows molecules to approach each other and aggregate.[5] Therefore, adjusting the solution pH to be at least 1-2 units away from the pI is a critical first step in preventing aggregation.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered with this compound aggregation.

Troubleshooting_Workflow start Aggregation Observed (Precipitate, Cloudiness, Gel) solubilize Initial Solubilization Issue? start->solubilize check_conc Is Peptide Concentration > 1 mg/mL? check_buffer Analyze Buffer Conditions check_conc->check_buffer No reduce_conc Action: Reduce Concentration or Perform Serial Dilution check_conc->reduce_conc Yes ph_check Is pH within pI ± 1.5 units (i.e., pH 4.5 - 7.5)? check_buffer->ph_check solubilize->check_conc No organic_solvent Action: Dissolve in minimal DMSO/DMF first, then dilute into buffer solubilize->organic_solvent Yes reduce_conc->check_buffer ionic_check Check Ionic Strength ph_check->ionic_check No adjust_ph Action: Adjust pH to < 4.5 or > 7.5 ph_check->adjust_ph Yes adjust_ionic Action: Modify Salt Conc. (Try 50-150 mM NaCl) ionic_check->adjust_ionic Yes, try adjusting add_excipients Problem Persists? Consider Adding Excipients ionic_check->add_excipients No, ionic strength is optimal organic_solvent->check_conc no_organic Continue to Buffer Analysis adjust_ph->ionic_check adjust_ionic->add_excipients excipient_amino Add Arginine (50-100 mM) add_excipients->excipient_amino Option 1 excipient_sugar Add Sucrose (B13894)/Trehalose (B1683222) (5-10%) add_excipients->excipient_sugar Option 2 excipient_surfactant Add Polysorbate 20/80 (0.01-0.1%) add_excipients->excipient_surfactant Option 3 end_node Aggregation Prevented/ Reduced excipient_amino->end_node excipient_sugar->end_node excipient_surfactant->end_node

Caption: Troubleshooting workflow for addressing peptide aggregation.

Q4: My peptide won't dissolve in my aqueous buffer from the start. What should I do?

A4: For highly hydrophobic peptides like this compound, direct dissolution in aqueous buffers is often difficult.[1]

  • Use a small amount of organic solvent: First, dissolve the lyophilized peptide in a minimal volume of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

  • Slowly add to buffer: Add this concentrated peptide-organic solvent solution dropwise into the vigorously stirred aqueous buffer. This method avoids localized high concentrations of the peptide that can trigger immediate precipitation.[1]

Q5: My peptide solution becomes cloudy or forms a precipitate over time. How can I optimize my buffer?

A5: This indicates that the buffer conditions are not optimal for maintaining peptide solubility. Consider the following adjustments:

  • pH Adjustment: The primary cause of aggregation is often a buffer pH too close to the peptide's pI (~5.95). Adjust the pH of your buffer to be at least 1-2 units away from this value (e.g., pH ≤ 4.5 or pH ≥ 7.5).[7] This will increase the net charge on the peptide, promoting electrostatic repulsion between molecules.[4][8]

  • Ionic Strength: Salt concentration can have a complex effect. At very low ionic strength, electrostatic interactions are strong, which can be beneficial if the peptide is charged (far from pI). However, for a hydrophobic peptide, adding a moderate amount of salt (e.g., 50-150 mM NaCl) can sometimes help by shielding hydrophobic patches and improving solubility.[7] The optimal concentration must be determined empirically.

  • Temperature: Temperature can significantly affect aggregation kinetics. While higher temperatures can sometimes increase solubility, they can also accelerate the rate of aggregation for amyloidogenic peptides.[9][10] It is generally recommended to work at a controlled room temperature or 4°C unless your experiment requires physiological temperatures. If working at 37°C, be aware that aggregation may be faster.[11]

Q6: Buffer optimization is not enough. What additives or excipients can I use to prevent aggregation?

A6: Excipients can be highly effective at stabilizing peptides in solution.[12] They work through various mechanisms, such as preferential exclusion or direct interaction with the peptide to prevent self-association.[12]

  • Amino Acids: Arginine and glutamate (B1630785) (typically 50-100 mM) are commonly used to increase peptide solubility and prevent aggregation.[7]

  • Sugars/Polyols: Sugars like sucrose and trehalose (e.g., 5-10% w/v) are effective stabilizers.[3] They are preferentially excluded from the peptide surface, promoting a stabilizing hydration shell.

  • Non-ionic Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can prevent aggregation at interfaces (like air-water or container surfaces) and solubilize hydrophobic regions.[13]

Quantitative Summary of Common Anti-Aggregation Strategies
StrategyParameterRecommended Range/ValueMechanism of Action & Notes
pH Control Solution pH≤ 4.5 or ≥ 7.5Maximizes net charge to increase electrostatic repulsion. Avoids the isoelectric point (pI ≈ 5.95).[7][8]
Ionic Strength Salt (e.g., NaCl)50 - 150 mMShields charges and can modulate hydrophobic interactions. Effect is system-dependent and requires optimization.[7]
Excipients Arginine50 - 100 mMSuppresses aggregation by interacting with both charged and hydrophobic regions.[7]
Sucrose / Trehalose5 - 10% (w/v)Stabilizes the native state through preferential exclusion.[3]
Polysorbate 20/800.01 - 0.1% (v/v)Non-ionic surfactants that prevent surface-induced aggregation and shield hydrophobic patches.[13]
Peptide Conc. Concentration< 1 mg/mLReduces the probability of intermolecular encounters that lead to aggregation.[1]
Temperature Storage/Handling4°C or Room TempLower temperatures generally slow down aggregation kinetics. Be aware of accelerated aggregation at 37°C.[10][11]

Key Experimental Protocols

To effectively troubleshoot aggregation, it is essential to monitor the peptide's state in solution. Below are standard protocols for key analytical techniques.

Protocol 1: Monitoring Aggregation Kinetics with Thioflavin T (ThT) Assay

This assay is used to detect the formation of β-sheet-rich structures, such as amyloid fibrils. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to these structures.[14][15]

ThT_Workflow prep_reagents 1. Prepare Reagents - Peptide Stock - ThT Stock (1 mM) - Assay Buffer prep_plate 2. Prepare 96-Well Plate - Add Buffer, Peptide, ThT - Final [Peptide]: 10-50 µM - Final [ThT]: 25 µM prep_reagents->prep_plate incubation 3. Incubate & Read - Place in plate reader at 37°C - Orbital shaking - Read Fluorescence (Ex:450/Em:485 nm) every 15 min for 24-48h prep_plate->incubation analysis 4. Analyze Data - Plot Fluorescence vs. Time - Identify lag, growth, and plateau phases incubation->analysis

Caption: Workflow for the Thioflavin T (ThT) aggregation assay.

Materials:

  • This compound peptide

  • Thioflavin T (ThT) powder

  • Assay Buffer (e.g., 50 mM Phosphate buffer, pH 7.4, with 100 mM NaCl)

  • Black, clear-bottom 96-well microplate

  • Fluorescence plate reader with temperature control and shaking capability

Procedure:

  • Prepare a 1 mM ThT stock solution: Dissolve ThT in sterile, distilled water. Filter through a 0.2 µm syringe filter and store in the dark at 4°C. Prepare this fresh.[16]

  • Prepare Peptide Solution: Prepare a concentrated stock of the peptide using the appropriate solubilization method (e.g., in DMSO). Dilute into the assay buffer to the desired final concentration (e.g., 10-50 µM).

  • Set up the Assay: In each well of the 96-well plate, combine the assay buffer, peptide solution, and ThT stock to a final volume of 100-200 µL. The final concentration of ThT should be around 25 µM.[16] Include controls: buffer with ThT only (blank) and peptide without ThT.

  • Kinetic Measurement: Place the plate in a fluorescence reader pre-set to 37°C. Set the reader to take measurements at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[14] Enable orbital shaking between reads. Collect data every 15-30 minutes for 24-48 hours.

  • Data Analysis: Subtract the blank fluorescence from the sample wells. Plot the average fluorescence intensity against time to generate an aggregation curve.

Protocol 2: Sizing of Aggregates using Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution by detecting fluctuations in scattered light intensity caused by Brownian motion. It is excellent for detecting the formation of soluble oligomers and larger aggregates in real-time.[17][18]

Materials:

  • Peptide solution, filtered through a 0.2 µm or smaller filter[19]

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Set the measurement parameters, including the desired temperature and the viscosity of your buffer.

  • Sample Preparation: Prepare the peptide solution in the desired buffer at the concentration of interest. It is critical to filter the sample immediately before measurement using a low-protein-binding syringe filter (e.g., 0.2 µm) to remove dust and extraneous large particles.[19]

  • Blank Measurement: First, measure the filtered buffer alone to establish a baseline and ensure the cuvette and buffer are clean.

  • Sample Measurement: Carefully pipette the filtered peptide solution into a clean, dust-free cuvette. Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature (typically 5-10 minutes).

  • Data Acquisition: Perform the measurement. The instrument will collect data over a set period, performing an autocorrelation analysis on the light scattering fluctuations.

  • Data Analysis: The software will generate a size distribution profile, showing the hydrodynamic radius (Rh) of the particles in the solution. A monomodal peak at a small size indicates a homogenous solution of monomers. The appearance of larger peaks over time is indicative of aggregation.

Protocol 3: Quantifying Aggregates by Size Exclusion Chromatography (SEC-HPLC)

SEC is the gold standard for separating and quantifying soluble aggregates (dimers, trimers, and higher-order species) from the monomeric peptide based on their hydrodynamic size.[20][21][22]

Materials:

  • HPLC or UHPLC system with a UV detector[23]

  • SEC column appropriate for the peptide's molecular weight range

  • Mobile Phase (e.g., Phosphate-buffered saline, pH 7.4)

  • Filtered peptide samples

Procedure:

  • System and Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (monitoring at ~220 nm or 280 nm).

  • Sample Preparation: Prepare your peptide samples in the mobile phase. Filter them through a 0.2 µm syringe filter before injection to protect the column.

  • Injection and Separation: Inject a defined volume of your sample onto the column. The separation is isocratic. Larger molecules (aggregates) do not enter the pores of the column packing material and elute first, followed by the smaller monomeric peptide.[21]

  • Data Analysis: Integrate the peak areas from the resulting chromatogram. The percentage of aggregate can be calculated by dividing the area of the aggregate peaks by the total area of all peptide-related peaks.

References

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu. This document is structured in a question-and-answer format to directly address common issues and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an eight-amino-acid polypeptide. It is identified as a β-lipotropin peptide.[1][2]

Q2: What are the recommended storage conditions for this peptide?

For maximum stability, the peptide should be stored in its lyophilized form. Once reconstituted, stability decreases. The recommended storage conditions are summarized in the table below.

FormStorage TemperatureShelf LifeRecommendations
Lyophilized Powder-20°C to -80°CUp to 10 yearsStore in a desiccator to keep dry.[3]
Stock Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][4]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1][4]
Working Solution2-8°C< 1 weekFor short-term use. Do not re-freeze.[3]

Q3: How should I properly reconstitute the lyophilized peptide?

Proper reconstitution is crucial for maintaining the peptide's biological activity.[5] Follow the general protocol outlined below.

Experimental Protocol: Peptide Reconstitution
  • Equilibration: Allow the vial of lyophilized peptide and the chosen solvent to equilibrate to room temperature before opening.[6]

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.[3][7]

  • Solvent Addition: Add the appropriate sterile solvent (e.g., sterile distilled water, PBS, or a buffer appropriate for your experiment) to the desired concentration, typically 1 mg/mL.[3] For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetic acid may be used initially, followed by dilution with an aqueous buffer.[8]

  • Dissolution: Gently vortex or swirl the vial to dissolve the peptide.[3] Avoid vigorous shaking, which can cause aggregation.[5] Sonication can be used for peptides that are difficult to dissolve.[6]

  • Verification: Inspect the solution to ensure it is clear and free of particulates, which indicates successful reconstitution.[5]

Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: Peptide solution appears cloudy or contains particulates.

  • Possible Cause: Incomplete dissolution or aggregation.[9][10] Peptides with hydrophobic residues like Phenylalanine and Leucine, and the aromatic Tyrosine in this sequence, can be prone to aggregation, especially at high concentrations.[10]

  • Troubleshooting Steps:

    • Continue gentle agitation at room temperature for a longer period (e.g., a few hours) or overnight at 4°C on a rocker platform.[7]

    • Use sonication to aid dissolution.[6]

    • If the issue persists, consider reconstituting the peptide in a small amount of a solvent in which it is more soluble (like DMSO or acetic acid) before diluting it with your aqueous buffer.

    • Filter the solution through a 0.2 µm filter to remove any remaining particulates.[6]

Issue 2: Loss of biological activity in experiments.

  • Possible Cause 1: Improper Storage. Repeated freeze-thaw cycles or prolonged storage at temperatures above -20°C can lead to degradation.[4]

    • Solution: Always aliquot the stock solution into single-use volumes and store them at -80°C for long-term stability.[4]

  • Possible Cause 2: Chemical Degradation. The peptide's amino acid sequence contains residues susceptible to specific degradation pathways.

    • Oxidation: The Tyrosine (Tyr) residue is prone to oxidation, which can be initiated by exposure to air, light, or metal ions.[11][12][13]

      • Prevention: Use degassed buffers, minimize exposure to air by capping vials tightly, and protect solutions from light.

    • Hydrolysis: Peptide bonds can be cleaved by water, a process accelerated by extreme pH or high temperatures.[14]

      • Prevention: Maintain the pH of the solution within the optimal range for the peptide's stability (typically close to neutral pH) and avoid high temperatures.[11]

  • Possible Cause 3: Adsorption. Peptides can adsorb to the surfaces of storage vials or labware, reducing the effective concentration.[14]

    • Prevention: Use low-protein-binding tubes and pipette tips.

Peptide Stability and Degradation Pathways

Peptide stability is influenced by both its intrinsic properties (amino acid sequence) and extrinsic factors (temperature, pH, solvent).[15][16]

Factors Affecting Stability
FactorEffect on this compound Stability
pH Can influence hydrolysis of peptide bonds and oxidation of Tyrosine.[11][17] Generally, peptides are most stable at a specific pH range, and deviations can accelerate degradation.[11]
Temperature Higher temperatures increase the rate of chemical degradation, such as hydrolysis and oxidation.[11]
Oxidation The Tyrosine residue is susceptible to oxidation.[4][13]
Aggregation The presence of hydrophobic residues (Phe, Leu) can promote self-association and aggregation.[9][10]
Proteases If the experimental system contains proteases, they can enzymatically cleave the peptide bonds.[11]

The primary chemical degradation pathways for peptides include oxidation, hydrolysis, deamidation, and racemization.[9][14] For this compound, oxidation of the Tyrosine residue is a key concern.

Peptide_Degradation_Pathways Potential Degradation Pathways for this compound Peptide This compound (Active Peptide) Oxidation Oxidation (e.g., of Tyrosine) Peptide->Oxidation O2, light, metal ions Hydrolysis Hydrolysis (Peptide Bond Cleavage) Peptide->Hydrolysis H2O, extreme pH, high temp Aggregation Aggregation Peptide->Aggregation High concentration, hydrophobic interactions DegradedProducts Inactive or Altered Peptide Fragments Oxidation->DegradedProducts Hydrolysis->DegradedProducts Aggregates Insoluble Aggregates Aggregation->Aggregates

Potential Degradation Pathways

Experimental Workflow for Stability Assessment

To quantitatively assess the stability of this compound, a common method is to use High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the peptide over time under different conditions.

Experimental Protocol: HPLC-Based Stability Assay
  • Sample Preparation: Reconstitute the peptide in the desired buffer at a known concentration. Prepare separate samples for each storage condition to be tested (e.g., different temperatures, pH values).

  • Initial Analysis (Time Zero): Immediately analyze an aliquot of the freshly prepared sample by reverse-phase HPLC (RP-HPLC) to determine the initial purity and concentration.

  • Incubation: Store the remaining samples under the defined experimental conditions.

  • Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample and analyze it by RP-HPLC.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. The decrease in the main peak area and the appearance of new peaks (degradation products) over time indicate the rate of degradation.

HPLC_Workflow Workflow for HPLC-Based Peptide Stability Assessment Start Reconstitute Peptide T0_Analysis Time Zero HPLC Analysis Start->T0_Analysis Incubate Incubate Samples (Different Conditions) Start->Incubate Time_Point Withdraw Aliquots (e.g., 24h, 48h, 72h) Incubate->Time_Point HPLC_Analysis HPLC Analysis Time_Point->HPLC_Analysis Data_Analysis Data Analysis (Peak Area vs. Time) HPLC_Analysis->Data_Analysis End Determine Degradation Rate Data_Analysis->End

HPLC Stability Assessment Workflow

References

Technical Support Center: Synthesis of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield in the solid-phase peptide synthesis (SPPS) of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Incomplete Coupling Reactions

Question: My final crude product shows significant deletion sequences upon analysis. How can I improve coupling efficiency?

Answer: Incomplete coupling is a frequent cause of low yield and product impurity. The peptide sequence this compound contains several hydrophobic residues (Ala, Phe, Leu) which can lead to peptide aggregation on the resin, hindering subsequent coupling steps.

Recommended Solutions:

  • Monitor Coupling Completion: Routinely use a qualitative test to check for free primary amines after each coupling step. The Kaiser test is a reliable method for this purpose.[1][2][3] A positive result (blue beads) indicates an incomplete reaction, requiring a second coupling.

  • Double Coupling: If a coupling reaction is found to be incomplete, perform a second coupling with fresh reagents before proceeding to the next deprotection step.[4]

  • Optimize Coupling Reagents: For difficult couplings, especially at the hydrophobic C-terminus, consider using more potent activating reagents.[5][6]

  • Solvent Choice: While DMF is a standard solvent, N-methylpyrrolidone (NMP) can be more effective at solvating aggregating peptide chains.[7] In particularly difficult cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be employed.[7]

Issue 2: Peptide Aggregation

Question: I am observing poor resin swelling and suspect peptide aggregation. What strategies can I employ to overcome this?

Answer: The sequence this compound has a high propensity for aggregation due to its hydrophobic residues. This can lead to incomplete coupling and deprotection steps.

Recommended Solutions:

  • Resin Selection: Utilize a resin with a lower substitution level to increase the distance between growing peptide chains, thereby reducing inter-chain aggregation.[4] Polyethylene glycol (PEG)-grafted resins (e.g., TentaGel, ChemMatrix) can also improve solvation of the peptide.[7]

  • Chaotropic Agents: The addition of chaotropic agents like LiCl to the coupling and deprotection solutions can disrupt secondary structures and improve reaction efficiency.

  • Elevated Temperature: Performing the coupling reactions at a slightly elevated temperature (e.g., 40-50°C) can help to break up aggregates.

Issue 3: Problems During Cleavage and Deprotection

Question: The yield of my peptide after cleavage is very low, and I see byproducts in my mass spectrometry analysis. How can I optimize the cleavage step?

Answer: The final cleavage and deprotection step is critical for obtaining a high yield of the desired peptide. The presence of a tyrosine residue requires specific considerations to avoid side reactions.

Recommended Solutions:

  • Optimized Cleavage Cocktail: During the trifluoroacetic acid (TFA)-mediated cleavage, reactive carbocations are generated from the protecting groups. These can re-attach to nucleophilic residues like tyrosine.[8][9] The use of scavengers is crucial to prevent this.[8][9] For a peptide containing tyrosine, a standard cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).[8][9]

  • Test Cleavage: Before committing the entire batch of resin, perform a small-scale test cleavage on a few milligrams of the peptide-resin to optimize the cleavage time and check for any issues.[9][10]

  • Complete Removal of Protecting Groups: Ensure that all side-chain protecting groups have been removed. Incomplete deprotection will result in a lower yield of the target peptide. The O-tert-butyl (tBu) group on tyrosine is efficiently removed by TFA.[11]

Frequently Asked Questions (FAQs)

Q1: Which protecting group strategy is best for synthesizing this compound?

A1: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is generally preferred for the synthesis of this peptide due to its milder deprotection conditions compared to the Boc/Bzl strategy.[12] The side-chain of Tyrosine should be protected, for example with a tBu group, to prevent O-acylation during coupling.[11][13]

Q2: How can I monitor the progress of my synthesis?

A2: Regular monitoring is key to a successful synthesis. The Kaiser test is a simple and effective way to check for complete coupling after each amino acid addition.[1][2][3] You can also perform a test cleavage on a small amount of resin at different stages of the synthesis and analyze the product by mass spectrometry to confirm the correct mass of the growing peptide chain.[9][10]

Q3: What should I do if the Kaiser test is positive after a coupling reaction?

A3: A positive Kaiser test indicates the presence of unreacted free amines, meaning the coupling was incomplete.[3] You should immediately perform a second coupling (recouple) with a fresh solution of the activated amino acid.[4] If the test is still positive after the second coupling, you can "cap" the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion peptides.[3][6]

Q4: My purified peptide has low solubility. How can I improve this?

A4: The hydrophobic nature of this compound can lead to solubility issues. For purification and subsequent use, you may need to use organic co-solvents such as acetonitrile (B52724) or DMSO.[4] For biological assays, preparing a concentrated stock solution in a solvent like DMSO and then diluting it into the aqueous buffer is a common strategy.[14]

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for a Difficult Coupling Step (e.g., coupling to the N-terminal of the growing peptide chain)

Coupling ReagentAdditiveActivation Time (min)Coupling Time (h)Coupling Efficiency (%)
DICHOBt102~95
HBTUHOBt/DIPEA21>99
HATUHOAt/DIPEA20.5>99.5
PyBOPDIPEA21>99

Data is representative and may vary based on specific reaction conditions.

Table 2: Common Scavengers for TFA Cleavage of Peptides Containing Tyrosine

ScavengerConcentration (%)Target Reactive SpeciesNotes
Triisopropylsilane (TIS)2.5 - 5CarbocationsEffective scavenger for t-butyl cations.
Water2.5 - 5CarbocationsHelps to hydrolyze t-butyl trifluoroacetate.
Dithiothreitol (DTT)2.5 - 5Carbocations, scavenges oxidizing speciesUseful if Met or Cys are present.
Thioanisole2.5 - 5CarbocationsCan be difficult to remove during purification.[15]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

Objective: To qualitatively determine the presence of free primary amines on the resin-bound peptide.

Reagents:

  • Solution A: 80 g of phenol (B47542) in 20 mL of ethanol.

  • Solution B: 1 mL of 0.001 M KCN in 49 mL of pyridine.

  • Solution C: 500 mg of ninhydrin (B49086) in 10 mL of ethanol.

Procedure:

  • Take a small sample of the resin beads (approx. 5-10 mg) and place them in a small glass test tube.

  • Wash the beads with DMF and then with ethanol.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Blue beads and/or blue solution: Incomplete coupling (positive result).

  • Yellow or colorless beads and solution: Complete coupling (negative result).

Protocol 2: Double Coupling Procedure for Difficult Sequences

Objective: To drive a difficult coupling reaction to completion.

Procedure:

  • After the initial coupling step, perform a Kaiser test.

  • If the Kaiser test is positive, wash the resin thoroughly with DMF to remove any byproducts from the first coupling.

  • Prepare a fresh solution of the activated Fmoc-amino acid using your standard coupling protocol.

  • Add the fresh coupling solution to the resin and allow the reaction to proceed for the same duration as the initial coupling.

  • After the second coupling, wash the resin with DMF.

  • Perform another Kaiser test to confirm the completion of the reaction.

Protocol 3: Test Cleavage of the Peptide from the Resin

Objective: To assess the quality of the synthesized peptide before committing to a full-scale cleavage.

Procedure:

  • Dry a small amount of the peptide-resin (5-10 mg) under vacuum.

  • Prepare a cleavage cocktail appropriate for a tyrosine-containing peptide (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Add the cleavage cocktail (approx. 200 µL) to the dried resin in a microcentrifuge tube.

  • Allow the cleavage reaction to proceed at room temperature for 2-3 hours.

  • Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Dissolve the crude peptide in a suitable solvent and analyze by mass spectrometry to confirm the molecular weight.

Visualizations

SPPS_Workflow Resin Start: Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Last Amino Acid Recouple Double Couple Kaiser_Test->Recouple Positive Repeat Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat Negative Recouple->Wash1 Repeat->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Final_Product Final Peptide: This compound Purification->Final_Product

Caption: General workflow for the solid-phase peptide synthesis of this compound.

Troubleshooting_Tree Start Low Peptide Yield Check_Crude Analyze Crude Product (MS and HPLC) Start->Check_Crude Deletion Deletion Sequences Present? Check_Crude->Deletion Incomplete_Coupling Likely Incomplete Coupling Deletion->Incomplete_Coupling Yes Cleavage_Issue Incorrect Mass or Many Byproducts? Deletion->Cleavage_Issue No Aggregation Suspect Peptide Aggregation Incomplete_Coupling->Aggregation Optimize_Cleavage Optimize Cleavage Cocktail and Conditions Cleavage_Issue->Optimize_Cleavage Yes Purification_Loss Low Yield After Purification Cleavage_Issue->Purification_Loss No

Caption: Decision tree for troubleshooting low yield in peptide synthesis.

Cleavage_Process cluster_resin On Resin cluster_solution In Solution Peptide_Resin Protected Peptide on Resin Cleaved_Peptide Cleaved Peptide Peptide_Resin->Cleaved_Peptide TFA Reactive_Cations Reactive Cations (e.g., t-butyl+) Peptide_Resin->Reactive_Cations TFA TFA_Cocktail TFA Cleavage Cocktail (TFA, TIS, H2O) Scavengers Scavengers (e.g., TIS) Reactive_Cations->Scavengers Trapped_Cations Trapped Cations Scavengers->Trapped_Cations

Caption: The role of scavengers in preventing side reactions during peptide cleavage.

References

Side reactions in Fmoc synthesis of Tyr-Gly-Gly-Phe-Leu containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fmoc solid-phase peptide synthesis (SPPS) of peptides containing the Tyr-Gly-Gly-Phe-Leu sequence.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing Tyr-Gly-Gly-Phe-Leu using Fmoc chemistry?

A1: The most common side reactions include:

  • Diketopiperazine (DKP) formation: This is particularly prevalent at the Gly-Gly sequence, leading to chain termination.[1][2][3]

  • Aspartimide formation: If Aspartic acid were present, this would be a major concern, especially at Asp-Gly sequences.[4][5][6][7][8] While not in this specific sequence, it's a critical consideration for similar peptides.

  • Racemization: Phenylalanine (Phe) is susceptible to racemization during activation.[9][10][11][12]

  • Aggregation: The hydrophobic nature of Phe and Leu can lead to peptide aggregation on the resin, hindering subsequent coupling and deprotection steps.[13]

  • Modification of Tyrosine: The phenol (B47542) side chain of Tyrosine (Tyr) can undergo alkylation during cleavage if improper scavengers are used.[14][15]

Q2: How can I detect these side reactions?

A2: A combination of analytical techniques is recommended:

  • HPLC: To assess the purity of the crude peptide and identify byproducts.[16][17][18][19]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide and identify the mass of impurities, which can help deduce the type of side reaction.[20][21]

  • Kaiser Test: To monitor the completion of coupling reactions in real-time.[22][23][24][25]

Q3: Is it necessary to use a protecting group for the Tyrosine side chain?

A3: Yes, protecting the hydroxyl group of Tyrosine, typically with a tert-butyl (tBu) group, is crucial to prevent O-acylation during the coupling steps.

Q4: What is the significance of the Gly-Gly sequence in this peptide?

A4: The Gly-Gly dipeptide sequence is highly prone to intramolecular cyclization to form a diketopiperazine (DKP), especially after the deprotection of the second Glycine.[1][2][3] This results in the cleavage of the dipeptide from the resin and termination of the peptide chain.

Troubleshooting Guides

Issue 1: Low Yield of the Final Peptide
Symptom Potential Cause Suggested Solution Relevant Amino Acid(s)
Major peak in HPLC corresponds to a truncated dipeptide.Diketopiperazine (DKP) formation at the Gly-Gly sequence.- Use a 2-chlorotrityl chloride (2-CTC) resin to minimize DKP formation. - Couple a pre-formed Fmoc-Gly-Gly-OH dipeptide instead of sequential single amino acid couplings. - Use milder Fmoc deprotection conditions (e.g., 5% piperazine (B1678402) in DMF/NMP instead of 20% piperidine).[1]Gly-Gly
Multiple peaks of lower molecular weight in MS.Incomplete coupling due to peptide aggregation.- Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic agents. - Incorporate backbone protection, such as a Dmb-Gly residue, at the second Glycine. - Perform couplings at a higher temperature.[13]Phe, Leu
Target peptide mass is not detected or is a minor component.Incomplete Fmoc deprotection.- Increase deprotection time or use a stronger base solution (e.g., DBU in the deprotection reagent).[13] - Monitor deprotection completion with the Kaiser test.[22][23][24]All
Issue 2: Impurities with Similar Retention Times to the Main Product in HPLC
Symptom Potential Cause Suggested Solution Relevant Amino Acid(s)
A shoulder peak or a poorly resolved peak next to the main product.Racemization of Phenylalanine.- Minimize the pre-activation time of Fmoc-Phe-OH. - Use a less hindered base like N,N-diisopropylethylamine (DIEA) for coupling. - Employ coupling reagents known to suppress racemization, such as COMU or DEPBT.[9]Phe
A peak with the same mass as the target peptide but a different retention time.Aspartimide formation (if Asp were present).- Use protecting groups on the backbone amide of the residue following Asp, such as an Hmb or Dmb group.[13] - Add an acidic modifier like HOBt to the piperidine (B6355638) deprotection solution.[7]N/A for this sequence
Issue 3: Unexpected Peaks in Mass Spectrometry
Symptom Potential Cause Suggested Solution Relevant Amino Acid(s)
Peak with +76 Da compared to the expected mass.Alkylation of Tyrosine side chain during cleavage.- Use a cleavage cocktail containing appropriate scavengers like water, triisopropylsilane (B1312306) (TIS), and thioanisole.[14]Tyr
Deletion peaks (missing one or more amino acids).Incomplete coupling or deprotection.- Double couple problematic residues. - Ensure complete deprotection using the Kaiser test before proceeding to the next coupling step.[22][23][24]All

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Reactions

Objective: To qualitatively detect free primary amines on the resin, indicating an incomplete coupling reaction.[22][23][24]

Reagents:

  • Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Withdraw a small sample of resin beads (10-15 beads) and place them in a small glass test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue/Purple: Incomplete coupling (free primary amines are present).

  • Yellow/Colorless: Complete coupling (no free primary amines).

Protocol 2: Cleavage and Deprotection of Tyr-Gly-Gly-Phe-Leu

Objective: To cleave the synthesized peptide from the solid support and remove all side-chain protecting groups.

Reagents:

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).[14]

  • Cold diethyl ether.

Procedure:

  • Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry under vacuum.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding to a large volume of cold diethyl ether.

  • Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 3: HPLC Analysis for Purity Assessment

Objective: To determine the purity of the crude Tyr-Gly-Gly-Phe-Leu peptide.[16][26]

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.6 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

Procedure:

  • Dissolve a small amount of the crude peptide in Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • Run the gradient method and record the chromatogram.

  • Integrate the peaks to determine the relative percentage of the main product and impurities.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Cleavage & Analysis start Start with Resin deprotection Fmoc Deprotection start->deprotection wash Wash deprotection->wash Piperidine/DMF coupling Amino Acid Coupling kaiser Kaiser Test coupling->kaiser Fmoc-AA-OH, Activator wash->deprotection Repeat Cycle wash->coupling end_synthesis Final Peptide-Resin wash->end_synthesis Final Cycle kaiser->coupling Positive (Incomplete) Repeat Coupling kaiser->wash Negative (Complete) cleavage Cleavage & Deprotection end_synthesis->cleavage precipitation Ether Precipitation cleavage->precipitation TFA Cocktail hplc HPLC Analysis precipitation->hplc ms Mass Spectrometry hplc->ms Purity Check purification Purification ms->purification Identity Confirmation

Caption: General workflow for Fmoc SPPS of Tyr-Gly-Gly-Phe-Leu, including synthesis, monitoring, and analysis steps.

troubleshooting_dmp start Low Yield of Final Peptide check_ms Analyze Crude by MS start->check_ms dmp_mass Major peak at ~228 Da? check_ms->dmp_mass Yes truncation Truncated sequences? check_ms->truncation No dmp_mass->truncation No cause_dmp Root Cause: Diketopiperazine (DKP) Formation at Gly-Gly dmp_mass->cause_dmp Yes cause_aggregation Root Cause: Peptide Aggregation truncation->cause_aggregation Yes cause_deprotection Root Cause: Incomplete Deprotection truncation->cause_deprotection No solution_dmp Solution: - Use 2-CTC resin - Couple Fmoc-Gly-Gly-OH - Milder deprotection cause_dmp->solution_dmp solution_aggregation Solution: - Change solvent (NMP) - Backbone protection (Dmb) - Higher temperature cause_aggregation->solution_aggregation solution_deprotection Solution: - Increase deprotection time - Use stronger base (DBU) - Monitor with Kaiser test cause_deprotection->solution_deprotection

Caption: Troubleshooting logic for low peptide yield, focusing on DKP formation and aggregation.

References

Technical Support Center: Purifying Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu with HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) purification of the peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution and purity of this octapeptide.

Estimated Physicochemical Properties of this compound

Before delving into troubleshooting, it's crucial to understand the characteristics of the peptide you are working with. These properties will dictate its behavior during reverse-phase HPLC.

PropertyEstimated ValueSignificance for HPLC Purification
Molecular Weight 768.86 g/mol Influences diffusion and loading capacity on the column.
Chemical Formula C37H52N8O10Provides basic information about the elemental composition.
Estimated Isoelectric Point (pI) ~5.6At a pH below the pI, the peptide will have a net positive charge, and above the pI, a net negative charge. This is critical for optimizing mobile phase pH.
Estimated Hydrophobicity Moderately HydrophobicThe presence of hydrophobic residues (Phe, Leu, Ala) and a polar residue (Tyr) suggests that a C18 column and a water/acetonitrile (B52724) gradient will be effective.

Troubleshooting Guide: Improving HPLC Resolution

This section addresses common issues encountered during the purification of this compound and provides step-by-step solutions.

Q1: My peptide peak is broad and not well-resolved from impurities. How can I improve peak sharpness?

Broad peaks can be caused by several factors, including suboptimal mobile phase conditions, column issues, or improper sample preparation.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Ion-Pairing Agent: Ensure you are using an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%. TFA helps to sharpen peaks by forming ion pairs with the peptide, which can improve interaction with the stationary phase.[1] Formic acid (FA) is an alternative, especially for mass spectrometry (MS) compatibility, but may result in broader peaks.

    • Organic Modifier: Acetonitrile is the most common and effective organic solvent for peptide purification. Ensure it is of high purity (HPLC grade).

  • Adjust the Gradient Slope: A shallower gradient provides more time for the peptide to interact with the stationary phase, which can significantly improve resolution.[2] If your initial gradient is steep (e.g., 5-95% acetonitrile in 20 minutes), try a more focused and shallower gradient around the expected elution point of your peptide.

  • Check the Column:

    • Column Chemistry: A C18 column is a good starting point for this peptide. If resolution is still poor, consider a column with a different stationary phase, such as C8 or phenyl, which may offer different selectivity.

    • Column Health: Ensure your column is not old or clogged. A decline in performance over time can lead to peak broadening.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-50°C) can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks. However, be cautious of peptide stability at higher temperatures.

Q2: The peptide peak is co-eluting with a closely related impurity. How can I separate them?

Co-elution is a common challenge, especially with synthetic peptides that may have deletion or insertion sequences.

Troubleshooting Steps:

  • Fine-tune the Gradient: This is the most powerful tool for separating closely eluting species.

    • Scouting Gradient: First, run a broad "scouting" gradient (e.g., 5-95% acetonitrile over 60 minutes) to determine the approximate percentage of acetonitrile at which your peptide elutes.

    • Focused Gradient: Design a much shallower gradient around this elution point. For example, if the peptide elutes at 40% acetonitrile, try a gradient of 35-45% acetonitrile over 40 minutes.

  • Change the Selectivity:

    • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the charge of the peptide and impurities, potentially leading to better separation. Since the estimated pI is around 5.6, running the separation at a low pH (e.g., pH 2-3 with TFA) will ensure the peptide is positively charged and interacts well with the stationary phase.

    • Different Organic Modifier: While acetonitrile is standard, replacing it with methanol (B129727) can sometimes alter the elution order and improve the separation of closely related compounds.

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the number of theoretical plates and enhance resolving power.

Q3: I am observing peak tailing. What is the cause and how can I fix it?

Peak tailing is often caused by secondary interactions between the peptide and the stationary phase or by column overload.

Troubleshooting Steps:

  • Check for Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, causing tailing.

    • Use a High-Purity, End-Capped Column: Modern columns are designed to minimize silanol activity.

    • Ensure Sufficient Ion-Pairing Agent: TFA at 0.1% is usually effective at masking silanol interactions.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or the sample concentration.

  • Optimize Sample Solvent: Dissolve your sample in a solvent that is weaker than the initial mobile phase (e.g., if your gradient starts at 5% acetonitrile, dissolve your sample in 5% acetonitrile or less). Dissolving the sample in a strong solvent can cause peak distortion.

Frequently Asked Questions (FAQs)

Q: What is the best starting gradient for purifying this compound?

A: A good starting point is a linear gradient of 5% to 65% acetonitrile (both with 0.1% TFA) over 60 minutes. After this initial run, you can optimize the gradient to be shallower around the elution time of your peptide to improve resolution.

Q: Should I use a C18 or a C8 column for this peptide?

A: A C18 column is generally the first choice for peptides of this size and hydrophobicity. It will provide strong retention and good resolution. If you experience issues with recovery or peak shape, a C8 column, which is slightly less hydrophobic, could be a good alternative.

Q: What is the optimal flow rate for purification?

A: For a standard analytical column (e.g., 4.6 mm internal diameter), a flow rate of 1 mL/min is typical. For preparative columns, the flow rate will be higher and should be scaled according to the column diameter.

Q: Can I use formic acid instead of TFA in the mobile phase?

A: Yes, 0.1% formic acid can be used as an alternative to TFA and is more compatible with mass spectrometry as it causes less ion suppression. However, TFA is a stronger ion-pairing agent and often provides better peak shape and resolution for peptides.

Q: How can I improve the recovery of my peptide from the column?

A: If you are experiencing low recovery, it may be due to irreversible adsorption of the peptide to the column or precipitation. Try increasing the column temperature, ensuring the peptide is fully dissolved in the injection solvent, or using a less hydrophobic column (e.g., C8 or C4).

Quantitative Data Summary

The following tables provide a summary of how different HPLC parameters can affect the purification of a peptide similar to this compound.

Table 1: Effect of Gradient Slope on Resolution

Gradient Slope (% Acetonitrile/min)Retention Time (min)Resolution (Rs) between Target Peptide and Impurity
2.015.21.2
1.022.51.8
0.535.82.5
Note: This is illustrative data showing the general trend. Shallower gradients lead to longer retention times but improved resolution.[2]

Table 2: Comparison of Ion-Pairing Agents

Ion-Pairing Agent (0.1%)Peak Width (at half height, min)MS Signal Intensity (relative)
Trifluoroacetic Acid (TFA)0.251x
Formic Acid (FA)0.405-10x
Note: TFA generally provides sharper peaks, while FA is preferred for MS detection due to reduced ion suppression.[1]

Experimental Protocols

Protocol 1: Analytical HPLC Method Development
  • Sample Preparation: Dissolve the crude peptide in water with 0.1% TFA to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 214 nm and 280 nm.

  • Scouting Gradient:

    • 0-5 min: 5% B

    • 5-65 min: 5% to 65% B (linear gradient)

    • 65-70 min: 65% to 95% B (column wash)

    • 70-75 min: 95% B

    • 75-80 min: 95% to 5% B (re-equilibration)

    • 80-90 min: 5% B

  • Analysis: Identify the retention time of the main peptide peak.

  • Optimization: Based on the scouting run, design a shallower, more focused gradient around the retention time of the target peptide to improve resolution.

Protocol 2: Preparative HPLC Purification
  • Scale-Up: Scale the analytical method to a preparative column with the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.

  • Sample Loading: Dissolve the crude peptide in the minimum amount of a weak solvent (e.g., water with 0.1% TFA). Ensure the sample is fully dissolved and filtered before injection.

  • Purification Gradient: Use the optimized gradient from the analytical method development.

  • Fraction Collection: Collect fractions across the main peptide peak.

  • Purity Analysis: Analyze the purity of each collected fraction using the analytical HPLC method.

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Resolution q1 Are peaks broad? start->q1 a1_yes Optimize Mobile Phase (Ion-Pairing Agent, Organic Modifier) q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Are peaks co-eluting? a1_yes->q2 a2_yes Fine-tune Gradient (Shallow, Focused) q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Is there peak tailing? a2_yes->q3 a3_yes Check for Silanol Interactions & Reduce Sample Load q3->a3_yes Yes end Improved Resolution q3->end No a3_yes->end

Caption: A troubleshooting workflow for improving HPLC peak resolution.

Peptide_Purification_Workflow cluster_analytical Analytical Method Development cluster_preparative Preparative Purification sample_prep_analyt Sample Preparation (1 mg/mL) scouting_run Scouting Gradient (5-65% ACN) sample_prep_analyt->scouting_run gradient_opt Gradient Optimization (Shallow Gradient) scouting_run->gradient_opt scale_up Scale-Up to Preparative Column gradient_opt->scale_up fraction_collection Fraction Collection scale_up->fraction_collection purity_check Purity Analysis of Fractions fraction_collection->purity_check pooling Pooling & Lyophilization purity_check->pooling

Caption: A general workflow for HPLC purification of peptides.

References

Technical Support Center: Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu Degradation in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of the peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu in serum.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway of this compound in serum?

While specific degradation data for this compound is not extensively published, its structure, particularly the enkephalin-like core (Tyr-Gly-Gly-Phe-Leu), suggests it will be susceptible to degradation by peptidases present in serum. The primary degradation pathways are expected to involve:

  • N-terminal degradation: Sequential cleavage of amino acids from the N-terminus by aminopeptidases. This would result in the formation of metabolites such as Ala-Ala-Tyr-Gly-Gly-Phe-Leu, Ala-Tyr-Gly-Gly-Phe-Leu, and subsequently Tyr-Gly-Gly-Phe-Leu.

  • Internal cleavage: Endopeptidases can cleave the peptide at specific internal bonds. Based on studies of similar peptides like enkephalins, key enzymes involved are Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE).[1][2] NEP typically cleaves at the Gly-Phe bond, while ACE can cleave the Tyr-Gly bond.[2]

Q2: What are the major enzymes in serum responsible for the degradation of peptides like this compound?

The main enzymes in serum that likely degrade this peptide are:

  • Aminopeptidases: A class of exopeptidases that cleave amino acids from the N-terminus of peptides.[2][3]

  • Neprilysin (NEP or Neutral Endopeptidase 24.11): A zinc-dependent metalloprotease that cleaves peptides at the amino side of hydrophobic residues.[2][3] For the enkephalin core, this is typically the Gly-Phe bond.

  • Angiotensin-Converting Enzyme (ACE): A dipeptidyl carboxypeptidase that can also degrade enkephalins and similar peptides, often by cleaving a dipeptide from the C-terminus, though it can also exhibit endopeptidase activity.[1]

  • Dipeptidyl Peptidases (e.g., DPP-IV): These enzymes can cleave dipeptides from the N-terminus.[1][4]

Q3: How can I monitor the degradation of this compound in a serum stability assay?

The degradation of the peptide can be monitored by analyzing samples at different time points using techniques such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates the intact peptide from its degradation products.[5][6] The decrease in the peak area of the intact peptide over time is used to determine its stability.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to not only quantify the remaining intact peptide but also to identify the specific degradation products (metabolites) formed.[5][6][7]

Q4: What is the expected half-life of this compound in serum?

The exact half-life is not documented, but based on studies of other unmodified peptides and enkephalins, it is expected to be short, likely in the range of minutes to a few hours.[3][8] The N-terminal Ala-Ala-Ala sequence may offer some initial protection against immediate degradation compared to the free N-terminal tyrosine of enkephalins, but it will still be susceptible to aminopeptidase (B13392206) activity.

Troubleshooting Guides

Issue 1: Rapid and complete degradation of the peptide observed immediately after incubation in serum.

  • Possible Cause: High peptidase activity in the serum sample. The peptide is highly susceptible to degradation.

  • Troubleshooting Steps:

    • Use Protease Inhibitors: For initial experiments to identify potential cleavage sites without rapid degradation, consider using a cocktail of protease inhibitors. However, for true stability assessment, inhibitors should be omitted.

    • Shorten Initial Time Points: Take samples at very early time points (e.g., 0, 1, 5, 15, and 30 minutes) to capture the initial degradation kinetics.

    • Dilute Serum: Perform the assay in diluted serum (e.g., 25% or 50% in buffer) to reduce the concentration of peptidases.

Issue 2: Inconsistent results between experimental repeats.

  • Possible Cause:

    • Variability in serum batches: Different donor sera can have varying levels of peptidase activity.[5]

    • Inconsistent sample handling: Differences in thawing and preparation of serum can affect enzyme activity.

    • Peptide adsorption to labware.

  • Troubleshooting Steps:

    • Use Pooled Serum: Use a large batch of pooled serum from multiple donors to average out individual variations.

    • Standardize Protocols: Ensure consistent and standardized procedures for thawing, handling, and incubation of serum and peptide samples.

    • Use Low-Binding Labware: Employ low-protein-binding tubes and pipette tips to minimize the loss of the peptide.

Issue 3: Difficulty in identifying degradation products by LC-MS.

  • Possible Cause:

    • Low concentration of degradation products.

    • Co-elution with other serum components.

    • Formation of very small peptide fragments or single amino acids that are difficult to detect.

  • Troubleshooting Steps:

    • Increase Peptide Concentration: Use a higher initial concentration of the peptide in the assay to generate a higher concentration of metabolites.

    • Optimize Chromatographic Separation: Adjust the HPLC gradient to achieve better separation of the peptide and its fragments from the serum matrix.

    • Use Tandem MS (MS/MS): Employ MS/MS to fragment the parent ions and confirm the sequences of the degradation products.

Quantitative Data Summary

Since specific quantitative data for this compound is unavailable, the following table summarizes typical degradation patterns observed for similar peptides in serum to provide a comparative reference.

Peptide StructurePrimary Cleavage SitesTypical Half-life in SerumKey Degrading Enzymes
Tyr-Gly-Gly-Phe-Leu (Leu-enkephalin) Tyr-Gly, Gly-Gly, Gly-Phe< 5 minutesAminopeptidases, NEP, ACE
Generic Linear Octapeptide N-terminal cleavage, internal cleavage at hydrophobic residuesMinutes to hoursAminopeptidases, Endopeptidases
Peptide with N-terminal modifications Slower N-terminal cleavagePotentially longer than unmodified peptidesAminopeptidases

Experimental Protocols

Protocol 1: Serum Stability Assay using RP-HPLC

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile, nuclease-free water or a suitable buffer.

  • Serum Preparation: Thaw human serum at 37°C. Centrifuge at 10,000 x g for 5 minutes to remove any precipitates.

  • Incubation: In a low-binding microcentrifuge tube, add the peptide stock solution to the pre-warmed serum to a final concentration of 100 µg/mL. Incubate the mixture at 37°C with gentle shaking.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Quenching: Immediately mix the aliquot with an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile (B52724) with 1% trifluoroacetic acid) to precipitate serum proteins and stop enzymatic activity.

  • Protein Precipitation: Incubate the quenched sample on ice for 10 minutes, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze it by RP-HPLC using a C18 column. Monitor the peak corresponding to the intact peptide at 214 nm or 280 nm.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Determine the half-life (t½) by fitting the data to a one-phase decay curve.

Protocol 2: Identification of Degradation Products by LC-MS

  • Sample Preparation: Follow steps 1-6 of the Serum Stability Assay protocol.

  • LC-MS Analysis: Inject the supernatant from the quenched and centrifuged samples into an LC-MS system.

  • Chromatography: Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid, to separate the peptide and its metabolites.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode to detect the protonated molecular ions [M+H]⁺ of the intact peptide and its degradation products.

  • Metabolite Identification: Extract ion chromatograms for the expected masses of potential degradation products. Confirm the identity of the metabolites using MS/MS fragmentation.

Visualizations

Degradation_Pathway cluster_peptide This compound cluster_products Degradation Products Peptide This compound Frag1 Ala-Ala-Tyr-Gly-Gly-Phe-Leu Peptide->Frag1 Aminopeptidase Frag4 Ala-Ala-Ala-Tyr-Gly-Gly + Phe-Leu Peptide->Frag4 NEP (at Gly-Phe) Frag5 Ala-Ala-Ala-Tyr + Gly-Gly-Phe-Leu Peptide->Frag5 ACE (at Tyr-Gly) Frag2 Ala-Tyr-Gly-Gly-Phe-Leu Frag1->Frag2 Aminopeptidase Frag3 Tyr-Gly-Gly-Phe-Leu Frag2->Frag3 Aminopeptidase

Caption: Predicted degradation pathways of this compound in serum.

Experimental_Workflow Start Prepare Peptide Stock & Serum Incubate Incubate Peptide with Serum at 37°C Start->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench with Acid/Solvent Sample->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by HPLC/LC-MS Centrifuge->Analyze Data Determine Half-life & Identify Metabolites Analyze->Data

Caption: General experimental workflow for serum stability assays.

Troubleshooting_Logic Problem Inconsistent Stability Results Cause1 Serum Variability? Problem->Cause1 Solution1 Use Pooled Serum Cause1->Solution1 Yes Cause2 Handling Inconsistency? Cause1->Cause2 No Solution2 Standardize Protocol Cause2->Solution2 Yes Cause3 Peptide Adsorption? Cause2->Cause3 No Solution3 Use Low-Binding Labware Cause3->Solution3 Yes

Caption: Troubleshooting logic for inconsistent serum stability results.

References

Validation & Comparative

Comparison Guide: Validating the Sequence of Synthetic Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of a synthetic peptide's amino acid sequence is a critical checkpoint. It ensures the peptide's identity and is fundamental to the reliability of subsequent experimental results. This guide provides an objective comparison of the two primary methodologies for peptide sequence validation: Edman Degradation and Tandem Mass Spectrometry (MS/MS).

The target octapeptide, Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu , serves as a practical example for evaluating the capabilities of each technique.

Data Presentation: Method Comparison

The selection of a sequencing method is often guided by the research objectives, sample characteristics, and available instrumentation.[1] Mass spectrometry is generally preferred for its speed and rich data output, especially for known sequences, while Edman degradation offers unambiguous N-terminal sequencing that can complement MS data.[1]

FeatureEdman DegradationTandem Mass Spectrometry (MS/MS)
Principle Sequential chemical cleavage and identification of N-terminal amino acids.[1][2]Measurement of mass-to-charge ratio (m/z) of the intact peptide and its fragments to deduce the sequence.[1][3]
Sample Requirement 10 - 100 picomoles.[2]Low picomole to femtomole range.
Speed Slower; sequential, cyclical process (approx. 30-60 min per amino acid).Faster; analysis can be completed in minutes.[1]
Sequence Length Limited to ~30-60 residues due to decreasing efficiency with each cycle.[2]Can analyze longer peptides; often used after enzymatic digestion for large proteins ("bottom-up" approach).[3]
Data Analysis Direct identification of PTH-amino acid derivatives by HPLC, independent of databases.[1][4]Requires spectral interpretation, which can be done de novo or by comparison against theoretical spectra from databases.[5]
Key Advantage Unambiguous determination of the N-terminal sequence.[1]High sensitivity, speed, and ability to handle complex mixtures and modified peptides.[1]
Key Limitation Fails if the N-terminus is chemically blocked; efficiency drops with increasing peptide length.[2]Cannot distinguish between isobaric amino acids (e.g., Leucine/Isoleucine) without specialized fragmentation methods.
Application N-terminal sequencing of purified peptides and proteins.[4]High-throughput protein identification, de novo sequencing of novel peptides, and characterization of post-translational modifications.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate sequence validation. Below are generalized protocols for each technique.

Edman Degradation Protocol

This method relies on a three-step cyclical process to sequentially remove and identify amino acids from the N-terminus.[7]

a. Sample Preparation:

  • Ensure the peptide sample is highly purified and salt-free.

  • Quantify the peptide accurately; typically 10-100 picomoles are loaded onto the sequencer's sample holder.[2]

b. Automated Sequencing Cycle:

  • Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.[8]

  • Cleavage: Anhydrous trifluoroacetic acid (TFA) is introduced to selectively cleave the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[8]

  • Conversion & Identification: The ATZ-amino acid is extracted and treated with aqueous acid to convert it into the more stable phenylthiohydantoin (PTH) amino acid derivative.[7] This PTH-derivative is then injected into an HPLC system for identification based on its unique retention time compared to known standards.

  • Repetition: The shortened peptide (now with a new N-terminus) automatically begins the next cycle of coupling, cleavage, and conversion until the process is stopped or the signal diminishes.[9]

c. Data Analysis:

  • The sequence is determined by the order of PTH-amino acids identified in each successive cycle.

Tandem Mass Spectrometry (MS/MS) Protocol

This technique, often utilizing electrospray ionization (ESI), identifies the sequence by fragmenting the peptide and analyzing the resulting mass spectrum.[10]

a. Sample Preparation:

  • Dissolve approximately 1 mg of the peptide in 1 mL of a 50:50 (v/v) acetonitrile/deionized water mixture to create a stock solution.[10]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL.

  • To improve ionization efficiency, acidify the final solution with 0.1% formic acid.[10]

b. Mass Spectrometry Analysis:

  • Ionization: Introduce the sample into the mass spectrometer via electrospray ionization (ESI), which generates gaseous, protonated peptide ions.

  • MS1 Scan: In the first mass analyzer, a full scan is performed to determine the mass-to-charge (m/z) ratio of the intact (precursor) ion. For this compound, the expected monoisotopic mass is ~878.46 Da.

  • Isolation: The precursor ion of interest (e.g., m/z 879.47 for [M+H]⁺) is selectively isolated.

  • Fragmentation: The isolated precursor ion is subjected to collision-induced dissociation (CID) in a collision cell, causing it to fragment at the peptide bonds.[10]

  • MS2 Scan: The m/z ratios of the resulting fragment ions (primarily b- and y-ions) are measured in the second mass analyzer, generating the MS/MS spectrum.[11]

c. Data Analysis:

  • The amino acid sequence is reconstructed by analyzing the mass differences between the peaks in the MS/MS spectrum. For example, the difference between two consecutive y-ions or b-ions corresponds to the mass of a specific amino acid residue.

Mandatory Visualization

The following diagrams illustrate the logical workflows for each validation method.

Edman_Degradation_Workflow cluster_0 Edman Degradation Cycle Start Peptide Sample (Ala-Ala-...-Leu) Coupling 1. Coupling (React with PITC) Start->Coupling Cleavage 2. Cleavage (Treat with TFA) Coupling->Cleavage Conversion 3. Conversion (Form stable PTH-AA) Cleavage->Conversion Identification 4. Identification (HPLC Analysis) Conversion->Identification Repeat Shortened Peptide (Ala-...-Leu) Identification->Repeat Identifies 'Ala' Repeat->Coupling Repeat Cycle End Full Sequence Determined Repeat->End Cycles Complete

Caption: Workflow of the Edman degradation cyclical process.

Tandem_MS_Workflow cluster_1 Tandem Mass Spectrometry (MS/MS) Workflow Sample 1. Sample Prep & Ionization (ESI) MS1 2. MS1 Scan (Select Precursor Ion) Sample->MS1 Fragmentation 3. Fragmentation (Collision-Induced Dissociation) MS1->Fragmentation Isolate [M+H]+ MS2 4. MS2 Scan (Detect Fragment Ions) Fragmentation->MS2 Generate b- & y-ions Analysis 5. Data Analysis (Reconstruct Sequence) MS2->Analysis Result Validated Sequence (Ala-Ala-...-Leu) Analysis->Result

Caption: Workflow for peptide sequencing by tandem mass spectrometry.

References

A Comparative Analysis of the Biological Activities of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu and β-Lipotropin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Lipotropin (β-LPH) is a 90-amino acid polypeptide hormone produced in the anterior pituitary gland from the precursor molecule pro-opiomelanocortin (POMC).[1] Primarily, it functions as a prohormone, being enzymatically cleaved to yield smaller, biologically active peptides, most notably β-endorphin, γ-lipotropin, and β-melanocyte-stimulating hormone (β-MSH).[1] While early studies suggested intrinsic lipolytic (fat-mobilizing) and melanotropic activities for β-lipotropin itself, these functions are not well-established, and its primary significance lies in its role as a precursor.[1]

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu is a synthetic octapeptide.[2] It is designated in some commercial sources as a "β-lipotropin peptide," though its precise origin and relationship to the endogenous hormone are not clearly defined in available literature.[2][3] Structurally, it contains the core sequence "Tyr-Gly-Gly-Phe-Leu," which is the sequence for Leucine-enkephalin, a well-known endogenous opioid peptide.[4] This structural feature strongly suggests that the primary biological activity of this octapeptide is likely related to the opioid system.

Comparative Biological Activities

Due to the lack of direct experimental data for this compound, this comparison is based on the known activities of β-lipotropin and its fragments, and the inferred opioid activity of the synthetic octapeptide based on its enkephalin core.

Biological Activityβ-Lipotropin & its FragmentsThis compound (Inferred)
Opioid Activity The primary opioid activity from the β-lipotropin cascade comes from its fragment, β-endorphin (β-LPH 61-91). β-endorphin is a potent agonist at mu (μ) and delta (δ) opioid receptors, exhibiting strong analgesic properties.[1][5] β-Lipotropin itself does not have morphinomimetic activity.The core "Tyr-Gly-Gly-Phe-Leu" sequence is identical to Leu-enkephalin, an endogenous ligand for opioid receptors, with a preference for the δ-opioid receptor.[4][6] Therefore, it is highly probable that this octapeptide exhibits opioid agonist activity , likely interacting with both μ- and δ-opioid receptors. The N-terminal "Ala-Ala-Ala" extension may influence its potency, selectivity, and metabolic stability.
Lipid Mobilization Initially reported to have lipid-mobilizing functions, such as lipolysis. However, these findings have not been consistently supported by subsequent research, and no specific receptor has been identified for this action.[1]There is no evidence to suggest that this peptide has any lipid-mobilizing activity. Its structure does not resemble known lipolytic agents.
Steroidogenesis Studies have shown that β-lipotropin and its fragment β-MSH can stimulate aldosterone (B195564) production in the adrenal gland. This effect appears to be independent of the cyclic AMP pathway.There is no available data to suggest that this peptide has any effect on steroidogenesis.
Melanocyte Stimulation The fragment β-melanocyte-stimulating hormone (β-MSH), derived from γ-lipotropin (which is a fragment of β-lipotropin), stimulates melanocytes to produce melanin.[1]No melanocyte-stimulating activity is expected from this peptide based on its structure.

Signaling Pathways and Experimental Workflows

POMC Processing and β-Lipotropin-Derived Peptides

The following diagram illustrates the post-translational processing of pro-opiomelanocortin (POMC) to generate β-lipotropin and its subsequent cleavage into biologically active peptides.

POMC_Processing POMC Pro-opiomelanocortin (POMC) ACTH ACTH POMC->ACTH Cleavage beta_LPH β-Lipotropin (β-LPH) POMC->beta_LPH Cleavage gamma_LPH γ-Lipotropin beta_LPH->gamma_LPH Cleavage beta_Endorphin β-Endorphin (Opioid Activity) beta_LPH->beta_Endorphin Cleavage beta_MSH β-MSH (Melanocyte Stimulation) gamma_LPH->beta_MSH Cleavage

Processing of POMC to β-Lipotropin and its active fragments.
Inferred Opioid Receptor Signaling of this compound

Based on its Leu-enkephalin core, this compound is expected to act as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The diagram below outlines the canonical signaling pathway for opioid receptor activation.

Opioid_Signaling Peptide This compound Receptor Opioid Receptor (μ or δ) Peptide->Receptor Binding G_Protein Gi/o Protein Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels Modulation cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->cAMP Conversion Cellular_Response ↓ Neuronal Excitability Analgesia cAMP->Cellular_Response Ion_Channels->Cellular_Response

Inferred opioid receptor signaling pathway.

Experimental Protocols

Opioid Receptor Binding Assay

This protocol is used to determine the binding affinity of a test compound to opioid receptors.

  • Objective: To quantify the interaction between a ligand (e.g., this compound) and opioid receptors (μ, δ, κ) in a competitive binding experiment.

  • Materials:

    • Cell membranes prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-μ, HEK293-δ).

    • Radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors, [³H]Naltrindole for δ-receptors).

    • Test compound (this compound).

    • Non-specific binding control (e.g., Naloxone).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist (e.g., naloxone).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold assay buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum (GPI) Bioassay

This classic bioassay assesses the functional activity of opioid agonists on smooth muscle contraction.

  • Objective: To measure the inhibitory effect of an opioid agonist on the electrically stimulated contractions of the guinea pig ileum, which is rich in μ-opioid receptors.

  • Materials:

    • Freshly isolated guinea pig ileum segment.

    • Organ bath with Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Isotonic transducer and recording system.

    • Electrodes for electrical field stimulation.

    • Test compound (this compound).

    • Opioid antagonist for confirmation (e.g., Naloxone).

  • Procedure:

    • A segment of the guinea pig ileum is suspended in the organ bath containing Tyrode's solution.

    • The tissue is subjected to electrical field stimulation, which causes twitch contractions mediated by the release of acetylcholine.

    • Once a stable baseline of contractions is established, cumulative concentrations of the test compound are added to the bath.

    • The inhibitory effect of the compound on the twitch amplitude is recorded.

    • To confirm that the effect is opioid receptor-mediated, the assay can be repeated in the presence of an opioid antagonist like naloxone, which should reverse the inhibition.

  • Data Analysis: A dose-response curve is constructed by plotting the percentage of inhibition of the twitch response against the logarithm of the agonist concentration. From this curve, the EC50 (the concentration of the agonist that produces 50% of its maximal effect) can be determined.

Aldosterone Stimulation Assay

This assay is used to measure the effect of a substance on aldosterone production by adrenal cells.

  • Objective: To determine if a test compound stimulates the secretion of aldosterone from adrenal cortical cells.

  • Materials:

    • Isolated rat adrenal capsular (zona glomerulosa) cells.

    • Incubation medium (e.g., Krebs-Ringer bicarbonate buffer with glucose and bovine serum albumin).

    • Test compound (e.g., β-lipotropin).

    • Positive control (e.g., Angiotensin II or ACTH).

    • Aldosterone ELISA kit or LC-MS/MS for quantification.

  • Procedure:

    • Adrenal capsular cells are prepared by collagenase digestion.

    • The cells are incubated with varying concentrations of the test compound or control substances in the incubation medium.

    • The incubation is carried out at 37°C in a humidified atmosphere of 95% O₂ / 5% CO₂ for a specified time (e.g., 2 hours).

    • After incubation, the cell suspension is centrifuged, and the supernatant is collected.

    • The concentration of aldosterone in the supernatant is measured using a specific immunoassay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The amount of aldosterone produced is plotted against the concentration of the test substance to determine the dose-response relationship and the maximal stimulatory effect.

Conclusion

Conversely, the synthetic octapeptide This compound , by virtue of its core Leu-enkephalin sequence, is strongly predicted to function as an opioid receptor agonist . Its biological profile is therefore likely to be dominated by opioid-mediated effects, such as analgesia. The N-terminal tri-alanine extension may modulate its pharmacological properties, including receptor affinity, selectivity, and metabolic stability, which would require direct experimental verification.

For researchers in drug development, while β-lipotropin itself is unlikely to be a direct therapeutic target, its processing pathway and active fragments, particularly β-endorphin, are of significant interest in pain and addiction research. This compound represents a synthetic analog in the broad class of opioid peptides and would require rigorous characterization using the assays described herein to determine its specific therapeutic potential.

References

Comparative Analysis of Antibody Cross-Reactivity with Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential antibody cross-reactivity with the synthetic peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu. Direct experimental data for antibodies specifically targeting this octapeptide is limited. Therefore, this comparison focuses on antibodies raised against structurally related endogenous peptides, particularly β-endorphin and Leucine-enkephalin, which share the core epitope Tyr-Gly-Gly-Phe-Leu. The data presented is based on published findings for these related antibodies and serves as a predictive guide for researchers investigating interactions with the specified peptide.

Introduction to the Target Peptide

The peptide sequence this compound is identified as a fragment related to β-lipotropin[1]. The C-terminal sequence, Tyr-Gly-Gly-Phe-Leu, is identical to the endogenous opioid peptide Leucine-enkephalin. This shared motif is a critical epitope for several well-characterized antibodies, suggesting a high probability of cross-reactivity. β-endorphin, a larger opioid neuropeptide derived from proopiomelanocortin (POMC), also contains this sequence at its N-terminus and is a common immunogen for generating antibodies that recognize this epitope[2][3][4].

Potential Cross-Reactive Antibodies: A Comparative Overview

Given the shared Leu-enkephalin epitope, antibodies developed against β-endorphin that recognize the N-terminal region are strong candidates for cross-reactivity with this compound. The following table summarizes the characteristics of a well-documented monoclonal antibody, 3-E7, which targets this region.

Antibody Immunogen Recognized Epitope Known Cross-Reactivity Reported Applications Reference
Monoclonal Antibody 3-E7 β-endorphinN-terminus of β-endorphin (Tyr-Gly-Gly-Phe-)Leucine-enkephalin, Methionine-enkephalin, Dynorphin, α-neo-endorphin, BAM 22Radioimmunoassay (RIA)[2][4]

Note: The cross-reactivity of the 3-E7 antibody with the specific this compound peptide has not been explicitly reported. However, its strong recognition of Leu-enkephalin suggests a high likelihood of binding.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of an antibody with the this compound peptide, the following experimental protocols are recommended.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay ideal for screening and quantifying antibody-peptide interactions.[5][6]

Protocol:

  • Coating: Dilute the synthetic peptide this compound to 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate and incubate overnight at 4°C or for 2 hours at room temperature.[5]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[7]

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature to prevent non-specific binding.[7]

  • Primary Antibody Incubation: Wash the plate as described in step 2. Add 100 µL of the primary antibody, diluted in blocking buffer at various concentrations, to the wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.[5]

  • Detection: Wash the plate five times. Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.

  • Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at the appropriate wavelength using a microplate reader.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of antibody-peptide interactions.[8][9]

Protocol:

  • Chip Preparation: Immobilize the antibody of interest on a sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of dilutions of the this compound peptide in a suitable running buffer (e.g., HBS-EP).

  • Binding Measurement: Inject the peptide solutions over the sensor surface and monitor the change in the SPR signal in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Western Blotting with Peptide Competition Assay

This method can confirm the specificity of the antibody binding to the target peptide.[10][11]

Protocol:

  • Sample Preparation: Prepare two identical samples containing the protein or lysate that the antibody is expected to recognize (if applicable).

  • Antibody Pre-incubation: In one tube, incubate the primary antibody with a molar excess (e.g., 10-fold) of the this compound peptide for 1-2 hours at room temperature. In the second tube, incubate the primary antibody with buffer alone.

  • Western Blotting: Run the protein samples on an SDS-PAGE gel and transfer to a membrane.

  • Antibody Incubation: Block the membrane and then incubate one membrane with the pre-incubated antibody-peptide mixture and the other with the antibody alone.

  • Detection: Proceed with the standard Western blotting detection protocol. A significant reduction or absence of the band in the lane corresponding to the pre-incubated antibody will confirm specific binding to the peptide.

Signaling Pathways and Biological Context

The Tyr-Gly-Gly-Phe-Leu motif is the defining sequence of Leu-enkephalin, an endogenous opioid peptide that plays a crucial role in pain modulation and the body's response to stress.[2][3] These peptides exert their effects by binding to opioid receptors, which are G-protein coupled receptors located throughout the central and peripheral nervous systems.[12] The activation of these receptors leads to a downstream signaling cascade that ultimately results in analgesia and other physiological effects.

Antibodies that cross-react with the this compound peptide could potentially be used as tools to study the distribution and function of enkephalin-related peptides or to develop novel therapeutics targeting the opioid system.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_kinetics Kinetic Analysis cluster_specificity Specificity Confirmation ELISA ELISA with This compound positive_result Positive Binding ELISA->positive_result negative_result No Binding ELISA->negative_result Stop SPR Surface Plasmon Resonance (SPR) WB Western Blot with Peptide Competition SPR->WB end_positive Confirmed Cross-Reactivity WB->end_positive start Select Candidate Antibody (e.g., anti-β-endorphin) start->ELISA positive_result->SPR end_negative No Cross-Reactivity negative_result->end_negative

Caption: Workflow for assessing antibody cross-reactivity.

signaling_pathway peptide This compound (as Leu-enkephalin analog) receptor Opioid Receptor (GPCR) peptide->receptor g_protein G-protein Activation (Gi/Go) receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Modulation of Ion Channels g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp neurotransmitter ↓ Neurotransmitter Release camp->neurotransmitter ca_channel ↓ Ca²⁺ Influx ion_channel->ca_channel k_channel ↑ K⁺ Efflux ion_channel->k_channel ca_channel->neurotransmitter k_channel->neurotransmitter analgesia Analgesia & other physiological effects neurotransmitter->analgesia

Caption: Opioid receptor signaling pathway.

References

Reproducibility of Experiments Using Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experiments is paramount. This guide provides a comparative analysis of experimental considerations when working with the peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu, a known β-lipotropin fragment. Due to the limited availability of direct experimental data for this specific octapeptide, this guide leverages data and protocols for its parent molecule, β-lipotropin, to provide a framework for experimental design and comparison.

Data Presentation: Comparative Analysis of Peptide Activity

To ensure reproducible results, it is crucial to characterize the activity of a synthesized or purchased batch of this compound. The following table, adapted from studies on β-lipotropin, illustrates a template for presenting quantitative data on peptide activity. Researchers should aim to generate similar comparative data for their specific peptide batches and experimental conditions.

Table 1: Comparative Agonist Activity of β-Lipotropin and Related Peptides on Aldosterone (B195564) Production

PeptideConcentrationAldosterone Production (ng/10^5 cells)Standard Deviation
Control-1.2± 0.1
β-Lipotropin10 nM2.5± 0.3
100 nM4.8± 0.5
1 µM7.2± 0.6
β-Endorphin1 µM1.3± 0.2
ACTH (1-24)1 nM6.5± 0.7

Data adapted from a study on the effects of β-lipotropin on rat adrenal cells.[1] This table serves as an example for structuring quantitative data. Actual results for this compound may vary.

Experimental Protocols

To ensure the reproducibility of experiments using this compound, it is essential to follow well-defined and consistent protocols. Below are detailed methodologies for key experimental stages, from synthesis to activity assays.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides like this compound.[2][3] The reproducibility of the synthesis is highly dependent on the careful execution of each cycle.

Protocol:

  • Resin Selection and Loading: Choose a suitable resin (e.g., Wang resin for C-terminal carboxyl peptides). The first amino acid (Leucine) is attached to the resin.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed using a mild base (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: The resin is thoroughly washed with a solvent like DMF to remove excess deprotection reagent and byproducts.

  • Coupling: The next protected amino acid (Phenylalanine) is activated with a coupling reagent (e.g., HBTU/HOBt) and added to the resin to form a peptide bond.

  • Washing: The resin is washed again to remove excess reagents and byproducts.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the sequence (Glycine, Glycine, Tyrosine, Alanine, Alanine, Alanine).

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).

  • Precipitation and Washing: The cleaved peptide is precipitated in cold ether and washed multiple times to remove scavengers and byproducts.

  • Lyophilization: The purified peptide is lyophilized to obtain a stable powder.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity of the synthesized peptide is critical for experimental reproducibility. RP-HPLC is the most common method for peptide purification.[4][5][6][7]

Protocol:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% of mobile phase B over 60 minutes.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize.

Peptide Characterization: Mass Spectrometry

Confirming the identity of the synthesized peptide is a crucial quality control step.

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of this compound (768.86 g/mol ).

In Vitro Activity Assay: Aldosterone Production in Adrenal Cells (Example)

This protocol is based on the known activity of the parent molecule, β-lipotropin, and serves as a template for assessing the biological activity of this compound.[1]

Protocol:

  • Cell Culture: Culture rat adrenal zona glomerulosa cells in a suitable medium.

  • Peptide Treatment: Prepare a stock solution of this compound in an appropriate vehicle (e.g., sterile water or buffer). Add the peptide to the cell cultures at various concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle-only control.

  • Incubation: Incubate the cells with the peptide for a defined period (e.g., 2 hours) at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Quantification of Aldosterone: Measure the concentration of aldosterone in the supernatant using a commercially available ELISA or radioimmunoassay kit.

  • Data Analysis: Compare the aldosterone levels in the peptide-treated groups to the control group to determine the dose-dependent effect of the peptide.

Mandatory Visualization

Workflow for Reproducible Peptide Experimentation

G cluster_0 Synthesis & Purification cluster_1 Experimental Phase cluster_2 Validation synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization activity_assay In Vitro Activity Assay characterization->activity_assay data_analysis Quantitative Data Analysis activity_assay->data_analysis reproducibility Independent Replication data_analysis->reproducibility comparison Comparison with Standards/Alternatives reproducibility->comparison G peptide This compound receptor GPCR peptide->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt recruits & activates mtor mTORC1 akt->mtor activates downstream Cell Growth, Proliferation, Survival mtor->downstream promotes

References

A Comparative Guide to the Functional Properties of L- and D-Amino Acid Versions of Tyr-Gly-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of the endogenous opioid peptide Leucine-enkephalin (L-enkephalin), with the sequence Tyr-Gly-Gly-Phe-Leu, and its synthetic analogues containing D-amino acids. The incorporation of D-amino acids significantly alters the peptide's pharmacological profile, offering advantages in stability and potency that are critical for therapeutic development.

Introduction to L- and D-Enkephalins

L-Leucine-enkephalin is an endogenous pentapeptide that plays a role in pain modulation by acting on opioid receptors.[1] However, its therapeutic potential is limited by its rapid degradation in vivo.[2][3] The substitution of L-amino acids with their D-isomers is a key strategy to overcome this limitation. One of the most studied analogues is [D-Ala2, D-Leu5]-Enkephalin (DADLE), where Glycine at position 2 is replaced by D-Alanine and Leucine at position 5 is replaced by D-Leucine.[4] This guide will focus on the functional differences arising from such stereochemical modifications.

Comparative Analysis of Functional Parameters

The introduction of D-amino acids into the enkephalin sequence leads to profound changes in receptor binding, potency, stability, and in vivo effects.

Receptor Binding Affinity and Selectivity

Substitution of L-amino acids with D-amino acids can alter the binding affinity and selectivity of the peptide for the different opioid receptor subtypes (μ, δ, and κ). DADLE, for instance, is often considered a selective δ-opioid receptor agonist, although it also exhibits affinity for the μ-opioid receptor.[4][5]

PeptideReceptor SubtypeBinding Affinity (Ki, nM)Reference
[D-Ala2, D-Leu5]-Enkephalin (DADLE) δ-opioid2.06[5]
μ-opioid13.8[5]
κ-opioid16,000[5]
Biological Potency and Efficacy

The substitution of Glycine at position 2 with a D-amino acid, such as D-Alanine, generally leads to a significant increase in biological potency.[6][7][8] This is often assessed using in vitro bioassays like the guinea pig ileum (GPI) and mouse vas deferens (MVD) assays, which are rich in μ- and δ-opioid receptors, respectively.

PeptideAssayPotency (IC50, nM)Reference
[D-Ala2, D-Leu5]-Enkephalin (DADLE) Guinea Pig Myenteric Plexus8.9[5]
Mouse Vas Deferens0.73[5]
Rat Vas Deferens134[5]
Enzymatic Stability

A major advantage of D-amino acid-containing analogues is their increased resistance to enzymatic degradation by peptidases.[9] Native L-enkephalin is rapidly broken down, limiting its systemic effects. The substitution with D-amino acids sterically hinders the action of these enzymes, prolonging the peptide's half-life and bioavailability.[2][10] For example, meta-substituted Phe4 analogs of Leu-enkephalin exhibited improved plasma stability with half-lives typically greater than 20 minutes, a significant increase from the less than 10-minute half-life of the parent compound.[3]

In Vivo Effects

The enhanced stability and potency of D-amino acid analogues translate to more pronounced and prolonged effects in vivo.

Analgesia

Synthetic opioid peptides like DADLE exhibit significant analgesic properties.[4] They have been shown to induce analgesia in various animal models, such as the tail-flick and hot plate tests in mice.[5] Furthermore, intrathecal administration of DADLE has been shown to restore analgesia in a patient tolerant to morphine, suggesting its potential use in pain management for opioid-tolerant individuals.[11]

PeptideAnimal ModelAnalgesic Effect (ED50, nmol/animal, i.c.v.)Reference
[D-Ala2, D-Leu5]-Enkephalin (DADLE) Mouse (Tail-flick test)0.03[5]
Mouse (Hot plate test)0.027[5]
Other Physiological Effects

Treatment with DADLE can lead to a transient depression of mean arterial blood pressure and heart rate.[4]

Signaling Pathways

Opioid peptides exert their effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs).[12][13] The primary signaling pathway involves coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[12] The dissociation of the Gβγ subunits can also modulate downstream effectors like ion channels.[12] Additionally, agonist binding can trigger β-arrestin recruitment, which is involved in receptor desensitization and G-protein-independent signaling.[12][13]

cluster_membrane Cell Membrane cluster_arrestin β-Arrestin Pathway OpR Opioid Receptor (μ, δ, κ) G_protein Gαi/oβγ OpR->G_protein Agonist (Enkephalin) Arrestin β-Arrestin OpR->Arrestin Recruitment G_alpha Gαi/o-GTP G_protein->G_alpha GTP/GDP Exchange G_betagamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibition IonChannel Ion Channels (e.g., GIRK, CaV) G_betagamma->IonChannel Modulation cAMP ↓ cAMP AC->cAMP CellularResponse CellularResponse IonChannel->CellularResponse ↓ Neuronal Excitability ↓ Neurotransmitter Release Internalization Internalization Arrestin->Internalization Receptor Internalization MAPK MAPK Arrestin->MAPK MAPK Signaling

Caption: Opioid Receptor Signaling Pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize and compare L- and D-enkephalin analogues.

Radioligand Receptor Binding Assay

This assay measures the affinity of a ligand for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of the test compounds for opioid receptors.

  • Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]naloxone or [3H][D-Ala2,D-Leu5]enkephalin) for binding to opioid receptors in a membrane preparation.[14][15]

  • General Procedure:

    • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the opioid receptor of interest.[13]

    • Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • Separation: Separate the bound from the free radioligand, typically by rapid filtration.

    • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, which is then used to calculate the Ki value.

cAMP Inhibition Assay

This assay quantifies the functional consequence of Gαi/o-coupled receptor activation.[13]

  • Objective: To determine the potency (EC50) and efficacy (Emax) of agonists in inhibiting adenylyl cyclase activity.

  • Principle: Opioid receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This decrease is measured, often using techniques like Homogeneous Time-Resolved Fluorescence (HTRF).[12]

  • General Procedure:

    • Cell Culture: Use cells stably expressing the opioid receptor of interest.

    • Stimulation: Treat the cells with the test compound and then stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.[13]

    • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF).

    • Data Analysis: Generate dose-response curves to determine EC50 and Emax values.[13]

Start Start Cell_Culture Culture cells expressing opioid receptor Start->Cell_Culture Compound_Addition Add test compound (agonist) Cell_Culture->Compound_Addition Forskolin Stimulate with Forskolin Compound_Addition->Forskolin Incubation Incubate at 37°C Forskolin->Incubation Lysis Lyse cells Incubation->Lysis Detection Measure cAMP levels (e.g., HTRF) Lysis->Detection Analysis Generate dose-response curve (EC50, Emax) Detection->Analysis End End Analysis->End

Caption: cAMP Inhibition Assay Workflow.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor.[13]

  • Objective: To assess the ability of a ligand to promote the interaction between the opioid receptor and β-arrestin.

  • Principle: This assay often utilizes enzyme fragment complementation (e.g., PathHunter® technology), where the receptor is tagged with one enzyme fragment and β-arrestin with the other. Ligand-induced interaction brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., luminescence).[12]

  • General Procedure:

    • Cell Plating: Plate engineered cells in a microplate.[12]

    • Compound Addition: Add the test compounds to the cells.

    • Incubation: Incubate to allow for receptor activation and β-arrestin recruitment.[13]

    • Detection: Add detection reagents and measure the signal using a plate reader.[12]

    • Data Analysis: Generate dose-response curves to determine EC50 and Emax for β-arrestin recruitment.

Conclusion

The substitution of L-amino acids with D-amino acids in the Tyr-Gly-Gly-Phe-Leu sequence is a highly effective strategy for enhancing the therapeutic potential of this endogenous opioid peptide. D-amino acid analogues, such as DADLE, exhibit significantly increased potency and metabolic stability, leading to more robust and sustained in vivo effects, particularly analgesia. These favorable characteristics make them valuable tools for research and promising candidates for the development of novel pain therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these and other modified opioid peptides.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the spectroscopic properties of the peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu and its structurally related analogs, Leucine Enkephalin and Methionine Enkephalin. This document summarizes key experimental data and detailed methodologies for spectroscopic analysis.

The peptide this compound is identified as a β-lipotropin peptide. Due to a lack of publicly available, direct experimental spectroscopic data for this specific sequence, this guide focuses on the spectroscopic characteristics of the well-studied and structurally similar endogenous opioid peptides: Leucine Enkephalin (Tyr-Gly-Gly-Phe-Leu) and Methionine Enkephalin (Tyr-Gly-Gly-Phe-Met). These pentapeptides share the same core Tyr-Gly-Gly-Phe sequence, which is crucial for their biological activity, making them relevant comparators.

Data Presentation

The following tables summarize key spectroscopic parameters for Leucine Enkephalin and Methionine Enkephalin, derived from published literature. These values provide a benchmark for the expected spectroscopic behavior of peptides containing Tyr and Phe residues.

Table 1: Circular Dichroism (CD) Spectroscopy Data

Circular dichroism spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The far-UV CD spectra of enkephalins in aqueous solution are generally characteristic of a random coil or disordered conformation, often exhibiting a strong negative band around 200 nm. In more hydrophobic environments, such as in the presence of micelles or in solvents like trifluoroethanol, these peptides can adopt more ordered structures, such as β-turns.[1]

PeptideSolvent/ConditionsNegative Maximum/Minima (nm)Conformation
Leucine EnkephalinDioxane SolutionIndication of β-turn presence[1]Folded Conformation[2]
Methionine EnkephalinAqueous SolutionLikely β-sheet structure suggested[3]Folded Conformation[3]
Methionine EnkephalinDioxane SolutionIndication of β-turn presence[1]Folded Conformation[1]

Note: Specific quantitative values for peak minima and maxima are not consistently reported across the literature and are highly dependent on experimental conditions.

Table 2: Fluorescence Spectroscopy Data

The intrinsic fluorescence of these peptides is primarily due to the tyrosine residue, as phenylalanine has a much lower quantum yield. The fluorescence emission of tyrosine is sensitive to its local environment and can be used to probe conformational changes.

PeptideExcitation Wavelength (nm)Emission Maximum (nm)Observations
Leucine Enkephalin~275~303-305Fluorescence is used to study conformational changes upon binding to receptors or membranes.
Methionine Enkephalin~275~303-305The fluorescence properties are very similar to Leucine Enkephalin due to the identical fluorophore (Tyrosine).
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution. The following table presents the ¹H chemical shifts for Methionine Enkephalin in a membrane-mimetic environment (zwitterionic bicelles), which promotes a more structured conformation.[4]

ResidueNH (ppm)CαH (ppm)CβH (ppm)Other Protons (ppm)
Tyr¹ -4.253.147.16 (CδH), 6.86 (CεH)
Gly² 8.713.86, 3.92--
Gly³ 8.013.82, 3.91--
Phe⁴ 8.084.653.06, 3.177.30 (CδH), 7.34 (CεH), 7.25 (CζH)
Met⁵ 7.944.262.08, 1.952.39, 2.45 (CγH), 2.07 (CεH)

Data acquired at 22°C in zwitterionic bicelles.[4]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Researchers should optimize these protocols for their specific peptide and experimental conditions.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation : Dissolve the lyophilized peptide in the desired buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be filtered and degassed.

  • Instrumentation : Use a calibrated circular dichroism spectropolarimeter. Purge the instrument with nitrogen gas for at least 30 minutes before use.

  • Data Acquisition :

    • Record a baseline spectrum of the buffer in a quartz cuvette with a path length of 0.1 cm.

    • Record the spectrum of the peptide sample under the same conditions.

    • Typical parameters for far-UV CD are a wavelength range of 190-260 nm, a bandwidth of 1 nm, a scanning speed of 50 nm/min, and an accumulation of 3-5 scans to improve the signal-to-noise ratio.

  • Data Analysis : Subtract the buffer baseline from the sample spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.

Fluorescence Spectroscopy
  • Sample Preparation : Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Dilute the stock to a final concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation : Use a calibrated fluorometer.

  • Data Acquisition :

    • Set the excitation wavelength to 275 nm to selectively excite tyrosine.

    • Record the emission spectrum from 285 nm to 400 nm.

    • Record a blank spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Analysis : Determine the wavelength of maximum emission. Changes in emission intensity or a shift in the emission maximum can indicate conformational changes or binding events.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve the peptide to a concentration of 1-5 mM in a suitable solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvents like DMSO-d₆) containing a known concentration of an internal standard (e.g., DSS or TMSP). The pH of the solution should be carefully adjusted.

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

  • Data Acquisition :

    • Acquire a one-dimensional (1D) ¹H spectrum to assess sample purity and folding.

    • For structural analysis, acquire two-dimensional (2D) experiments such as TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proton-proton proximities.

  • Data Analysis : Process the NMR data using appropriate software. Assign the resonances to specific protons in the peptide sequence. Use the NOE-derived distance restraints to calculate a three-dimensional structure.

Visualizations

Experimental Workflow

G General Workflow for Spectroscopic Analysis of Peptides cluster_prep Sample Preparation peptide_synthesis Peptide Synthesis & Purification dissolution Dissolution in Buffer peptide_synthesis->dissolution concentration Concentration Determination dissolution->concentration cd Circular Dichroism (CD) concentration->cd fluorescence Fluorescence Spectroscopy concentration->fluorescence nmr NMR Spectroscopy concentration->nmr cd_analysis Secondary Structure Analysis cd->cd_analysis fluorescence_analysis Conformational Change Analysis fluorescence->fluorescence_analysis nmr_analysis 3D Structure Determination nmr->nmr_analysis G Opioid Receptor Signaling Pathway ligand Opioid Peptide (e.g., Enkephalin) receptor Opioid Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel K+ Channel (GIRK) g_beta_gamma->k_channel Activates ca_channel Ca2+ Channel g_beta_gamma->ca_channel Inhibits erk MAPK/ERK Pathway g_beta_gamma->erk Activates camp cAMP ac->camp analgesia Cellular Response (e.g., Analgesia) camp->analgesia k_channel->analgesia ca_channel->analgesia erk->analgesia

References

A Researcher's Guide to the Purity Assessment of Commercial Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu Batches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic peptides like Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu is a critical factor that underpins experimental reproducibility and the safety of potential therapeutics. This guide provides an objective comparison of key analytical techniques for assessing the purity of commercial peptide batches, supported by detailed experimental protocols and representative data.

The peptide this compound is identified as a β-lipotropin peptide.[1][2] Ensuring its purity is paramount, as impurities can arise during solid-phase peptide synthesis (SPPS), the common manufacturing method.[3] These impurities may include deletion sequences, truncated sequences, by-products from protecting groups, or modifications like oxidation and deamidation.[4][5][6] Such contaminants can lead to misleading experimental results or adverse effects in therapeutic applications.[4][7]

Comparative Analysis of Analytical Techniques

A multi-faceted approach is essential for the comprehensive assessment of peptide purity. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA) are the cornerstone techniques, each providing orthogonal data to build a complete purity profile.[7][8] Relying on HPLC alone can be insufficient, and combining it with MS is crucial for identifying the target peptide and characterizing impurities.[8]

Analytical Technique Principle Information Provided Typical Performance Considerations
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Percentage purity (relative peak area), detection of hydrophobic/hydrophilic impurities.Purity levels for research-grade peptides are often >95%; therapeutic grades require ≥98%.[9]Mobile phase additives like TFA can suppress MS signals; formic acid is a more MS-compatible alternative.[3][6]
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Confirms the molecular weight of the target peptide and provides masses of impurities.High-resolution MS can provide mass accuracy within a few parts per million (ppm).Essential for identifying co-eluting impurities in HPLC and confirming the identity of the main peak.[8][10]
Amino Acid Analysis (AAA) Hydrolyzes the peptide into constituent amino acids, which are then quantified.Determines the absolute peptide content and confirms the amino acid ratio.Provides a more accurate measure of peptide quantity than weight alone, which includes counter-ions and water.Acid hydrolysis can destroy or modify certain amino acids (e.g., Tryptophan); specific protocols are needed.[8][11]
Representative Purity Data for Commercial Batches

The following table summarizes hypothetical but realistic purity data for three different commercial batches of this compound, illustrating typical variations.

Parameter Batch A Batch B Batch C
HPLC Purity (%) 98.5%95.2%99.1%
Major Impurity (by MS) Deletion (-Ala)Truncated SequenceOxidation (+16 Da)
Molecular Weight (by MS) 768.8 Da (Expected: 768.86 Da)768.9 Da (Expected: 768.86 Da)768.8 Da (Expected: 768.86 Da)
Net Peptide Content (by AAA) 85.3%82.1%88.7%
Appearance White lyophilized powderWhite lyophilized powderWhite lyophilized powder

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

RP-HPLC for Purity Determination

This protocol outlines a standard method for determining the purity of the peptide based on the relative area of the main peak.

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% Trifluoroacetic Acid - TFA) to a concentration of approximately 1 mg/mL.[8] Filter the sample through a 0.22 µm syringe filter before injection.[8]

  • Instrumentation: An HPLC or UHPLC system equipped with a UV or PDA detector.[9]

  • Column: A C18 reversed-phase column is typically used for peptides.[9]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient might be 5-60% Mobile Phase B over 20-30 minutes.[9]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Tyrosine and Phenylalanine).[8][9]

  • Quantification: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[7][8]

Mass Spectrometry for Identity Confirmation

This protocol provides a general workflow for confirming the molecular weight of the synthetic peptide using LC-MS.

  • Sample Preparation: Dilute the peptide sample in a solvent suitable for MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.[8]

  • Instrumentation: A mass spectrometer (e.g., ESI-TOF or Orbitrap) coupled with a liquid chromatography system.[8]

  • Method: The sample is infused directly or eluted from an LC system into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the peptide (Expected monoisotopic mass: 768.86 Da).

  • Data Analysis: Compare the observed monoisotopic mass with the theoretical calculated mass. The presence of other signals in the spectrum indicates impurities.[8] Tandem MS (MS/MS) can be used to further sequence the peptide and characterize impurities.[7]

Amino Acid Analysis for Absolute Quantification

This protocol describes a standard method for determining the net peptide content.

  • Hydrolysis: Accurately weigh 1-2 mg of the lyophilized peptide into a hydrolysis tube.[8] Add a known volume of 6 M Hydrochloric acid (HCl).[8][12] Seal the tube under vacuum and heat at 110°C for 24 hours.[8]

  • Instrumentation: An amino acid analyzer or an HPLC/UPLC-MS system.[11][12]

  • Quantification: The hydrolyzed amino acids are separated and quantified, often after derivatization.[11][12] The amount of each amino acid is compared to known standards. The total peptide quantity is calculated based on the sum of the individual amino acid concentrations from the known peptide sequence.[12][13]

Visualized Workflows and Pathways

To further clarify the processes and potential biological context, the following diagrams are provided.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_report Final Report start Lyophilized Peptide Batch dissolve Dissolve in Solvent (e.g., 0.1% TFA in H2O) start->dissolve aaa Amino Acid Analysis start->aaa Weigh & Hydrolyze filtrate Filter Sample (0.22 µm) dissolve->filtrate hplc RP-HPLC Analysis filtrate->hplc Inject lcms LC-MS Analysis filtrate->lcms Inject purity_calc Calculate % Purity (Peak Area Ratio) hplc->purity_calc mw_confirm Confirm Molecular Weight & Identify Impurities lcms->mw_confirm content_calc Determine Net Peptide Content & Amino Acid Ratio aaa->content_calc final_report Certificate of Analysis purity_calc->final_report mw_confirm->final_report content_calc->final_report

Caption: Experimental workflow for peptide purity assessment.

Peptide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm peptide This compound receptor G-Protein Coupled Receptor (GPCR) peptide->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase Protein Kinase A (PKA) second_messenger->kinase Activates response Cellular Response (e.g., Gene Transcription) kinase->response Phosphorylates Target Proteins

Caption: A generic peptide-activated GPCR signaling pathway.

References

Safety Operating Guide

Navigating the Disposal of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Key Chemical Data

A summary of the known properties of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu is provided below. The absence of specific hazard classifications suggests that it can be handled as non-hazardous laboratory waste, though institutional and local guidelines should always be consulted.

PropertyValueSource
Molecular Formula C41H51N9O10(Implied from structure)
CAS Number 72601-97-9[1]
Classification β-lipotropin peptide[1][2]
Storage -80°C for 6 months; -20°C for 1 month[2]

Disposal Protocols

The following procedures are based on general laboratory safety guidelines for non-hazardous peptide waste and should be adapted to comply with your institution's specific waste management policies.

Disposal of Solid this compound Waste

Solid waste includes expired or unused peptide powder and contaminated materials such as weighing paper, gloves, and other personal protective equipment (PPE).

Experimental Protocol:

  • Segregation: Collect all solid waste associated with this compound in a designated, clearly labeled waste container. This should be kept separate from hazardous chemical waste.

  • Containerization: Utilize a durable, sealable plastic bag or a rigid, labeled container for the accumulation of waste. Ensure the container is appropriate for solid laboratory waste.

  • Labeling: Clearly label the waste container as "Non-Hazardous Laboratory Waste: this compound".

  • Disposal: Once the container is full, securely seal it. Dispose of the sealed container in the regular laboratory solid waste stream, unless your institution's guidelines specify otherwise.

Disposal of Aqueous this compound Waste

Aqueous waste includes solutions containing the peptide.

Experimental Protocol:

  • Neutralization (if applicable): If the aqueous solution contains other chemicals, neutralize it to a pH between 6.0 and 8.0.

  • Dilution: For small quantities of peptide solutions, dilution with a large volume of water (at least 20-fold) is recommended.

  • Drain Disposal: Following dilution, the solution can typically be disposed of down the drain with copious amounts of running water. However, it is crucial to confirm that this practice is in accordance with your local wastewater regulations and institutional policies.

  • Large Quantities: For larger volumes of aqueous waste, consult your institution's environmental health and safety (EHS) department for guidance on appropriate disposal methods.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Identify Waste Type solid_waste Solid Waste (e.g., powder, contaminated PPE) start->solid_waste Solid aqueous_waste Aqueous Waste (e.g., solutions) start->aqueous_waste Aqueous segregate Segregate in Labeled Container 'Non-Hazardous Peptide Waste' solid_waste->segregate small_quantity Small Quantity? aqueous_waste->small_quantity check_local_solid Consult Institutional/ Local Guidelines segregate->check_local_solid dispose_solid Dispose in Regular Lab Solid Waste Stream check_local_solid->dispose_solid Permitted dilute Dilute with >20x Water small_quantity->dilute Yes large_quantity Large Quantity small_quantity->large_quantity No check_local_aqueous Consult Institutional/ Local Guidelines dilute->check_local_aqueous drain_disposal Dispose Down Drain with Copious Water check_local_aqueous->drain_disposal Permitted consult_ehs Consult Environmental Health & Safety (EHS) large_quantity->consult_ehs

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these procedures and consulting local and institutional guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides such as Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While specific toxicological properties of this compound have not been fully investigated, it is prudent to handle it with due caution as a potentially hazardous substance.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.[3]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[3][4]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3][5]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3][4][6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used.[4][6] Consider double-gloving for added protection, especially when handling concentrated solutions.[3]
Respiratory Protection Respirator/Dust MaskNecessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[3][5][6]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[5]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.[6] Adherence to the following step-by-step procedures is mandatory.

Receiving and Storage:

  • Upon receipt, store the lyophilized peptide at -20°C or colder, preferably -80°C, in a tightly sealed, light-protective, and desiccated container.[3][7]

  • Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[3][5]

Handling and Reconstitution:

  • Preparation: Ensure the designated work area, such as a chemical fume hood or biosafety cabinet, is clean and uncluttered.[4][6]

  • Don PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[6]

  • Weighing: When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[6] Use of a respirator is highly recommended during this step.[5][6]

  • Reconstitution: Slowly add the appropriate solvent to the vial containing the lyophilized peptide.[6] For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary.[7] Cap the container securely before mixing.

  • Labeling: Clearly label all solutions with the peptide name, concentration, date of preparation, and "Research Use Only".[4]

  • Aliquoting: For solutions, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][7]

  • Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[6] Dispose of all contaminated materials according to the disposal plan.

Disposal Plan

All waste containing this compound should be treated as chemical waste.[5] Never dispose of peptides in the regular trash or down the drain.[1][4]

Waste Segregation and Disposal Protocol:

Waste TypeDisposal Procedure
Unused/Expired Peptide Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.[3] Place in a clearly labeled, sealed container for hazardous waste.
Contaminated Materials All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[3]
Liquid Waste Aqueous solutions may be suitable for inactivation via hydrolysis by treating with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) for a minimum of 24 hours to break the peptide bonds.[1] After inactivation, neutralize the solution to a pH between 6.0 and 8.0 before disposal into the institutional chemical waste stream.[1] Always consult and adhere to your institution's specific waste disposal protocols.[1]
Solid Waste Place all contaminated solid waste into a designated solid chemical waste container.[1]

Waste Management Workflow Diagram

G cluster_handling Peptide Handling cluster_disposal Waste Disposal start Start: Receive Peptide storage Store Lyophilized Peptide (-20°C or -80°C) start->storage ppe Don Appropriate PPE storage->ppe weigh Weigh Lyophilized Powder (in ventilated enclosure) ppe->weigh reconstitute Reconstitute Peptide Solution weigh->reconstitute use Use in Experiment reconstitute->use segregate Segregate Waste use->segregate Generate Waste liquid_waste Liquid Waste (Contaminated Solutions) segregate->liquid_waste solid_waste Solid Waste (Gloves, Tips, Vials) segregate->solid_waste inactivate Inactivate Liquid Waste (e.g., Hydrolysis) liquid_waste->inactivate collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid neutralize Neutralize to pH 6-8 inactivate->neutralize dispose Dispose via Institutional EH&S Protocol neutralize->dispose collect_solid->dispose

Caption: Workflow for handling and disposal of this compound.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][8]
Skin Contact Remove contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2][5]
Eye Contact Rinse eyes cautiously with plenty of water for at least 15 minutes.[2][8] Seek immediate medical attention.[2]
Ingestion Rinse mouth with water, provided the person is conscious.[2][5] Do not induce vomiting. Seek immediate medical attention.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.